Emixustat
Description
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.
a visual cycle modulator that inhibits retinal pigment epithelium 65 protein
See also: this compound Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R)-3-amino-1-[3-(cyclohexylmethoxy)phenyl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c17-10-9-16(18)14-7-4-8-15(11-14)19-12-13-5-2-1-3-6-13/h4,7-8,11,13,16,18H,1-3,5-6,9-10,12,17H2/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIGGYYSZBWCGC-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=CC=CC(=C2)C(CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)COC2=CC=CC(=C2)[C@@H](CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50150665 | |
| Record name | Emixustat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1141777-14-1 | |
| Record name | Emixustat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1141777-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Emixustat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1141777141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Emixustat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12608 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Emixustat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EMIXUSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02DZ1HBF0M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Role of RPE65 Inhibition by Emixustat in Retinal Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the mechanism and therapeutic potential of Emixustat, a small molecule inhibitor of the retinal pigment epithelium-specific 65 kDa protein (RPE65). By modulating the visual cycle, this compound offers a novel approach to treating a range of retinal diseases characterized by the accumulation of toxic byproducts or metabolic stress. This document details the molecular mechanism of RPE65 inhibition, summarizes key preclinical and clinical data, outlines experimental protocols for assessing drug activity, and presents visual representations of the relevant biological pathways and experimental workflows.
Introduction: The Visual Cycle and RPE65
The vertebrate visual cycle is a critical enzymatic process that regenerates the visual chromophore, 11-cis-retinal, which is essential for both rod and cone-mediated vision.[1][2] This intricate pathway, occurring in the photoreceptor cells and the retinal pigment epithelium (RPE), is fundamental for sustained sight.[3] A key enzyme in this cycle is the RPE65, an isomerohydrolase located in the smooth endoplasmic reticulum of RPE cells.[1][3] RPE65 catalyzes the conversion of all-trans-retinyl esters to 11-cis-retinol. This step is rate-limiting in the regeneration of rhodopsin.
Mutations in the RPE65 gene can lead to a severe loss of protein function, disrupting the visual cycle and causing inherited retinal diseases such as Leber's congenital amaurosis (LCA) and retinitis pigmentosa. Furthermore, the visual cycle can produce toxic byproducts, such as N-retinylidene-N-retinylethanolamine (A2E), a component of lipofuscin. The accumulation of A2E in RPE cells is implicated in the pathogenesis of diseases like Stargardt disease and age-related macular degeneration (AMD).
This compound: A Modulator of the Visual Cycle
This compound hydrochloride is an orally available, non-retinoid small molecule that acts as a potent and specific inhibitor of RPE65. By binding to RPE65, this compound blocks the conversion of all-trans-retinyl esters to 11-cis-retinol, thereby slowing down the visual cycle. This mechanism of action has two primary therapeutic implications:
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Reduction of Toxic Byproducts: By limiting the rate of the visual cycle, this compound reduces the availability of all-trans-retinal and 11-cis-retinal, the precursors for the formation of A2E and other toxic bis-retinoids. In animal models, this compound has been shown to decrease the accumulation of A2E.
-
Decreased Metabolic Demand: The retina has a high metabolic rate, particularly in dark-adapted conditions. By slowing the visual cycle, this compound reduces the metabolic and oxygen demands of the retina, which may be beneficial in ischemic retinal diseases like diabetic retinopathy.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Data for this compound
| Parameter | Value | Species/System | Reference |
| RPE65 Inhibition (IC50) | 4.4 nM | In vitro (overexpressed RPE65/LRAT) | |
| ~98 nM | In vitro (bovine RPE microsomes) | ||
| Chromophore Reduction (ED50) | 0.18 mg/kg | Wild-type mice (single oral dose) | |
| Rod Photoreceptor Recovery (ERG) (ED50) | 0.21 mg/kg | Wild-type mice | |
| Retinal Cation Channel Activity Reduction | Dose-dependent | Brown Norway rats | |
| Retinal Oxygen Consumption Reduction | Demonstrated | Long Evans rats |
Table 2: Clinical Trial Data for this compound in Stargardt Disease
| Parameter | Dose | Result | Study | Reference |
| Suppression of Rod b-wave Recovery Rate (Mean) | 2.5 mg | -3.31% | Phase 2 | |
| 5 mg | 52.2% | Phase 2 | ||
| 10 mg | 91.86% | Phase 2 | ||
| Macular Atrophy Progression Rate (vs. Placebo) | 10 mg | No significant difference (p=0.8091) | Phase 3 (Primary Endpoint) | |
| 10 mg | 40.8% reduction in patients with smaller baseline lesions (p=0.0206) | Phase 3 (Post-hoc Analysis) |
Table 3: Clinical Trial Data for this compound in Diabetic Retinopathy
| Parameter | Dose | Result | Study | Reference |
| Change in Central Subfield Thickness (vs. Placebo) | Up to 40 mg/day | -11.9 µm (this compound) vs. +36.2 µm (Placebo) (p=0.076) | Phase 2 | |
| Change in Total Macular Volume (vs. Placebo) | Up to 40 mg/day | -0.13 mm³ (this compound) vs. +0.23 mm³ (Placebo) (p=0.026) | Phase 2 | |
| Change in Median VEGF Levels (vs. Placebo) | Up to 40 mg/day | -70.0 pg/mL (this compound) vs. +42.7 pg/mL (Placebo) | Phase 2 |
Signaling Pathways and Experimental Workflows
The Visual Cycle and RPE65 Inhibition by this compound
The following diagram illustrates the canonical visual cycle and the point of intervention by this compound.
Experimental Workflow for In Vitro RPE65 Inhibition Assay
The following diagram outlines a typical workflow for determining the inhibitory potential of a compound like this compound on RPE65 activity in vitro.
Detailed Experimental Protocols
In Vitro RPE65 Isomerase Inhibition Assay
This protocol is a composite based on methodologies described in the literature.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for RPE65 isomerase activity.
Materials:
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Bovine RPE microsomes (prepared as previously described)
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This compound hydrochloride
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All-trans-[3H]-retinol
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Cellular retinaldehyde-binding protein (CRALBP)
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Reaction buffer (e.g., 10 mM 1,3-bis[tris(hydroxymethyl)-methylamino]propane (BTP), pH 8.0, 100 mM NaCl)
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Bovine serum albumin (BSA)
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Methanol
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Hexane
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HPLC system with a flow scintillation analyzer
Procedure:
-
Prepare a reaction mixture containing bovine RPE microsomes (e.g., 25 µg protein) in the reaction buffer.
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Add varying concentrations of this compound (dissolved in a suitable solvent like DMF) or vehicle control to the reaction mixture.
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Pre-incubate the mixture for a short period (e.g., 5 minutes) at room temperature.
-
Initiate the reaction by adding all-trans-[3H]-retinol (e.g., 0.2 µM) and CRALBP.
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Incubate the reaction at 37°C for a defined period (e.g., 1 hour).
-
Stop the reaction by adding an excess of cold methanol.
-
Extract the retinoids from the reaction mixture using an organic solvent such as hexane.
-
Analyze the extracted retinoids by reverse-phase HPLC coupled with a flow scintillation analyzer to separate and quantify the radiolabeled 11-cis-retinol.
-
Calculate the percentage of inhibition of 11-cis-retinol formation for each this compound concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Full-Field Electroretinography (ERG) in Clinical Trials
The following is a generalized protocol based on the International Society for Clinical Electrophysiology of Vision (ISCEV) standards, which are frequently cited in this compound clinical trials.
Objective: To assess the pharmacodynamic effect of this compound on rod photoreceptor function.
Procedure:
-
Patient Preparation: After obtaining informed consent, the patient's pupils are maximally dilated. The patient is then dark-adapted for a minimum of 20 minutes.
-
Electrode Placement: Recording electrodes (e.g., corneal, conjunctival, or skin electrodes) are placed on the eye, a reference electrode is placed on the forehead or temple, and a ground electrode is placed on the earlobe or another remote location.
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Dark-Adapted Recordings:
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Rod Response: A dim, single flash of light (e.g., 0.01 cd·s/m²) is presented in a Ganzfeld stimulator to elicit a rod-driven response. The b-wave amplitude is the primary measure of interest.
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Maximal Combined Rod-Cone Response: A standard bright flash (e.g., 3.0 cd·s/m²) is used to elicit a response from both rods and cones.
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Light Adaptation: The patient is then light-adapted for approximately 10 minutes to a standard background illumination.
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Light-Adapted Recordings:
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Cone Response: A single bright flash is presented on the adapting background to assess cone function.
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30 Hz Flicker: A rapidly flickering light stimulus is used to isolate the cone pathway response.
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Photobleaching and Recovery: To specifically assess the effect of this compound on the visual cycle, a photobleaching protocol is employed. After baseline ERG recordings, the patient's eyes are exposed to a bright, bleaching light for a defined period. ERG recordings, particularly the rod b-wave, are then repeated at specific time points (e.g., 10, 20, 30 minutes) post-bleach to measure the rate of recovery of rod sensitivity.
-
Data Analysis: The primary endpoint is often the suppression of the rod b-wave recovery rate, calculated as the percentage change in the recovery slope after treatment compared to baseline.
Quantification of A2E in Retinal Tissue
This protocol is based on HPLC and mass spectrometry methods described in the literature.
Objective: To quantify the amount of A2E in RPE tissue samples.
Materials:
-
RPE-choroid tissue samples
-
Solvents for extraction (e.g., chloroform, methanol, phosphate-buffered saline)
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HPLC system with a photodiode array (PDA) detector
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Mass spectrometer (e.g., single quadrupole or tandem mass spectrometer) with an electrospray ionization (ESI) source
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Reverse-phase C18 column
-
A2E standard
Procedure:
-
Tissue Extraction: Homogenize the RPE-choroid tissue in a mixture of chloroform, methanol, and PBS. Perform subsequent washes with organic solvents to extract the lipophilic A2E.
-
Sample Preparation: Dry the organic extract and resuspend it in a suitable solvent for HPLC analysis (e.g., methanol with 0.1% trifluoroacetic acid).
-
HPLC-PDA Analysis:
-
Inject the sample onto a reverse-phase C18 column.
-
Elute A2E using a gradient of acetonitrile and water (both containing an ion-pairing agent like TFA).
-
Monitor the elution profile at the characteristic absorbance wavelength of A2E (around 430-440 nm).
-
Quantify the A2E peak by comparing its area to a standard curve generated with known concentrations of synthetic A2E.
-
-
HPLC-MS/MS Analysis for Enhanced Specificity and Sensitivity:
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Couple the HPLC system to a mass spectrometer.
-
Use ESI in positive ion mode to detect the molecular ion of A2E (m/z 592.5).
-
For absolute quantification, perform tandem mass spectrometry (MS/MS) by selecting the parent ion (m/z 592.5) and monitoring a specific fragment ion (e.g., m/z 418).
-
Quantify A2E by comparing the area of the extracted ion chromatogram of the fragment ion to a standard curve.
-
Conclusion
This compound represents a targeted therapeutic strategy for a variety of retinal diseases by modulating the visual cycle through the inhibition of RPE65. Its mechanism of action, which reduces the accumulation of toxic byproducts and decreases retinal metabolic demand, holds promise for conditions such as Stargardt disease and diabetic retinopathy. The quantitative data from preclinical and clinical studies provide a strong rationale for its continued investigation. The experimental protocols outlined in this guide serve as a foundation for researchers and drug development professionals to further explore the therapeutic potential of visual cycle modulators in ophthalmology. While the phase 3 trial for Stargardt disease did not meet its primary endpoint for the overall population, post-hoc analyses suggest potential benefits in specific patient subgroups, warranting further investigation. The findings from the diabetic retinopathy trial also suggest a potential role for this compound in reducing macular edema. Continued research is crucial to fully elucidate the clinical utility of RPE65 inhibition in the management of retinal diseases.
References
- 1. Phase 1, dose-ranging study of this compound hydrochloride (ACU-4429), a novel visual cycle modulator, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Same-session functional assessment of rat retina and brain with manganese-enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
The Effect of Emixustat Hydrochloride on 11-cis-retinal Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Emixustat hydrochloride is a first-in-class, orally administered small molecule that modulates the visual cycle by specifically inhibiting the retinal pigment epithelium-specific 65 kDa protein (RPE65). This enzyme is a critical component of the visual cycle, responsible for the conversion of all-trans-retinyl esters to 11-cis-retinol, a necessary precursor to the visual chromophore, 11-cis-retinal. By reversibly and potently inhibiting RPE65, this compound reduces the production of 11-cis-retinal in a dose-dependent manner. This mechanism of action is being investigated as a therapeutic strategy for retinal diseases characterized by the accumulation of toxic byproducts of the visual cycle, such as N-retinylidene-N-retinylethanolamine (A2E) in Stargardt disease. This document provides an in-depth technical overview of this compound's core mechanism, supported by quantitative data from clinical and preclinical studies, detailed experimental protocols, and visualizations of the relevant biological and experimental pathways.
Core Mechanism of Action
This compound hydrochloride is a non-retinoid competitive inhibitor of the all-trans-retinyl ester isomerohydrolase, RPE65.[1][2] The visual cycle is a critical metabolic pathway in the retina that regenerates the 11-cis-retinal chromophore after its photoisomerization to all-trans-retinal upon light absorption by rhodopsin.[2] The rate-limiting step in this cycle is the enzymatic conversion of all-trans-retinyl esters (stored in the RPE) to 11-cis-retinol, a reaction catalyzed by RPE65.[3]
This compound binds to RPE65, preventing the isomerohydrolase reaction.[1] This targeted inhibition leads to a significant, yet reversible, reduction in the downstream production of 11-cis-retinal. The direct consequence is a slowing of the entire visual cycle. In pathological conditions like Stargardt disease, which is caused by mutations in the ABCA4 gene, the clearance of all-trans-retinal from photoreceptor outer segments is impaired, leading to the formation and accumulation of toxic bis-retinoid compounds like A2E. By limiting the available pool of 11-cis-retinal and its photoproduct, all-trans-retinal, this compound is thought to decrease the rate of A2E biosynthesis, thereby potentially slowing the progression of retinal degeneration.
Signaling Pathway: The Visual Cycle and this compound Inhibition
The following diagram illustrates the canonical visual cycle and the specific point of inhibition by this compound hydrochloride.
Quantitative Data
The effects of this compound have been quantified through in vitro assays, pharmacokinetic studies, and pharmacodynamic measurements in clinical trials.
In Vitro RPE65 Inhibition
This compound is a potent inhibitor of RPE65 enzymatic activity.
| Compound | IC₅₀ | Assay System |
| This compound | 4.4 nM | In vitro retinol isomerization assay |
| (R)-emixustat | 91 ± 6 nM | Bovine RPE microsomes |
| (S)-emixustat | 150 ± 24 nM | Bovine RPE microsomes |
| Data sourced from MedchemExpress and Molecular Pharmacology. |
Clinical Pharmacokinetics (Healthy Volunteers)
A Phase 1b study in healthy volunteers established the pharmacokinetic profile of this compound following 14 days of once-daily oral administration. The drug was rapidly absorbed and eliminated.
| Dose Group | Tₘₐₓ (Median, hours) | t₁/₂ (Mean, hours) | Cₘₐₓ (Mean, ng/mL) | AUC₀₋₂₄ (Mean, ng·h/mL) |
| 5 mg | 3.0 - 5.0 | 4.6 - 7.9 | Data not specified | Data not specified |
| 10 mg | 3.0 - 5.0 | 4.6 - 7.9 | Data not specified | Data not specified |
| 20 mg | 3.0 - 5.0 | 4.6 - 7.9 | Data not specified | Data not specified |
| 30 mg | 3.0 - 5.0 | 4.6 - 7.9 | Data not specified | Data not specified |
| 40 mg | 3.0 - 5.0 | 4.6 - 7.9 | Data not specified | Data not specified |
| Note: Specific Cₘₐₓ and AUC values were generally dose-proportional but not detailed in the referenced abstracts. The ranges for Tₘₐₓ and t₁/₂ cover all dose groups. |
Clinical Pharmacodynamics (Stargardt Disease Patients)
The biological activity of this compound was confirmed in patients with Stargardt disease by measuring the suppression of rod photoreceptor recovery via electroretinography (ERG) after a photobleach. This serves as a direct pharmacodynamic marker of RPE65 inhibition.
| Daily Dose | N | Mean Suppression of Rod b-wave Recovery Rate | Median Suppression of Rod b-wave Recovery Rate |
| 2.5 mg | 7 | -3.31% | -12.23% |
| 5 mg | 9 | 52.2% | 68.0% |
| 10 mg | 7 | 91.86% | 96.69% |
| Data from a 1-month study in subjects with macular atrophy secondary to Stargardt disease. |
Safety and Tolerability
Across multiple clinical trials, this compound has been generally well-tolerated. The most common adverse events are ocular in nature and are directly related to the drug's mechanism of action (i.e., the slowing of the visual cycle).
| Adverse Event | Frequency in this compound-Treated Subjects |
| Delayed Dark Adaptation | 55% |
| Chromatopsia (color vision changes) | 18% |
| Visual Impairment / Blurred Vision | 15% - 17% |
| Erythropsia (red-tinted vision) | 15% |
| Frequencies compiled from studies in patients with Geographic Atrophy and Stargardt disease. |
Experimental Protocols
In Vitro RPE65 Isomerase Activity Assay
This protocol provides a general methodology for assessing the inhibitory potential of compounds like this compound on RPE65.
Objective: To quantify the inhibition of 11-cis-retinol production from all-trans-retinol in a microsomal preparation containing RPE65.
Materials:
-
Bovine RPE microsomes (source of RPE65)
-
all-trans-retinol (substrate)
-
This compound hydrochloride (or other test inhibitors)
-
Cofactors (e.g., CRALBP)
-
Reaction buffer (e.g., phosphate buffer with appropriate pH)
-
Methanol (for quenching the reaction)
-
Hexane (for extraction)
-
High-Performance Liquid Chromatography (HPLC) system with a normal-phase column
Methodology:
-
Preparation: Prepare stock solutions of this compound and all-trans-retinol in a suitable solvent (e.g., ethanol).
-
Pre-incubation: In a microcentrifuge tube, pre-incubate the bovine RPE microsomes with varying concentrations of this compound (or vehicle control) for 5 minutes at room temperature. This allows the inhibitor to bind to the enzyme.
-
Initiation: Add all-trans-retinol to the mixture to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 60 minutes) at 37°C in the dark to allow for the conversion to 11-cis-retinol.
-
Quenching: Stop the reaction by adding an excess of cold methanol.
-
Extraction: Extract the retinoids from the aqueous phase by adding hexane, vortexing, and centrifuging to separate the layers.
-
Analysis: Evaporate the hexane (organic) layer to dryness under nitrogen and reconstitute the retinoid residue in the mobile phase. Inject the sample into the HPLC system.
-
Quantification: Measure the peak corresponding to 11-cis-retinol and compare the amounts produced in the inhibitor-treated samples to the vehicle control. Calculate the percent inhibition and determine the IC₅₀ value.
Clinical Electroretinography (ERG) Protocol for Pharmacodynamic Assessment
This protocol outlines the key steps for measuring this compound's in vivo effect on retinal function.
Objective: To measure the dose-dependent suppression of rod photoreceptor recovery after photobleaching as a pharmacodynamic marker of RPE65 inhibition.
Equipment:
-
Ganzfeld ERG system
-
Contact lens electrodes (e.g., DTL fiber)
-
Photostimulator (for photobleaching)
Methodology:
-
Patient Preparation: Dark-adapt the patient for a minimum of 30 minutes. Anesthetize the cornea with a topical proparacaine drop and dilate the pupils.
-
Baseline Measurement: Place the recording electrode on the cornea. In the dark-adapted state, record a baseline scotopic (rod-mediated) ERG response to a flash of light. The amplitude of the b-wave is the primary measure of interest.
-
Photobleaching: Expose the eye to a strong, diffuse light flash (photobleach) for a standardized duration to isomerize a majority of the rhodopsin.
-
Recovery Measurement: Immediately following the photobleach, return the patient to darkness. Record scotopic ERG responses at fixed time intervals (e.g., every 2-5 minutes) for up to 30-45 minutes.
-
Data Analysis: Plot the recovery of the rod b-wave amplitude over time. The rate of recovery is calculated.
-
Primary Endpoint Calculation: The procedure is performed at baseline (before drug administration) and at the end of the treatment period (e.g., after 1 month of daily this compound). The primary outcome is the percent suppression of the rod b-wave recovery rate at the end of treatment compared to the baseline rate.
Clinical Trial Workflow
The evaluation of this compound in Stargardt disease follows a structured clinical trial protocol.
References
- 1. This compound for Geographic Atrophy Secondary to AMD - American Academy of Ophthalmology [aao.org]
- 2. Randomised study evaluating the pharmacodynamics of this compound hydrochloride in subjects with macular atrophy secondary to Stargardt disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Preclinical Profile of Emixustat for Stargardt Disease: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stargardt disease, the most prevalent form of inherited juvenile macular degeneration, is primarily caused by mutations in the ABCA4 gene.[1][2][3][4][5] This genetic defect disrupts the normal transport of retinoids in the photoreceptor cells, leading to the accumulation of toxic bisretinoid compounds, most notably N-retinylidene-N-retinylethanolamine (A2E), within the retinal pigment epithelium (RPE). This lipofuscin accumulation is cytotoxic, triggering RPE and subsequent photoreceptor cell death, which results in progressive central vision loss. Emixustat hydrochloride (formerly ACU-4429) is an orally administered small molecule designed to modulate the visual cycle, offering a potential therapeutic strategy to slow the progression of Stargardt disease. This technical guide provides a comprehensive overview of the preclinical data for this compound, focusing on its mechanism of action, efficacy in animal models, and key experimental protocols.
Mechanism of Action: Visual Cycle Modulation
This compound's therapeutic rationale is centered on its ability to modulate the visual cycle. The visual cycle is a critical enzymatic process in the retina responsible for regenerating the visual chromophore, 11-cis-retinal, which is essential for vision. This compound is a potent, non-retinoid inhibitor of the RPE-specific 65 kDa protein (RPE65), a key isomerase in this pathway.
By inhibiting RPE65, this compound slows the conversion of all-trans-retinyl esters to 11-cis-retinol, thereby reducing the overall rate of the visual cycle. This reduction in the availability of 11-cis-retinal and its photoproduct, all-trans-retinal, directly limits the substrates necessary for the formation of A2E and other toxic bisretinoids. In addition to inhibiting RPE65, preclinical evidence suggests that this compound can also act as a scavenger of all-trans-retinal by forming a transient Schiff base conjugate, further reducing its availability for toxic side reactions.
Preclinical Efficacy
The preclinical efficacy of this compound has been evaluated in various animal models, with a primary focus on the Abca4 knockout (Abca4-/-) mouse, a well-established model for Stargardt disease that exhibits accelerated lipofuscin and A2E accumulation.
In Vitro and In Vivo Potency
This compound demonstrates potent inhibition of RPE65 isomerase activity both in vitro and in vivo. The half-maximal inhibitory concentration (IC50) for RPE65 has been determined to be in the low nanomolar range. In vivo studies in wild-type mice have established the half-maximal effective dose (ED50) for reducing the production of 11-cis-retinal.
| Parameter | Value | Species/System | Reference |
| RPE65 Inhibition (IC50) | 4.4 nM | Bovine RPE microsomes | |
| 11-cis-retinal Reduction (ED50) | 0.18 mg/kg | Wild-type mice | |
| Rod Photoreceptor Recovery (ED50) | 0.21 mg/kg | Wild-type mice |
Reduction of A2E and Lipofuscin Accumulation
Chronic administration of this compound in Abca4-/- mice has been shown to significantly reduce the accumulation of A2E and lipofuscin autofluorescence in the RPE. This is a critical preclinical finding, as A2E accumulation is a hallmark of Stargardt disease pathology.
| Endpoint | Dose | Duration | Result | Animal Model | Reference |
| A2E Levels | 0.47 mg/kg/day (ED50) | 3 months | ~60% reduction | Abca4-/- mice | |
| A2E Levels | ≥ 0.30 mg/kg/day | 3 months | Statistically significant reduction | Abca4-/- mice | |
| Lipofuscin Autofluorescence | 0.3 and 3 mg/kg/day | 3 months | Marked reduction | Abca4-/- mice |
Protection Against Light-Induced Retinal Damage
In addition to reducing A2E accumulation, this compound has demonstrated a protective effect against light-induced photoreceptor cell death in albino mice. This suggests that by modulating the visual cycle, this compound can mitigate retinal damage from environmental stressors.
| Endpoint | Dose | Result | Animal Model | Reference |
| Photoreceptor Cell Loss | 0.3 mg/kg (single dose) | ~50% protection | Albino mice | |
| Photoreceptor Cell Loss | 1-3 mg/kg (single dose) | Nearly 100% protection | Albino mice |
Experimental Protocols
The preclinical evaluation of this compound has employed a range of standardized methodologies to assess its pharmacodynamics and efficacy.
Animal Models
The primary animal model used in preclinical studies of this compound for Stargardt disease is the Abca4 knockout (Abca4-/-) mouse. This model recapitulates key features of the human disease, including the progressive accumulation of lipofuscin and A2E in the RPE. Wild-type and albino mice have also been used for pharmacodynamic and light-damage studies, respectively.
Key Experimental Procedures
A generalized workflow for the preclinical assessment of this compound in the Abca4-/- mouse model is depicted below.
A2E Quantification: A2E levels in RPE eyecups are typically quantified by high-performance liquid chromatography (HPLC). This involves extraction of lipofuscin fluorophores from dissected RPE tissue followed by separation and quantification of the A2E peak based on co-elution with an authentic A2E standard and its characteristic UV-vis spectrum.
Lipofuscin Autofluorescence: Histological analysis of retinal cross-sections is used to visualize and qualitatively assess the reduction in lipofuscin autofluorescence in the RPE of treated versus control animals.
Electroretinography (ERG): ERG is employed to measure retinal function. In preclinical studies, a dose-dependent slowing of rod photoreceptor recovery after photobleaching is a key pharmacodynamic marker of this compound's activity, consistent with its mechanism of RPE65 inhibition.
Summary and Future Directions
The preclinical data for this compound provide a strong rationale for its development as a treatment for Stargardt disease. By potently inhibiting RPE65 and modulating the visual cycle, this compound effectively reduces the accumulation of the cytotoxic bisretinoid A2E in a relevant animal model of the disease. Furthermore, it has demonstrated a protective effect against light-induced retinal damage. These findings have supported the progression of this compound into clinical trials to evaluate its safety and efficacy in patients with Stargardt disease. The insights gained from these preclinical studies are invaluable for the ongoing development of visual cycle modulators as a therapeutic class for inherited retinal diseases.
References
- 1. Emerging Therapeutic Approaches and Genetic Insights in Stargardt Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Updates on Emerging Interventions for Autosomal Recessive ABCA4-Associated Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Therapy Approaches for Stargardt Disease [mdpi.com]
- 5. Safety and Efficacy of this compound in Stargardt Disease [ctv.veeva.com]
Emixustat's Impact on A2E Accumulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-retinylidene-N-retinylethanolamine (A2E) is a cytotoxic bis-retinoid component of lipofuscin that accumulates in the retinal pigment epithelium (RPE), contributing to the pathogenesis of retinal degenerative diseases such as Stargardt disease and atrophic age-related macular degeneration (AMD). The accumulation of A2E is a consequence of the visual cycle, a critical metabolic pathway for vision. Emixustat hydrochloride, a novel, orally administered small molecule, is a potent inhibitor of the RPE-specific 65 kDa protein (RPE65), a key isomerase in the visual cycle. By modulating the visual cycle, this compound reduces the production of A2E precursors, thereby mitigating its accumulation and subsequent retinal damage. This technical guide provides an in-depth analysis of this compound's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Mechanism of Action: Targeting the Visual Cycle
The visual cycle is a series of enzymatic reactions that regenerate the visual chromophore, 11-cis-retinal, which is essential for photoreceptor function.[1] this compound is a visual cycle modulator that specifically inhibits RPE65, the enzyme responsible for converting all-trans-retinyl esters to 11-cis-retinol.[2][3] This inhibition is a critical rate-limiting step in the visual cycle.[4] By slowing down this process, this compound reduces the availability of 11-cis-retinal and its photoproduct, all-trans-retinal.[5] These retinoids are the essential precursors for the formation of A2E. Consequently, the inhibition of RPE65 by this compound leads to a downstream reduction in the biosynthesis and accumulation of A2E and other toxic bis-retinoids within the RPE.
Quantitative Data on this compound's Efficacy
The efficacy of this compound in reducing A2E and demonstrating biological activity has been evaluated in both preclinical animal models and human clinical trials. The following tables summarize the key quantitative findings.
Table 1: Preclinical Efficacy of this compound in Animal Models
| Animal Model | Treatment Details | Key Findings | Reference |
| Abca4-/- mice (model for Stargardt disease) | Chronic (3-month) oral administration | Marked reduction in lipofuscin autofluorescence. Approximately 60% reduction in A2E levels. | |
| Abca4-/- mice | 3 months daily treatment (0.3 or 3 mg/kg/day) | Dose-dependent reduction of A2E. Statistically significant reduction at doses ≥ 0.30 mg/kg/day. ED50 for reducing A2E accumulation was 0.47 mg/kg/day. | |
| Wild-type mice | Single oral dose | Dose-dependent reduction in the production of 11-cis retinal (ED50 = 0.18 mg/kg). Dose-dependent slowing of rod photoreceptor recovery measured by electroretinography (ED50 = 0.21 mg/kg). | |
| Albino mice | Single dose (0.3 mg/kg) | ~50% protective effect against light-induced photoreceptor cell loss. | |
| Albino mice | Single dose (1-3 mg/kg) | Nearly 100% effective in preventing light-induced photoreceptor cell loss. |
Table 2: Pharmacodynamic Effects of this compound in Human Clinical Trials
| Study Population | Treatment Details | Pharmacodynamic Endpoint | Key Findings | Reference |
| Geographic Atrophy (GA) secondary to AMD (Phase 2a) | 2, 5, 7, or 10 mg once daily for 90 days | Rod photoreceptor sensitivity recovery (electroretinography - ERG) | Dose-dependent suppression of rod photoreceptor sensitivity. Effect plateaued by Day 14 and was reversible within 7-14 days after cessation. | |
| Macular Atrophy secondary to Stargardt Disease | 2.5, 5, or 10 mg daily for 1 month | Suppression of rod b-wave amplitude recovery rate (ERG) after photobleaching | 10 mg dose: near-complete suppression (mean=91.86%). 5 mg dose: moderate suppression (mean=52.2%). 2.5 mg dose: no significant effect. | |
| GA secondary to AMD (Phase 2b/3) | 2.5, 5, or 10 mg once daily for 24 months | Mean annual growth rate of total GA area | No significant reduction in the growth rate of GA compared to placebo. | |
| Stargardt Disease (Phase 3) | 10 mg once daily for 24 months | Reduction in the rate of macular atrophy progression | The primary objective was to determine if this compound reduces the rate of macular atrophy progression compared to placebo. |
Experimental Protocols
Quantification of A2E in Retinal Tissue by HPLC
This protocol provides a general framework for the extraction and quantification of A2E from RPE-choroid tissue, a common method used in preclinical evaluations of this compound.
-
Tissue Preparation: Eyecups from animal models are dissected to isolate the RPE-choroid layer.
-
Extraction: The tissue is homogenized in a solvent mixture, typically chloroform/methanol, to extract lipids and retinoids, including A2E.
-
Purification: The organic extract is washed with a saline solution to remove water-soluble contaminants. The organic phase containing A2E is collected and dried under a stream of nitrogen.
-
HPLC Analysis:
-
The dried extract is redissolved in a mobile phase-compatible solvent.
-
The sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a C18 column.
-
A gradient of solvents (e.g., acetonitrile and water with a modifying acid like formic acid) is used to separate the different components of the extract.
-
A2E and its isomers are detected using a UV-Vis detector, typically at a wavelength of 430-440 nm.
-
-
Quantification: The amount of A2E is determined by comparing the area under the curve (AUC) of the A2E peak in the sample chromatogram to a standard curve generated with known concentrations of synthetic A2E. Mass spectrometry can also be used for more specific and sensitive detection and quantification of A2E and its oxidized forms.
Assessment of Retinal Function by Electroretinography (ERG)
ERG is a non-invasive method used to measure the electrical responses of the various cell types in the retina, providing a functional assessment of the visual pathway. It is a key pharmacodynamic endpoint in clinical trials of this compound.
-
Subject Preparation: Subjects are dark-adapted for a specific period to allow for the regeneration of rhodopsin. Pupils are dilated with mydriatic eye drops.
-
Electrode Placement: A contact lens electrode is placed on the cornea, a reference electrode is placed on the forehead, and a ground electrode is placed on the earlobe.
-
Stimulation and Recording:
-
A series of light flashes of varying intensity and color are presented to the subject.
-
The electrical responses generated by the retina are recorded by the electrodes.
-
-
Waveform Analysis: The ERG waveform consists of several components, including the a-wave (originating from photoreceptors) and the b-wave (originating from bipolar and Müller cells).
-
This compound-Specific Protocol (Rod Recovery): To assess the effect of this compound, a photobleaching protocol is often used.
-
A baseline dark-adapted ERG is recorded.
-
The retina is then exposed to a bright light to bleach a significant portion of the rhodopsin.
-
ERG responses are recorded at intervals during the subsequent dark adaptation period to measure the rate of recovery of the rod b-wave amplitude.
-
Inhibition of RPE65 by this compound slows the regeneration of 11-cis-retinal, leading to a dose-dependent suppression of the rod b-wave amplitude recovery rate.
-
Visualization of Pathways and Workflows
Signaling Pathway of this compound's Action
Caption: this compound's inhibition of RPE65 in the visual cycle.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for preclinical evaluation of this compound.
Conclusion
This compound represents a targeted therapeutic approach to mitigating the accumulation of the cytotoxic bis-retinoid A2E by modulating the visual cycle. Preclinical studies have demonstrated its efficacy in reducing A2E levels and protecting the retina from damage. Clinical trials have confirmed its biological activity in humans through dose-dependent effects on retinal function as measured by ERG. While clinical trials in Geographic Atrophy have not shown a reduction in lesion progression, the investigation of this compound in Stargardt disease, a condition more directly linked to A2E accumulation, holds promise. The data and methodologies presented in this guide provide a comprehensive overview for researchers and drug development professionals working on novel therapies for retinal degenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound for Stargardt Disease | Kubota Pharmaceutical Holdings Co., Ltd. [kubotaholdings.co.jp]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Visual Cycle Modulation: A Novel Therapeutic Approach for the Treatment of GA in Dry AMD | Retinal Physician [retinalphysician.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Emixustat for Proliferative Diabetic Retinopathy: A Technical Guide to a Novel Therapeutic Approach
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Proliferative diabetic retinopathy (PDR) remains a leading cause of vision loss in working-age adults, driven by retinal hypoxia and subsequent pathological neovascularization. Current treatments, while effective, are often invasive and associated with significant side effects. Emixustat hydrochloride, a first-in-class, orally administered small molecule, presents a novel therapeutic strategy by modulating the visual cycle to reduce retinal metabolic demand. This technical guide provides a comprehensive overview of the mechanism of action, preclinical evidence, and clinical data supporting the potential of this compound for the treatment of PDR. Detailed experimental protocols and signaling pathway diagrams are included to facilitate a deeper understanding of this innovative approach.
The Pathophysiology of Proliferative Diabetic Retinopathy
Chronic hyperglycemia in diabetes mellitus instigates a cascade of pathological changes in the retinal microvasculature, leading to capillary occlusion and non-perfusion. The resultant retinal ischemia and hypoxia trigger the upregulation of pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF), which drives the formation of new, fragile blood vessels on the surface of the retina and optic disc. This neovascularization is the hallmark of PDR and can lead to vitreous hemorrhage and tractional retinal detachment, causing severe vision loss.[1] The retina has a high metabolic rate, which is exacerbated in darkness, further contributing to the hypoxic stress in the diabetic eye.[2][3]
This compound: Mechanism of Action
This compound is a visual cycle modulator that acts as a potent, non-retinoid inhibitor of the retinal pigment epithelium-specific 65 kDa protein (RPE65). RPE65 is a critical enzyme in the visual cycle, responsible for the isomerization of all-trans-retinyl esters to 11-cis-retinol, a key step in the regeneration of the visual chromophore, 11-cis-retinal. By inhibiting RPE65, this compound slows down the visual cycle, thereby reducing the metabolic activity and oxygen consumption of photoreceptors, particularly in dark-adapted conditions.[2][4] This reduction in metabolic stress is hypothesized to alleviate the retinal hypoxia that drives the progression of diabetic retinopathy.
Preclinical Evidence
Preclinical studies in rodent models have provided proof-of-concept for this compound's proposed mechanism of action in reducing retinal metabolic demand.
Reduction of Dark Current and Photoreceptor Oxygen Consumption
Studies in Brown Norway and Long Evans rats demonstrated that this compound reduces the dark current and decreases photoreceptor oxygen consumption.
-
Dark Current Reduction: Manganese-enhanced magnetic resonance imaging (MEMRI) was used as a surrogate for retinal cGMP-gated cation channel current. This compound-treated rats showed a dose-dependent and statistically significant reduction in cation channel activity compared to vehicle-treated controls (P = 0.002), indicative of a reduction in the dark current.
-
Reduced Oxygen Consumption: Retinal oxygen tension (PO2) was measured using microelectrodes. In untreated rats, PO2 in the photoreceptor layers decreased after photobleaching as the retina dark-adapted. In contrast, this compound-treated rats maintained an elevated retinal PO2, consistent with reduced oxygen consumption due to the delay in dark adaptation.
Clinical Development: Phase 2 Study in PDR
A multicenter, randomized, double-masked, placebo-controlled Phase 2 clinical trial (NCT02753400; Protocol 4429-203) was conducted to evaluate the effects of oral this compound in subjects with PDR, with or without diabetic macular edema (DME).
Study Design
Twenty-three patients were randomized to receive either this compound or a placebo once daily for 12 weeks (84 days). The this compound group underwent a dose titration, with doses doubling weekly up to a maximum of 40 mg per day, after which a stable dose was maintained. The primary endpoint was the change in aqueous humor biomarkers associated with PDR from baseline to week 12. Secondary endpoints included changes in central subfield thickness (CST) and total macular volume (TMV) as assessed by spectral-domain optical coherence tomography (SD-OCT).
Efficacy Results
Table 1: Change in Retinal Thickness and Volume
| Parameter | This compound (n=9) | Placebo (n=11) | Difference in Means | p-value |
| Change in Central Subfield Thickness (μm) | -11.9 | +36.2 | -48.1 | 0.076 |
| Change in Total Macular Volume (mm³) | -0.13 | +0.23 | -0.36 | 0.026 |
Data from a post-hoc analysis of all subjects (with or without DME).
The study results showed a statistically significant reduction in total macular volume and a trend towards a reduction in central subfield thickness in the this compound group compared to the placebo group.
Table 2: Change in Aqueous Humor Cytokines
| Cytokine | This compound | Placebo | Statistical Significance |
| VEGF (Median Change, pg/mL) | -70.0 | +42.7 | Not Statistically Significant |
| VEGF (Median Change, %) | -11.8% | +6.7% | Not Statistically Significant |
| IL-1β, IL-6, IL-8, TGFβ-1 | No significant changes observed | No significant changes observed | Not Statistically Significant |
Data from the primary endpoint analysis.
While the primary endpoint of a statistically significant change in aqueous humor cytokines was not met, there was a numerical reduction in median VEGF levels in the this compound group, in contrast to an increase in the placebo group.
Safety and Tolerability
This compound was generally well-tolerated. The safety profile was consistent with previous studies, with the most common adverse events being ocular in nature and related to the mechanism of action of RPE65 inhibition.
Table 3: Common Adverse Events
| Adverse Event | This compound Group | Placebo Group |
| Delayed Dark Adaptation | More common | Less common |
| Visual Impairment/Blurred Vision | More common | Less common |
| Chromatopsia (Color vision changes) | More common | Less common |
Frequencies were not detailed in the provided search results.
These ocular adverse events were generally mild to moderate and reversible upon cessation of the drug.
Detailed Experimental Protocols
Preclinical: Measurement of Retinal Oxygen Consumption in Rats
This protocol is a synthesis of methodologies described for measuring retinal PO2 with microelectrodes.
-
Animal Model: Long Evans or Sprague-Dawley rats.
-
Anesthesia: Urethane or inactin administered intraperitoneally.
-
Surgical Preparation:
-
Tracheal cannulation for mechanical ventilation.
-
Stabilization of the eye using a fixed eye ring sutured at the limbus.
-
A small incision at the pars plana to allow for microelectrode entry.
-
-
Microelectrode:
-
Oxygen-sensitive microelectrodes (e.g., Clark-type) manufactured in-house or commercially sourced.
-
Calibration in equilibrated saline solutions before use.
-
-
Procedure:
-
The microelectrode is visualized within the eye using a planoconcave contact lens and an operating microscope.
-
The electrode tip is positioned on the retinal surface, away from major retinal vessels.
-
The electrode is advanced through the retina in controlled steps to measure PO2 as a function of depth.
-
Measurements are taken under both light-adapted (e.g., 13 mW/cm² white light at the cornea) and dark-adapted conditions.
-
-
Data Analysis:
-
Individual PO2 profiles are fitted to a multilayer mathematical model of PO2 distribution.
-
This model calculates the oxygen consumption rate in different retinal layers (e.g., outer retina and inner plexiform layer).
-
Preclinical: Manganese-Enhanced MRI (MEMRI) for Retinal Cation Influx
This protocol is a composite based on descriptions of MEMRI for retinal imaging in rats.
-
Animal Model: Brown Norway or Sprague-Dawley rats.
-
Anesthesia: Isoflurane anesthesia.
-
Procedure:
-
Acquire pre-contrast MR images.
-
Administer MnCl2 intravenously (e.g., 120 mM, 0.3 mL over 1-2 minutes).
-
For dark-adapted studies, conduct the procedure in a darkened environment.
-
For light-adapted studies, expose the animal to ambient light.
-
Post-contrast MRI is performed at specified time points (e.g., 2 hours post-injection).
-
-
Imaging Parameters:
-
High-field MRI scanner (e.g., 4.7T).
-
T1-weighted imaging sequences to visualize Mn2+ enhancement.
-
-
Data Analysis:
-
Signal intensity is measured in different retinal layers.
-
Comparison of Mn2+ uptake between different experimental conditions (e.g., dark vs. light, this compound vs. vehicle) is performed to assess changes in cation influx.
-
Clinical: Aqueous Humor Cytokine Analysis
This protocol is based on the methodology of the Phase 2 clinical trial (NCT02753400).
-
Sample Collection:
-
Aqueous humor samples are collected from the study eye at baseline and at the end of the 12-week treatment period.
-
Samples are obtained via an anterior chamber paracentesis under sterile conditions.
-
-
Cytokine Measurement:
-
Aqueous humor concentrations of pro-angiogenic and inflammatory cytokines (e.g., VEGF, IL-1β, IL-6, IL-8, TGFβ-1) are measured.
-
Multiplex bead-based immunoassays (e.g., Luminex) are utilized for simultaneous quantification of multiple analytes from a small sample volume.
-
-
Data Analysis:
-
The change in cytokine concentrations from baseline to week 12 is calculated for each patient.
-
Statistical comparisons of the changes between the this compound and placebo groups are performed.
-
Conclusion and Future Directions
This compound represents a promising, novel, and non-invasive therapeutic approach for proliferative diabetic retinopathy. By modulating the visual cycle to reduce retinal metabolic demand and oxygen consumption, this compound targets a fundamental driver of PDR pathogenesis. The Phase 2 clinical trial provided encouraging results, with statistically significant improvements in anatomical endpoints such as total macular volume. While the primary endpoint of changes in aqueous humor cytokines was not met, the observed numerical reduction in VEGF warrants further investigation.
Future research should focus on larger, longer-duration clinical trials to definitively establish the efficacy and safety of this compound in slowing the progression of PDR and reducing the need for invasive treatments. Further exploration of the dose-response relationship and the identification of patient subgroups most likely to benefit from this therapy will also be critical. The development of visual cycle modulators like this compound holds the potential to shift the treatment paradigm for diabetic retinopathy from managing late-stage complications to intervening earlier in the disease process.
References
- 1. Acucela begins Phase ll trial of this compound to treat PDR - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Determination of Mitochondrial Oxygen Consumption in the Retina Ex Vivo: Applications for Retinal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for Proliferative Diabetic Retinopathy | Kubota Pharmaceutical Holdings Co., Ltd. [kubotaholdings.co.jp]
- 4. courses.grainger.illinois.edu [courses.grainger.illinois.edu]
Emixustat: A Modulator of the Visual Cycle for Ophthalmic Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Emixustat hydrochloride is a novel, orally bioavailable small molecule that acts as a modulator of the visual cycle.[1] It has garnered significant interest in the field of ophthalmology for its potential therapeutic applications in a range of retinal diseases, including age-related macular degeneration (AMD) and Stargardt disease.[2][3] This technical guide provides an in-depth overview of the basic research applications of this compound, focusing on its mechanism of action, preclinical and clinical findings, and detailed experimental protocols.
Mechanism of Action: Dual Functionality
This compound's primary mechanism of action is the potent and reversible inhibition of the retinal pigment epithelium-specific 65 kDa protein (RPE65).[4] RPE65 is a critical enzyme in the visual cycle, responsible for the isomerization of all-trans-retinyl esters to 11-cis-retinol, a key step in the regeneration of the visual chromophore 11-cis-retinal.[5] By inhibiting RPE65, this compound slows down the visual cycle, leading to a reduction in the levels of 11-cis-retinal and its photoproduct, all-trans-retinal. This modulation of the visual cycle is the foundation of its therapeutic potential.
Furthermore, research has revealed a second crucial function of this compound: it acts as a scavenger of all-trans-retinal (atRAL). This compound can form a Schiff base conjugate with atRAL, effectively sequestering this cytotoxic retinoid. The accumulation of atRAL and its byproducts, such as N-retinylidene-N-retinylethanolamine (A2E), is implicated in retinal pathologies. Therefore, this compound's dual action of inhibiting RPE65 and scavenging atRAL provides a multi-faceted approach to protecting the retina.
dot
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.
| Parameter | Value | Assay System | Reference |
| IC50 | 4.4 nM | In vitro RPE65 isomerase activity assay (cell homogenates) | |
| ED50 (Chromophore Reduction) | 0.18 mg/kg | In vivo in wild-type mice (single oral dose) | |
| ED50 (Rod Recovery by ERG) | 0.21 mg/kg | In vivo in wild-type mice (single oral dose) | |
| ED50 (A2E Reduction) | 0.47 mg/kg | In vivo in Abca4-/- mice (3-month chronic treatment) | |
| ED50 (Neovascularization Reduction) | 0.46 mg/kg | In vivo in retinopathy of prematurity rodent model |
| Animal Model | This compound Dose | Effect | Reference |
| Albino Mice (Light-Induced Damage) | 0.3 mg/kg (single dose) | ~50% protection against photoreceptor cell loss | |
| Albino Mice (Light-Induced Damage) | 1-3 mg/kg (single dose) | Nearly 100% protection against photoreceptor cell loss | |
| Abca4-/- Mice (A2E Accumulation) | 0.47 mg/kg (ED50, 3-month treatment) | ~60% reduction in A2E levels | |
| Wild-type Mice | 8 mg/kg | Nearly complete blockage of the visual cycle for over 7 days |
Experimental Protocols
In Vitro RPE65 Inhibition Assay
This protocol is a synthesis of methodologies described in the literature.
Objective: To determine the inhibitory potency (IC50) of this compound on RPE65 isomerase activity.
Materials:
-
Bovine RPE microsomes (source of RPE65 and LRAT)
-
all-trans-retinol (substrate)
-
Cellular retinaldehyde-binding protein (CRALBP)
-
This compound hydrochloride
-
Reaction buffer (e.g., 10 mM BTP, pH 8.0, 100 mM NaCl)
-
Bovine serum albumin (BSA)
-
Methanol (for quenching the reaction)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Prepare a suspension of bovine RPE microsomes in the reaction buffer containing BSA and CRALBP.
-
Pre-incubate the RPE microsome suspension with varying concentrations of this compound (or vehicle control) at room temperature for 5 minutes.
-
Initiate the enzymatic reaction by adding all-trans-retinol to the mixture.
-
Incubate the reaction mixture at 37°C for 1 hour.
-
Stop the reaction by adding methanol.
-
Analyze the production of 11-cis-retinol by HPLC.
-
Calculate the percentage of inhibition of RPE65 activity for each this compound concentration and determine the IC50 value.
dot
In Vivo Electroretinography (ERG) in Mice
This protocol is a generalized procedure based on descriptions from multiple studies.
Objective: To assess the pharmacodynamic effect of this compound on rod photoreceptor function in vivo.
Materials:
-
Mice (e.g., C57BL/6J)
-
This compound hydrochloride
-
Ganzfeld electroretinography (ERG) system
-
Anesthetic (e.g., ketamine/xylazine)
-
Mydriatic agent (e.g., tropicamide)
-
Topical anesthetic (e.g., proparacaine)
-
Heating pad
Procedure:
-
Administer this compound (or vehicle) to dark-adapted mice via oral gavage.
-
After a specified time (e.g., 4 hours), anesthetize the mice and dilate their pupils.
-
Place the mouse on a heating pad to maintain body temperature.
-
Position the recording electrodes on the cornea, with reference and ground electrodes placed subcutaneously.
-
Perform baseline scotopic ERG recordings.
-
Expose the mice to a photobleaching light stimulus to bleach a significant portion of rhodopsin.
-
Record the recovery of the scotopic b-wave amplitude at various time points in the dark.
-
Analyze the rate and extent of rod recovery in this compound-treated versus control animals.
dot
Light-Induced Retinal Damage Model
This protocol is based on methodologies used to evaluate the protective effects of this compound.
Objective: To determine the efficacy of this compound in protecting photoreceptors from light-induced damage.
Materials:
-
Albino mice (e.g., BALB/c) or other susceptible strains (e.g., Abca4-/- Rdh8-/-)
-
This compound hydrochloride
-
Light exposure system capable of delivering high illuminance (e.g., 8,000-10,000 lux)
-
Optical coherence tomography (OCT) system
-
Histology equipment
Procedure:
-
Administer this compound (or vehicle) to dark-adapted mice.
-
After a specified pre-treatment time (e.g., 24 hours), expose the mice to a bright, continuous light for a defined period (e.g., 1 hour).
-
Return the mice to a dark environment for a recovery period (e.g., 3 days).
-
Assess retinal structure and photoreceptor layer thickness using OCT.
-
For histological analysis, euthanize the mice, enucleate the eyes, and process for sectioning and staining (e.g., H&E).
-
Quantify the outer nuclear layer (ONL) thickness to determine the extent of photoreceptor cell loss.
A2E Quantification by HPLC
This protocol is a simplified overview based on established methods.
Objective: To quantify the levels of A2E in retinal tissue.
Materials:
-
Mouse eyes
-
Homogenization buffer
-
Organic solvents (e.g., chloroform, methanol)
-
HPLC system with a C18 reverse-phase column and a UV-Vis or fluorescence detector
-
A2E standard
Procedure:
-
Dissect the retinas from enucleated mouse eyes.
-
Homogenize the retinal tissue.
-
Extract lipids, including A2E, using an organic solvent mixture.
-
Dry the organic phase and resuspend the lipid extract in a suitable solvent for HPLC analysis.
-
Inject the sample into the HPLC system.
-
Separate A2E from other components using a gradient elution.
-
Detect A2E by its characteristic absorbance (around 430-440 nm) or fluorescence.
-
Quantify A2E levels by comparing the peak area to a standard curve generated with a known amount of A2E.
Clinical Applications and Future Directions
This compound has been investigated in clinical trials for geographic atrophy (GA) secondary to AMD and for Stargardt disease. While a Phase 2b/3 trial for GA did not meet its primary endpoint of reducing the rate of lesion enlargement, a post hoc analysis of a Phase 3 trial for Stargardt disease suggested a potential benefit in reducing lesion progression in a subgroup of patients with smaller atrophic lesions at baseline. The most common adverse events observed in clinical trials were ocular in nature and consistent with the drug's mechanism of action, including delayed dark adaptation and chromatopsia (color vision disturbances).
The dual mechanism of RPE65 inhibition and atRAL scavenging makes this compound a valuable tool for basic research into the pathophysiology of retinal diseases where visual cycle dysregulation and retinoid toxicity are implicated. Future research may focus on optimizing dosing regimens, exploring its potential in other retinal conditions like diabetic retinopathy, and developing derivatives with improved pharmacokinetic profiles. The insights gained from studying this compound will undoubtedly contribute to the development of next-generation therapies for blinding retinal diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Isolation and one-step preparation of A2E and iso-A2E, fluorophores from human retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Approaches to the Study of A2E, a Bisretinoid Lipofuscin Chromophore of Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Pharmacokinetics of Oral Emixustat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetics of oral Emixustat, a novel, small-molecule inhibitor of retinal pigment epithelium 65 (RPE65) isomerase. This compound is under investigation for the treatment of various retinopathies, including Stargardt disease and diabetic retinopathy.[1] This document summarizes key pharmacokinetic parameters, details experimental methodologies from pivotal studies, and visualizes the underlying biological and experimental pathways.
Absorption, Distribution, Metabolism, and Excretion (ADME) Profile
An ADME study in healthy male subjects following a single 40 mg oral dose of [14C]-emixustat revealed that the compound is rapidly absorbed and eliminated.[1] The majority of the administered radioactivity was recovered in the urine, indicating it as the primary route of excretion.[1]
Absorption
This compound is rapidly absorbed following oral administration. In a Phase 1b study involving healthy volunteers receiving single daily doses of 5, 10, 20, 30, or 40 mg for 14 days, the median time to maximum plasma concentration (Tmax) was observed to be between 3.0 and 5.0 hours.[2]
Distribution
Currently, detailed information regarding the tissue distribution of this compound in humans is not extensively available in the public domain. Preclinical studies in mice have shown distribution to ocular tissue.
Metabolism
Biotransformation of this compound is a significant contributor to its clearance. The primary metabolic pathways involve the oxidation of the cyclohexyl moiety and oxidative deamination of the 3R-hydroxypropylamine group.[1] This results in the formation of several metabolites, with three major metabolites identified in human plasma: ACU-5124, ACU-5116, and ACU-5149. These metabolites account for a substantial portion of the total circulating radioactivity. In vitro studies using human hepatocytes have shown that unchanged this compound accounted for 33.7% of the sample radioactivity, with cyclohexanol metabolites being predominant.
Excretion
This compound and its metabolites are primarily eliminated through the kidneys. Following a single 40-mg oral dose of [14C]-emixustat, over 90% of the total administered radioactivity was recovered in the urine within 24 hours.
Pharmacokinetic Parameters
The pharmacokinetic profile of this compound has been characterized in several clinical studies. The data indicates a generally dose-proportional increase in exposure.
Table 1: Single-Dose Pharmacokinetic Parameters of Oral this compound in Healthy Volunteers
| Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC0-24 (ng·hr/mL) | t1/2 (hr) |
| 5 | 13.8 ± 5.5 | 4.0 (2.0-6.0) | 134 ± 48 | 5.9 ± 1.5 |
| 10 | 32.1 ± 11.1 | 4.0 (2.0-8.0) | 336 ± 113 | 6.4 ± 1.8 |
| 20 | 60.5 ± 21.2 | 4.0 (3.0-6.0) | 658 ± 224 | 7.9 ± 2.4 |
| 30 | 88.7 ± 35.1 | 4.5 (3.0-8.0) | 987 ± 369 | 7.1 ± 1.9 |
| 40 | 115.0 ± 45.7 | 4.0 (3.0-6.0) | 1280 ± 495 | 7.1 ± 1.8 |
Data presented as mean ± SD for Cmax, AUC, and t1/2, and median (range) for Tmax. Data is synthesized from a Phase 1b study in healthy volunteers.
Table 2: Multiple-Dose (Day 14) Pharmacokinetic Parameters of Oral this compound in Healthy Volunteers
| Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC0-24 (ng·hr/mL) | t1/2 (hr) |
| 5 | 15.6 ± 5.8 | 4.0 (2.0-6.0) | 155 ± 58 | 4.6 ± 1.1 |
| 10 | 36.4 ± 13.9 | 4.0 (2.0-8.0) | 389 ± 145 | 5.7 ± 1.6 |
| 20 | 72.8 ± 28.9 | 4.0 (3.0-6.0) | 815 ± 311 | 6.8 ± 2.1 |
| 30 | 105.0 ± 42.1 | 4.0 (3.0-8.0) | 1190 ± 458 | 6.2 ± 1.7 |
| 40 | 135.0 ± 56.4 | 4.0 (3.0-6.0) | 1540 ± 623 | 6.3 ± 1.6 |
Data presented as mean ± SD for Cmax, AUC, and t1/2, and median (range) for Tmax. Data is synthesized from a Phase 1b study in healthy volunteers. No significant accumulation was observed with multiple-dose administration.
Experimental Protocols
Human ADME Study
-
Study Design: A single-center, open-label, single-dose study in healthy male subjects.
-
Dosing: A single oral dose of 40 mg of [14C]-emixustat was administered.
-
Sample Collection: Blood, urine, and feces were collected at predetermined time points.
-
Analytical Methods: Total radioactivity in plasma, urine, and feces was measured using accelerator mass spectrometry (AMS). Metabolite profiling in pooled plasma and urine was conducted using high-performance liquid chromatography (HPLC) coupled with AMS and two-dimensional liquid chromatography-tandem mass spectrometry (2D LC-MS/MS).
Phase 1b Dose-Ranging Study
-
Study Design: A randomized, double-masked, placebo-controlled study in healthy volunteers.
-
Dosing: Subjects received once-daily oral doses of 5, 10, 20, 30, or 40 mg of this compound or a placebo for 14 days.
-
Sample Collection: Blood samples were collected at various time points on Day 1 and Day 14 for pharmacokinetic analysis.
-
Analytical Methods: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters were calculated using non-compartmental analysis.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in the visual cycle.
Experimental Workflow
Caption: Typical experimental workflow for a clinical pharmacokinetic study of oral this compound.
Metabolic Pathway
Caption: Primary metabolic pathways of this compound in humans.
References
Emixustat's Impact on Photoreceptor Metabolic Demand: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Emixustat, a novel, orally administered visual cycle modulator, has emerged as a significant therapeutic candidate for various retinal diseases characterized by metabolic stress and photoreceptor degeneration. By selectively inhibiting the RPE65 isomerase, this compound effectively reduces the metabolic demands of photoreceptors, particularly in dark conditions. This guide provides a comprehensive overview of the core mechanism of action of this compound, its quantifiable effects on photoreceptor metabolism, and detailed experimental protocols for assessing these effects. The information is intended to serve as a technical resource for researchers and professionals involved in the development of retinal therapeutics.
Introduction: The High Metabolic Demand of Photoreceptors
Photoreceptor cells, especially rods, are among the most metabolically active cells in the body. In the dark, a constant influx of cations through cGMP-gated channels, known as the "dark current," maintains a depolarized state. To counteract this influx and maintain ionic homeostasis, the Na+/K+-ATPase pump continuously extrudes cations, a process that consumes substantial amounts of ATP and, consequently, oxygen.[1][2][3] Light absorption triggers a signaling cascade that closes these channels, hyperpolarizes the cell, and significantly reduces this metabolic burden.[1] In ischemic retinal diseases, the compromised vasculature may fail to meet the high oxygen demand of photoreceptors in the dark, leading to hypoxia and subsequent pathology.[1]
Mechanism of Action: this compound and the Visual Cycle
This compound is a non-retinoid small molecule that acts as a potent and selective inhibitor of the all-trans-retinyl ester isomerase, RPE65. RPE65 is a critical enzyme in the visual cycle, responsible for the conversion of all-trans-retinyl esters to 11-cis-retinol, a precursor of the visual chromophore 11-cis-retinal. By inhibiting RPE65, this compound slows down the regeneration of 11-cis-retinal. This reduction in the availability of 11-cis-retinal to regenerate rhodopsin after photobleaching mimics a state of light adaptation, even in the dark. The resulting accumulation of apo-opsin (opsin without the chromophore) leads to a constitutive low-level activation of the phototransduction cascade, subsequent hydrolysis of cGMP, and closure of the cGMP-gated cation channels. This cascade of events ultimately reduces the metabolic demand of the photoreceptors.
Signaling Pathway of the Visual Cycle and this compound's Intervention
Caption: The visual cycle and the inhibitory action of this compound on RPE65.
Quantitative Effects of this compound on Photoreceptor Metabolism
The following tables summarize the key quantitative data from preclinical studies investigating the effects of this compound.
| Parameter | Value | Species | Assay | Reference |
| IC50 for RPE65 Inhibition | 4.4 nM | Bovine | In vitro isomerase assay | |
| ED50 for 11-cis-retinal reduction | 0.18 mg/kg | Mouse | HPLC analysis after photobleach | |
| ED50 for rod b-wave recovery slowing | 0.21 mg/kg | Mouse | Electroretinography (ERG) | |
| ED50 for A2E reduction | 0.47 mg/kg/day | Abca4-/- Mouse | HPLC analysis | |
| ED50 for reduction of neovascularization | 0.46 mg/kg | Mouse | Oxygen-induced retinopathy model | |
| Table 1: Potency and Efficacy of this compound in Preclinical Models. |
| Condition | Retinal Oxygen Tension (PO2) | Cation Channel Activity | Species | Reference |
| Vehicle-treated (dark) | Decreased after photobleach recovery | Increased | Rat | |
| This compound-treated (dark) | Remained elevated after photobleach | Reduced (comparable to light conditions) | Rat | |
| Table 2: Effect of this compound on Retinal Oxygen Tension and Cation Influx in Rats. |
Detailed Experimental Protocols
In Vitro RPE65 Isomerase Activity Assay
This assay quantifies the inhibitory effect of this compound on the enzymatic activity of RPE65.
Workflow Diagram:
Caption: Workflow for the in vitro RPE65 isomerase activity assay.
Methodology:
-
Preparation of Reaction Mixture: A reaction mixture is prepared containing bovine RPE microsomes (as a source of RPE65 and other necessary enzymes like LRAT), all-trans-retinol as the substrate, and cellular retinaldehyde-binding protein (CRALBP) to facilitate retinoid transfer.
-
Addition of Inhibitor: this compound is added to the reaction mixture at a range of concentrations.
-
Incubation: The mixture is incubated at 37°C to allow the enzymatic reaction to proceed.
-
Reaction Quenching: The reaction is stopped at a specific time point by adding a quenching agent, typically methanol.
-
Analysis: The amount of 11-cis-retinol produced is quantified using High-Performance Liquid Chromatography (HPLC).
-
IC50 Determination: The concentration of this compound that inhibits 50% of the RPE65 activity (IC50) is calculated from the dose-response curve.
Measurement of Retinal Oxygen Consumption
This protocol uses oxygen-sensitive microelectrodes to measure changes in retinal oxygen tension in vivo.
Workflow Diagram:
Caption: Workflow for measuring retinal oxygen consumption in vivo.
Methodology:
-
Animal Preparation: Adult rats (e.g., Long Evans) are anesthetized and placed in a stereotaxic apparatus to stabilize the head.
-
Drug Administration: Animals are treated with either this compound (e.g., 1 mg/kg, intravenous injection) or a vehicle control.
-
Photobleaching: After a set period to allow for drug distribution (e.g., 30-60 minutes), the retina is exposed to a bright light to bleach the photopigments (e.g., 1000 lux for 15 minutes).
-
Microelectrode Measurement: An oxygen-sensitive microelectrode is carefully advanced through the retina to record the partial pressure of oxygen (PO2) at different retinal depths.
-
Data Recording: Retinal PO2 profiles are recorded during the recovery period in darkness following the photobleach.
-
Analysis: The minimum retinal oxygen tension is analyzed to determine the rate of oxygen consumption. A decrease in PO2 indicates higher consumption, while a sustained higher PO2 suggests reduced consumption.
Measurement of Retinal Cation Influx using Mn²⁺-Enhanced MRI (MEMRI)
This non-invasive imaging technique uses manganese (Mn²⁺) as a surrogate for Ca²⁺ to assess cation channel activity.
Workflow Diagram:
References
An In-depth Technical Guide to Emixustat Hydrochloride: A Novel Visual Cycle Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emixustat hydrochloride, a first-in-class, orally bioavailable small molecule, represents a significant advancement in the field of ophthalmology as a modulator of the visual cycle. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the molecular mechanism of action of this compound hydrochloride. It delves into its pharmacokinetic and pharmacodynamic profiles, supported by data from pivotal preclinical and clinical studies. Detailed methodologies for key experimental assays are provided to facilitate further research and development. This document aims to be a critical resource for professionals engaged in the discovery and development of novel therapeutics for retinal diseases.
Chemical Structure and Properties
This compound hydrochloride is the hydrochloride salt of this compound. Its chemical and physical properties are summarized below.
Table 1: Chemical and Physical Properties of this compound Hydrochloride
| Property | Value | Reference |
| IUPAC Name | (1R)-3-amino-1-[3-(cyclohexylmethoxy)phenyl]propan-1-ol;hydrochloride | [1] |
| Synonyms | ACU-4429, ACU-4429 HCl | [1][2] |
| CAS Number | 1141934-97-5 | [1][2] |
| Molecular Formula | C₁₆H₂₆ClNO₂ | |
| Molecular Weight | 299.83 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO. Insoluble in water. | |
| Storage | Store at 4°C, sealed away from moisture. |
Chemical Structure:
Figure 1. Chemical structure of this compound hydrochloride.
Mechanism of Action: Modulation of the Visual Cycle
This compound hydrochloride is a potent and selective inhibitor of the all-trans-retinyl-ester isomerase (RPE65), a critical enzyme in the visual cycle. The visual cycle is a series of enzymatic reactions occurring in the retinal pigment epithelium (RPE) and photoreceptor outer segments, responsible for the regeneration of the visual chromophore, 11-cis-retinal.
By inhibiting RPE65, this compound hydrochloride slows down the conversion of all-trans-retinyl esters to 11-cis-retinol, thereby reducing the overall rate of the visual cycle. This targeted inhibition leads to a decrease in the production of 11-cis-retinal, the chromophore that binds to opsin to form rhodopsin, the light-sensitive molecule in rod photoreceptors.
The primary therapeutic rationale for modulating the visual cycle with this compound hydrochloride is to reduce the accumulation of toxic byproducts, such as N-retinylidene-N-retinylethanolamine (A2E), which are implicated in the pathogenesis of retinal degenerative diseases like Stargardt disease and age-related macular degeneration (AMD). By slowing the visual cycle, this compound hydrochloride is thought to decrease the metabolic stress on the RPE and photoreceptors and protect against light-induced retinal damage.
Diagram 1. Signaling pathway of the visual cycle and the inhibitory action of this compound hydrochloride on RPE65.
Pharmacokinetics and Pharmacodynamics
Pharmacokinetics
Clinical studies in healthy volunteers have shown that this compound hydrochloride is rapidly absorbed after oral administration, with the time to maximum plasma concentration (Tmax) ranging from 3.0 to 5.0 hours. The mean elimination half-life (t1/2) is between 4.6 and 7.9 hours. The maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) generally increase in proportion to the dose, and no significant accumulation has been observed with multiple daily doses.
Table 2: Summary of Human Pharmacokinetic Parameters of this compound Hydrochloride
| Parameter | Value | Population |
| Tmax (median) | 3.0 - 5.0 hours | Healthy Volunteers |
| t1/2 (mean) | 4.6 - 7.9 hours | Healthy Volunteers |
| Dose Proportionality | Cmax and AUC increase in proportion to dose | Healthy Volunteers |
| Accumulation | No significant accumulation with multiple doses | Healthy Volunteers |
Pharmacodynamics
The pharmacodynamic effect of this compound hydrochloride is a direct consequence of its mechanism of action and is characterized by a dose-dependent and reversible suppression of rod photoreceptor function. This effect is typically measured by electroretinography (ERG), which assesses the electrical response of the retina to a light stimulus.
In clinical trials, administration of this compound hydrochloride resulted in a dose-dependent suppression of the rod b-wave amplitude recovery following photobleaching, confirming its biological activity in the eye. This effect was reversible upon cessation of the drug.
Table 3: Summary of In Vitro and In Vivo Potency of this compound
| Parameter | Value | Assay |
| IC₅₀ (RPE65 inhibition) | 4.4 nM | In vitro isomerase assay |
| ED₅₀ (11-cis-retinal reduction) | 0.18 mg/kg | In vivo in mice |
Experimental Protocols
In Vitro RPE65 Inhibition Assay
This protocol describes a method to determine the in vitro potency of this compound hydrochloride in inhibiting RPE65 isomerase activity.
Diagram 2. Workflow for the in vitro RPE65 inhibition assay.
Methodology:
-
Preparation of Bovine RPE Microsomes: Isolate RPE from bovine eyes and prepare microsomes through differential centrifugation. Resuspend the microsome pellet in a suitable buffer (e.g., phosphate buffer with protease inhibitors).
-
Pre-incubation: Pre-incubate the RPE microsomes with varying concentrations of this compound hydrochloride or vehicle (DMSO) for a defined period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, all-trans-retinol, to the pre-incubated mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour) to allow for the enzymatic conversion.
-
Reaction Quenching: Stop the reaction by adding an organic solvent, such as methanol, which precipitates the proteins.
-
Analysis by HPLC: Centrifuge the quenched reaction mixture to pellet the precipitated proteins. Analyze the supernatant for the production of 11-cis-retinol using a reverse-phase high-performance liquid chromatography (HPLC) system with UV detection.
-
Data Analysis: Quantify the amount of 11-cis-retinol produced in the presence of different concentrations of this compound hydrochloride and calculate the IC₅₀ value.
In Vivo Electroretinography (ERG) in Rodents
This protocol outlines a method to assess the pharmacodynamic effect of this compound hydrochloride on rod photoreceptor function in vivo using ERG.
Diagram 3. Workflow for the in vivo electroretinography (ERG) protocol.
Methodology:
-
Animal Preparation: Dark-adapt rodents (e.g., mice or rats) overnight to maximize rod sensitivity.
-
Drug Administration: Administer this compound hydrochloride or vehicle orally at the desired dose.
-
Anesthesia and Pupil Dilation: Anesthetize the animals and apply a mydriatic agent to dilate the pupils.
-
Baseline ERG Recording: Place electrodes on the cornea, reference, and ground positions. Record a baseline scotopic ERG in response to a flash of light of known intensity.
-
Photobleaching: Expose the animal's eyes to a bright, full-field light stimulus for a defined duration to bleach a significant portion of the rhodopsin.
-
Recovery ERG Recording: Following the photobleach, record scotopic ERGs at various time points (e.g., 10, 20, 30, 60 minutes) to monitor the recovery of the rod response.
-
Data Analysis: Measure the amplitude of the rod b-wave at each time point and plot the recovery curve. Compare the rate and extent of recovery between the this compound-treated and vehicle-treated groups to determine the pharmacodynamic effect.
Conclusion
This compound hydrochloride is a pioneering visual cycle modulator with a well-defined mechanism of action, favorable pharmacokinetic profile, and demonstrated pharmacodynamic effects in both preclinical models and human subjects. Its ability to potently and selectively inhibit RPE65 offers a promising therapeutic strategy for retinal diseases characterized by the accumulation of toxic visual cycle byproducts. The detailed information and protocols provided in this technical guide are intended to support the ongoing research and development efforts in this important therapeutic area. Further investigation into its long-term efficacy and safety in various patient populations will be crucial in realizing its full clinical potential.
References
Methodological & Application
Application Notes and Protocols for Emixustat in Rodent Models of Retinal Degeneration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Emixustat hydrochloride, a visual cycle modulator, in preclinical rodent models of retinal degeneration. The information is intended to guide researchers in designing and conducting in vivo studies to evaluate the efficacy and mechanism of action of this compound and related compounds.
Introduction
This compound hydrochloride (formerly ACU-4429) is a small molecule inhibitor of the retinal pigment epithelium-specific 65 kDa protein (RPE65).[1][2] RPE65 is a critical enzyme in the visual cycle, responsible for the isomerization of all-trans-retinyl esters to 11-cis-retinol, a precursor of the visual chromophore 11-cis-retinal.[2] By inhibiting RPE65, this compound slows down the visual cycle, leading to a reduction in the metabolic demands of the retina and a decrease in the accumulation of toxic byproducts such as N-retinylidene-N-retinylethanolamine (A2E), a component of lipofuscin.[1][3] These toxic byproducts are implicated in the pathology of various retinal degenerative diseases, including Stargardt disease and age-related macular degeneration (AMD).
Preclinical studies in various rodent models have demonstrated the potential of this compound to protect photoreceptors from light-induced damage and to reduce the accumulation of toxic retinoids. This document summarizes the key findings from these studies, providing detailed dosage information and experimental protocols.
Mechanism of Action
This compound exhibits a dual mechanism of action in protecting the retina:
-
Inhibition of RPE65: this compound directly binds to the active site of RPE65, stereoselectively inhibiting its isomerase activity. This slows the regeneration of 11-cis-retinal, reducing the metabolic stress on photoreceptors and the subsequent production of toxic byproducts.
-
Sequestration of all-trans-Retinal (atRAL): this compound can also act as a scavenger for all-trans-retinal (atRAL) by forming a Schiff base conjugate. This sequestration of atRAL is crucial for its protective effects against retinal phototoxicity.
Data Presentation
The following tables summarize the quantitative data on this compound dosage and its effects in various rodent models of retinal degeneration.
Table 1: this compound Dosage and Efficacy in Mouse Models
| Mouse Model | Dosage | Administration Route | Duration | Key Findings | Reference |
| Abca4-/-Rdh8-/- | 2 mg/kg | Oral Gavage | Single Dose | Incomplete protection of the outer nuclear layer (ONL). | |
| Abca4-/-Rdh8-/- | 8 mg/kg | Oral Gavage | Single Dose | Maintained ONL thickness and light-scattering properties, comparable to Ret-NH2. | |
| Wild-type (C57BL/6J) | 8 mg/kg | Oral Gavage | Single Dose | Significantly less 11-cis-retinal recovery (12%) 20 hours after photobleaching compared to control. The inhibitory effect persisted for over 7 days. | |
| Abca4-/- | Not Specified | Not Specified | 3 months | Markedly reduced lipofuscin autofluorescence and A2E levels by ~60% (ED50 = 0.47 mg/kg). | |
| Albino Mice | 0.3 mg/kg | Single Dose | Single Dose | Provided ~50% protective effect against light-induced photoreceptor cell loss. | |
| Albino Mice | 1-3 mg/kg | Single Dose | Single Dose | Nearly 100% effective in preventing light-induced photoreceptor cell loss. | |
| Wild-type Mice | 0.18 mg/kg (ED50) | Single Oral Dose | Single Dose | Reduced production of 11-cis-retinal. | |
| Wild-type Mice | 0.21 mg/kg (ED50) | Single Oral Dose | Single Dose | Dose-dependent slowing of rod photoreceptor recovery measured by electroretinography (ERG). |
Table 2: this compound Dosage and Efficacy in Rat Models
| Rat Model | Dosage | Administration Route | Duration | Key Findings | Reference |
| Long Evans | 1 mg/kg | Intravenous Injection | Single Dose | Reduced retinal oxygen consumption and cation influx in dark conditions. |
Experimental Protocols
Protocol 1: Evaluation of Protective Effects of this compound Against Light-Induced Retinal Degeneration in Abca4–/–Rdh8–/– Mice
Objective: To assess the ability of this compound to protect the outer nuclear layer (ONL) from light-induced damage.
Animal Model: 4-week-old Abca4–/–Rdh8–/– mice.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., water or saline)
-
Oral gavage needles
-
Light source (e.g., 10,000 lux)
-
Optical Coherence Tomography (OCT) system
Procedure:
-
Administer this compound (2 mg/kg or 8 mg/kg) or vehicle to the mice via oral gavage.
-
Keep the mice in the dark for 24 hours following drug administration.
-
Expose the mice to bright light (10,000 lux) for 1 hour to induce retinal damage.
-
Return the mice to the dark for a 3-day recovery period.
-
After the recovery period, anesthetize the mice and perform OCT imaging to assess the thickness of the ONL. A significant decrease in ONL thickness indicates advanced retinal degeneration.
Protocol 2: Assessment of Visual Chromophore Regeneration Inhibition by this compound in Wild-Type Mice
Objective: To quantify the inhibitory effect of this compound on the regeneration of 11-cis-retinal after photobleaching.
Animal Model: Wild-type (C57BL/6J) mice.
Materials:
-
This compound hydrochloride (8 mg/kg)
-
Vehicle
-
Oral gavage needles
-
Light source for photobleaching (e.g., 95% bleach)
-
Homogenization buffer (10 mM sodium phosphate buffer, pH 7.4, with 50% methanol)
-
Ethyl acetate (EtOAc) for extraction
-
Ethanol for reconstitution
-
LC-MS system for analysis
Procedure:
-
Administer this compound (8 mg/kg) or vehicle to the mice via oral gavage.
-
Administer the drug 1, 3, or 7 days before light exposure to assess the persistence of the inhibitory effect.
-
After the specified duration, expose the mice to a 95% photobleaching light.
-
Allow for a period of dark adaptation (e.g., 6 or 20 hours).
-
Euthanize the mice and enucleate the eyes.
-
Homogenize the eyes in the homogenization buffer.
-
Extract the retinoids with EtOAc.
-
Dry the extracts and reconstitute them in ethanol.
-
Analyze the levels of 11-cis-retinal using LC-MS.
Mandatory Visualizations
Caption: Mechanism of action of this compound in the visual cycle.
Caption: Workflow for light-induced retinal degeneration study.
References
- 1. This compound for Stargardt Disease | Kubota Pharmaceutical Holdings Co., Ltd. [kubotaholdings.co.jp]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Randomised study evaluating the pharmacodynamics of this compound hydrochloride in subjects with macular atrophy secondary to Stargardt disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Emixustat Efficacy in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emixustat hydrochloride is a novel, orally administered, non-retinoid small molecule that acts as a visual cycle modulator.[1][2] It is the first synthetic compound taken by mouth that has been shown to impact retinal disease processes.[1] this compound is currently under investigation for the treatment of various retinal diseases, including Stargardt disease, proliferative diabetic retinopathy, and diabetic macular edema.[1][3] The primary mechanism of action of this compound is the inhibition of the retinal pigment epithelium-specific 65 kDa protein (RPE65), a critical enzyme in the visual cycle. This inhibition leads to a reduction in the biosynthesis of visual chromophore (11-cis-retinal) and subsequently, a decrease in the accumulation of toxic retinal byproducts such as N-retinylidene-N-retinylethanolamine (A2E). By slowing down the visual cycle, this compound is also thought to reduce the metabolic demand of the retina, which may be beneficial in ischemic retinal conditions.
These application notes provide a detailed protocol for assessing the efficacy of this compound in preclinical mouse models of retinal disease. The protocols outlined below cover functional and structural evaluation of the retina, as well as biochemical measurements of key pathological markers.
Mechanism of Action: The Visual Cycle
The visual cycle is a critical process for vision, involving the regeneration of the visual chromophore 11-cis-retinal. This cycle begins with the photoisomerization of 11-cis-retinal to all-trans-retinal upon light absorption by rhodopsin in photoreceptor cells. All-trans-retinal is then transported to the retinal pigment epithelium (RPE), where it is converted back to 11-cis-retinal through a series of enzymatic reactions, a key one being catalyzed by RPE65. This compound specifically inhibits RPE65, thereby slowing down this regeneration process.
Experimental Workflow for Efficacy Assessment
A typical preclinical study to assess the efficacy of this compound in a mouse model of retinal degeneration involves several key stages, from animal model selection and drug administration to functional and structural analysis of the retina.
Experimental Protocols
Animal Models and this compound Administration
-
Mouse Models:
-
Abca4-/- mice: A model for Stargardt disease, characterized by the accumulation of lipofuscin and A2E.
-
Albino mice (e.g., BALB/c): Used for light-induced retinal degeneration models.
-
Oxygen-Induced Retinopathy (OIR) model: A model for retinopathy of prematurity and other ischemic retinopathies.
-
-
Drug Administration:
-
This compound hydrochloride is typically administered orally via gavage.
-
A common dosing regimen in mouse studies is once daily.
-
Dosage can range from 0.1 to 10 mg/kg, depending on the specific study and model.
-
For chronic studies, treatment can last for several months (e.g., 3 months in Abca4-/- mice).
-
Electroretinography (ERG) for Retinal Function
ERG is a non-invasive technique used to measure the electrical responses of the various cell types in the retina to a light stimulus. It is a key pharmacodynamic marker for this compound activity, as the drug's mechanism of action directly impacts photoreceptor function.
-
Protocol:
-
Dark Adaptation: Dark-adapt mice overnight (at least 12 hours) before ERG recording. All subsequent procedures until the end of scotopic ERG should be performed under dim red light.
-
Anesthesia: Anesthetize the mouse with a mixture of ketamine and xylazine.
-
Pupil Dilation: Apply a mydriatic agent (e.g., 1% tropicamide) to the cornea of each eye.
-
Electrode Placement: Place a corneal electrode on the center of the cornea, a reference electrode under the skin of the forehead, and a ground electrode in the tail.
-
Scotopic ERG (Rod-driven responses):
-
Present single flashes of white light of increasing intensity in a Ganzfeld dome.
-
Record the a-wave (originating from photoreceptors) and b-wave (originating from bipolar cells).
-
A dose-dependent slowing of rod photoreceptor recovery is an expected effect of this compound.
-
-
Photopic ERG (Cone-driven responses):
-
Light-adapt the mouse for 10 minutes to a background light to saturate rod responses.
-
Present single flashes of white light of increasing intensity against the background light.
-
Record the cone-mediated a- and b-waves.
-
-
Optical Coherence Tomography (OCT) for Retinal Structure
OCT is a non-invasive imaging technique that provides high-resolution, cross-sectional images of the retina, allowing for the measurement of retinal layer thickness.
-
Protocol:
-
Anesthesia and Pupil Dilation: As described for ERG.
-
Positioning: Place the mouse on a platform that allows for precise positioning of the eye relative to the OCT scanner.
-
Image Acquisition:
-
Obtain circular scans centered on the optic nerve head.
-
Acquire multiple B-scans to generate a volumetric dataset.
-
-
Image Analysis:
-
Use software to segment the different retinal layers (e.g., outer nuclear layer, photoreceptor outer segments).
-
Quantify the thickness of each layer and compare between treatment groups.
-
-
A2E Quantification and Lipofuscin Autofluorescence
A2E is a major component of lipofuscin and a key biomarker for retinal degeneration in diseases like Stargardt disease.
-
Protocol for A2E Quantification:
-
Tissue Collection: Euthanize mice and enucleate the eyes.
-
Extraction:
-
Homogenize the eyecups in a suitable solvent (e.g., chloroform/methanol).
-
Perform a two-phase extraction to separate lipids and other molecules.
-
-
Analysis:
-
Analyze the organic phase using high-performance liquid chromatography (HPLC) with fluorescence detection.
-
Quantify A2E levels based on a standard curve.
-
-
-
Protocol for Lipofuscin Autofluorescence:
-
Tissue Preparation:
-
Prepare retinal cryosections or flat mounts.
-
-
Imaging:
-
Use a fluorescence microscope with appropriate filters to visualize lipofuscin autofluorescence.
-
Capture images from corresponding retinal regions in all animals.
-
-
Quantification:
-
Measure the fluorescence intensity using image analysis software.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
| Parameter | Mouse Model | Treatment | Result | Reference |
| RPE65 Inhibition (IC50) | In vitro | This compound | 4.4 nM | |
| 11-cis Retinal Reduction (ED50) | Wild-type mice | Single oral dose | 0.18 mg/kg | |
| Rod Recovery Slowing (ED50) | Wild-type mice | Single oral dose | 0.21 mg/kg | |
| A2E Reduction (ED50) | Abca4-/- mice | 3-month treatment | 0.47 mg/kg (~60% reduction) | |
| Lipofuscin Autofluorescence | Abca4-/- mice | 3-month treatment | Marked reduction | |
| Photoreceptor Cell Loss | Albino mice (light damage) | 0.3 mg/kg | ~50% protection | |
| Photoreceptor Cell Loss | Albino mice (light damage) | 1-3 mg/kg | ~100% protection | |
| Retinal Neovascularization | OIR model | Treatment during ischemia | ~30% reduction (ED50 = 0.46 mg/kg) |
Logical Relationship of this compound's Therapeutic Effects
The therapeutic effects of this compound are a direct consequence of its targeted inhibition of RPE65 in the visual cycle. This primary action leads to a cascade of downstream effects that are beneficial in various retinal pathologies.
References
Application Notes and Protocols for the Preclinical Administration of Emixustat
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the administration of Emixustat in preclinical animal studies, focusing on models of retinal diseases such as Stargardt disease and light-induced retinopathy.
Introduction
This compound hydrochloride is a small molecule inhibitor of the retinal pigment epithelium-specific 65 kDa protein (RPE65), a critical enzyme in the visual cycle. By modulating the visual cycle, this compound reduces the production of 11-cis-retinal and the subsequent formation of cytotoxic bisretinoid adducts, such as N-retinylidene-N-retinylethanolamine (A2E), which are implicated in the pathogenesis of various retinal degenerative diseases.[1][2][3] These protocols are designed to guide researchers in the effective administration and evaluation of this compound in relevant animal models.
Mechanism of Action: The Visual Cycle and RPE65 Inhibition
The visual cycle is a series of enzymatic reactions that regenerate the visual chromophore, 11-cis-retinal, which is essential for vision. RPE65 is the isomerase that converts all-trans-retinyl esters to 11-cis-retinol, a key step in this pathway. This compound acts as a competitive inhibitor of RPE65, thereby slowing down the visual cycle. This reduction in the rate of the visual cycle leads to decreased levels of 11-cis-retinal and its photoproduct, all-trans-retinal. Consequently, the formation of toxic byproducts like A2E is diminished.[1][2]
Data Presentation: Efficacy of this compound in Preclinical Models
The following tables summarize the quantitative data from key preclinical studies demonstrating the efficacy of this compound.
Table 1: Effect of this compound on A2E Levels in Abca4-/- Mice
| Animal Model | Treatment Duration | Dose (mg/kg) | Route of Administration | Reduction in A2E Levels | Reference |
| Abca4-/- mice | 3 months | 0.47 (ED50) | Oral | ~60% |
Table 2: Protective Effect of this compound Against Light-Induced Photoreceptor Cell Loss in Albino Mice
| Animal Model | Treatment | Dose (mg/kg) | Route of Administration | Protective Effect | Reference |
| Albino mice | Single dose, pre-treatment | 0.3 | Oral | ~50% | |
| Albino mice | Single dose, pre-treatment | 1-3 | Oral | ~100% |
Experimental Protocols
Formulation of this compound for Oral Administration
Objective: To prepare a stable and homogenous formulation of this compound for oral gavage in rodents.
Materials:
-
This compound hydrochloride powder
-
Vehicle (select one):
-
0.5% Carboxymethylcellulose sodium (CMC-Na) in sterile water
-
Soybean oil
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline/PBS
-
-
Sterile water or saline
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Sterile tubes for storage
Procedure:
-
Vehicle Preparation (if using CMC-Na):
-
Weigh the required amount of CMC-Na.
-
Slowly add the CMC-Na to the sterile water while stirring vigorously with a magnetic stirrer to avoid clumping.
-
Continue stirring until the CMC-Na is completely dissolved and the solution is clear.
-
-
This compound Formulation:
-
Calculate the required amount of this compound hydrochloride based on the desired dose and the number and weight of the animals.
-
If preparing a suspension (recommended for higher doses with CMC-Na or oil), triturate the this compound powder in a mortar with a small amount of the chosen vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuously mixing to ensure a uniform suspension.
-
If preparing a solution (using the DMSO/PEG300/Tween-80/Saline mixture), dissolve the this compound in DMSO first, then add the other components sequentially, ensuring complete dissolution at each step.
-
Transfer the final formulation to a sterile tube.
-
Store the formulation at 4°C for short-term use (up to one week). Always vortex the suspension thoroughly before each administration.
-
Administration of this compound by Oral Gavage
Objective: To accurately administer the formulated this compound to rodents.
Materials:
-
Prepared this compound formulation
-
Animal gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes (1 mL or appropriate volume)
-
Animal scale
Procedure:
-
Weigh each animal to determine the precise volume of the formulation to be administered.
-
Thoroughly mix the this compound formulation by vortexing, especially if it is a suspension.
-
Draw the calculated volume of the formulation into the syringe fitted with a gavage needle.
-
Gently restrain the animal.
-
Carefully insert the gavage needle into the esophagus. Ensure the needle does not enter the trachea.
-
Slowly dispense the formulation.
-
Observe the animal for a short period after administration to ensure there are no adverse reactions.
Experimental Workflow for a Stargardt Disease Mouse Model Study
This workflow outlines a typical study design to evaluate the efficacy of this compound in the Abca4-/- mouse model of Stargardt disease.
Protocol for Light-Induced Retinopathy Model
Objective: To assess the protective effects of this compound against acute light-induced retinal damage.
Materials:
-
Albino mice or other susceptible strain
-
Light exposure system (e.g., a lightbox with a defined lux level)
-
Anesthetic (e.g., ketamine/xylazine)
-
Mydriatic eye drops (e.g., tropicamide)
-
Prepared this compound formulation
Procedure:
-
Administer a single dose of this compound or vehicle to the mice via oral gavage.
-
After a set period (e.g., 2 hours), anesthetize the mice and dilate their pupils with mydriatic eye drops.
-
Expose the mice to a high-intensity light source (e.g., 5,000-10,000 lux) for a defined duration (e.g., 1 hour).
-
After light exposure, return the animals to a dark environment to recover.
-
At a specified time point post-exposure (e.g., 7-14 days), assess retinal structure and function using methods such as Optical Coherence Tomography (OCT) and Electroretinography (ERG).
-
For histological analysis, animals can be euthanized, and their eyes enucleated for sectioning and staining to quantify photoreceptor cell layers.
Electroretinography (ERG) Protocol
Objective: To measure the electrical responses of the retina to light stimulation, providing an assessment of retinal function.
Materials:
-
ERG recording system
-
Ganzfeld dome
-
Corneal electrodes
-
Reference and ground electrodes
-
Anesthetic
-
Mydriatic eye drops
Procedure:
-
Dark-adapt the animals overnight.
-
Under dim red light, anesthetize the animal and dilate its pupils.
-
Place the corneal electrode on the eye, with the reference and ground electrodes placed subcutaneously.
-
Position the animal in the Ganzfeld dome.
-
Record scotopic (dark-adapted) ERG responses to a series of increasing light flash intensities. The b-wave amplitude is a key parameter to assess rod function, which is expected to be suppressed by this compound.
-
For photopic (light-adapted) ERG, light-adapt the animal for a set period (e.g., 10 minutes) and then record responses to light flashes against a background light.
Fundus Autofluorescence (FAF) Imaging
Objective: To non-invasively visualize and quantify lipofuscin accumulation in the RPE.
Materials:
-
Scanning laser ophthalmoscope (SLO) with FAF capabilities
-
Anesthetic
-
Mydriatic eye drops
Procedure:
-
Anesthetize the animal and dilate its pupils.
-
Position the animal in front of the SLO.
-
Acquire FAF images using a standard excitation wavelength (e.g., 488 nm).
-
The intensity of the FAF signal can be quantified using image analysis software to compare lipofuscin levels between treatment groups.
Conclusion
These application notes and protocols provide a comprehensive framework for the preclinical evaluation of this compound. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a better understanding of the therapeutic potential of this compound for retinal degenerative diseases.
References
- 1. Randomised study evaluating the pharmacodynamics of this compound hydrochloride in subjects with macular atrophy secondary to Stargardt disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kubotaholdings.co.jp [kubotaholdings.co.jp]
- 3. Updates on Emerging Interventions for Autosomal Recessive ABCA4-Associated Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Emixustat in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Emixustat and its primary metabolites in human plasma. The protocols are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, ensuring high sensitivity and selectivity for pharmacokinetic and clinical studies.
Introduction
This compound hydrochloride is a novel, orally administered small-molecule that modulates the visual cycle by inhibiting the retinal pigment epithelium-specific 65 kDa protein (RPE65).[1] This inhibition slows the regeneration of 11-cis-retinal, reducing the metabolic demands of the retina and the accumulation of toxic byproducts like A2E, which are implicated in the pathology of diseases such as Stargardt disease and age-related macular degeneration.[1][2] Accurate and reliable bioanalytical methods are crucial for determining the pharmacokinetic profile of this compound and its metabolites to support clinical trials.
The primary analytical method detailed here is a validated LC-MS/MS assay for the simultaneous quantification of this compound and its three major deaminated metabolites (ACU-5116, ACU-5124, and ACU-5149) in human plasma. An alternative method for the analysis of this compound in whole blood using volumetric absorptive microsampling (VAMS) is also briefly described.
Signaling Pathway of this compound
This compound's mechanism of action is centered on the visual cycle, a critical pathway for vision. It specifically inhibits the RPE65 enzyme, which is responsible for the conversion of all-trans-retinyl esters to 11-cis-retinol. This is a rate-limiting step in the regeneration of 11-cis-retinal, the chromophore that binds to opsin to form rhodopsin. By inhibiting RPE65, this compound reduces the overall activity of the visual cycle.
Experimental Protocols
Method 1: LC-MS/MS Analysis of this compound and its Metabolites in Human Plasma
This protocol describes a sensitive and validated method for the simultaneous quantification of this compound and its three deaminated metabolites (ACU-5116, ACU-5124, and ACU-5149) in human plasma.
1. Sample Preparation (Protein Precipitation)
A simple protein precipitation method is used for the extraction of the analytes from the plasma matrix.
-
Workflow Diagram:
Caption: Plasma sample preparation workflow. -
Step-by-Step Protocol:
-
Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Add the internal standard (IS) solution (e.g., a stable isotope-labeled version of this compound).
-
Add a protein precipitation agent, such as acetonitrile.
-
Vortex the mixture to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The sample is now ready for injection into the LC-MS/MS system.
-
2. Liquid Chromatography Conditions
-
For this compound: An isocratic elution is employed for the separation.
-
LC System: A standard HPLC or UHPLC system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile) in a 60:40 ratio.
-
Flow Rate: 1 mL/min.
-
Run Time: Approximately 3.5 minutes.
-
-
For Metabolites: A gradient elution is used for the separation of the deaminated metabolites.
-
LC System: A standard HPLC or UHPLC system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: Aqueous buffer (e.g., 0.1% formic acid in water).
-
Mobile Phase B: Organic solvent (e.g., 0.1% formic acid in acetonitrile).
-
Gradient Program: A typical gradient would start with a low percentage of mobile phase B, which is then increased over several minutes to elute the analytes.
-
Flow Rate: 1 mL/min.
-
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), operated in both positive and negative modes.
-
Positive Mode (for this compound): Ion spray voltage of 2500 eV.
-
Negative Mode (for Metabolites): Ion spray voltage of -3000 eV.
-
-
Ion Source Temperature: 600°C.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and internal standard to ensure selectivity and sensitivity. For this compound, a common transition is m/z 264 → 217.
Quantitative Data Summary
The following tables summarize the validation parameters for the LC-MS/MS method for the analysis of this compound and its metabolites in human plasma.
Table 1: Calibration Curve Details
| Analyte | Concentration Range (ng/mL) | Regression Model | Weighting |
| This compound | 0.0500 - 10.0 | Linear | 1/x² |
| ACU-5116 | 1.00 - 1000 | Linear | 1/x² |
| ACU-5124 | 1.00 - 1000 | Linear | 1/x² |
| ACU-5149 | 1.00 - 1000 | Linear | 1/x² |
Table 2: Accuracy and Precision Data
| Analyte | QC Level | Nominal Conc. (ng/mL) | Mean Accuracy (%) | Precision (%CV) |
| This compound | LLOQ | 0.0500 | 95.0 - 105.0 | < 15.0 |
| Low | 0.150 | 98.0 - 102.0 | < 10.0 | |
| Medium | 1.00 | 97.0 - 103.0 | < 8.0 | |
| High | 8.00 | 99.0 - 101.0 | < 5.0 | |
| Metabolites | LLOQ | 1.00 | 94.0 - 106.0 | < 15.0 |
| (ACU-5116, | Low | 3.00 | 97.0 - 103.0 | < 10.0 |
| ACU-5124, | Medium | 50.0 | 98.0 - 102.0 | < 7.0 |
| ACU-5149) | High | 800 | 99.0 - 101.0 | < 5.0 |
Note: The accuracy and precision values are representative and should fall within the generally accepted FDA and EMA guidelines for bioanalytical method validation.
Method 2: LC-MS/MS Analysis of this compound in Whole Blood using Volumetric Absorptive Microsampling (VAMS)
This method provides a practical alternative for sample collection, especially in settings with limited resources for plasma processing.
-
Sample Collection: Whole blood is collected using a VAMS device, which absorbs a fixed volume of blood.
-
Sample Preparation: The drug is extracted from the VAMS tip, typically using sonication in an organic solvent mixture (e.g., methanol and ammonium hydroxide).
-
Analysis: The extracted sample is then analyzed using an LC-MS/MS method similar to the one described for plasma.
This method has been validated for accuracy, precision, and other parameters, demonstrating its suitability for the bioanalysis of this compound in human whole blood.
Conclusion
The detailed LC-MS/MS method provides a robust and reliable approach for the quantitative determination of this compound and its major metabolites in human plasma. This methodology is essential for the clinical development of this compound, enabling accurate assessment of its pharmacokinetic properties. The availability of a validated method using VAMS also offers flexibility in sample collection for clinical trials.
References
Application Notes and Protocols for Evaluating the Cellular Effects of Emixustat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emixustat hydrochloride is a non-retinoid, small molecule inhibitor of the retinal pigment epithelium-specific 65 kDa protein (RPE65), a critical enzyme in the visual cycle.[1][2] By modulating the visual cycle, this compound reduces the biosynthesis of visual chromophore (11-cis-retinal) and subsequent accumulation of toxic byproducts, such as N-retinylidene-N-retinylethanolamine (A2E), which are implicated in the pathogenesis of various retinal diseases like age-related macular degeneration (AMD) and Stargardt disease.[1][3][4] These application notes provide detailed protocols for a suite of cell culture-based assays to evaluate the cellular effects of this compound, offering valuable tools for preclinical research and drug development.
The primary mechanism of this compound involves the inhibition of RPE65, which catalyzes the conversion of all-trans-retinyl esters to 11-cis-retinol. This action slows down the visual cycle, leading to a reduction in the levels of both 11-cis-retinal and its photoproduct, all-trans-retinal. The accumulation of all-trans-retinal is known to be cytotoxic and contributes to the formation of A2E, a component of lipofuscin that is toxic to retinal pigment epithelium (RPE) cells. By inhibiting RPE65, this compound is designed to decrease the metabolic stress on the retina and protect against retinal degeneration.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the visual cycle pathway targeted by this compound and a general workflow for assessing its cellular effects in vitro.
Caption: The Visual Cycle and the Site of Action of this compound.
Caption: General Experimental Workflow for Evaluating this compound.
Key Experiments and Protocols
RPE65 Isomerase Activity Assay
This assay directly measures the inhibitory effect of this compound on RPE65 enzymatic activity in a cell-based system.
Principle: Cultured cells overexpressing key visual cycle proteins are incubated with a substrate for RPE65 (all-trans-retinol), and the production of 11-cis-retinol is quantified by High-Performance Liquid Chromatography (HPLC). The reduction in 11-cis-retinol formation in the presence of this compound indicates its inhibitory potency.
Protocol:
-
Cell Culture and Transfection:
-
Culture human embryonic kidney (HEK293) cells or a similar easily transfectable cell line.
-
Co-transfect cells with expression vectors for human RPE65 and lecithin:retinol acyltransferase (LRAT).
-
Allow cells to express the proteins for 48-72 hours.
-
-
Cell Homogenization:
-
Harvest the transfected cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a suitable homogenization buffer (e.g., 10 mM Bis-Tris propane, 100 mM NaCl, pH 7.5).
-
Homogenize the cells on ice using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris. The supernatant (cell homogenate) containing the microsomes with RPE65 and LRAT is used for the assay.
-
-
Isomerase Reaction:
-
Pre-incubate aliquots of the cell homogenate with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control for 15 minutes at room temperature.
-
Initiate the reaction by adding all-trans-retinol (substrate) to a final concentration of approximately 5-10 µM.
-
Incubate the reaction mixture at 37°C for 1-2 hours in the dark.
-
-
Retinoid Extraction and Analysis:
-
Stop the reaction by adding an equal volume of methanol containing an internal standard (e.g., retinyl acetate).
-
Extract the retinoids by adding two volumes of hexane, vortexing, and centrifuging to separate the phases.
-
Collect the upper hexane phase and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried retinoid extract in a suitable mobile phase for HPLC analysis.
-
Analyze the samples using a normal-phase HPLC system with UV detection to separate and quantify 11-cis-retinol and all-trans-retinol.
-
-
Data Analysis:
-
Calculate the amount of 11-cis-retinol produced in each reaction.
-
Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the this compound concentration and calculate the IC50 value.
-
| Parameter | Description |
| Cell Line | HEK293 or similar, co-transfected with RPE65 and LRAT |
| Substrate | All-trans-retinol |
| Product Measured | 11-cis-retinol |
| Detection Method | HPLC with UV detection |
| Endpoint | IC50 value for RPE65 inhibition |
Cellular Retinoid Quantification Assay
This assay measures the effect of this compound on the intracellular levels of key retinoids in the visual cycle.
Principle: RPE cells are treated with this compound, and the intracellular concentrations of all-trans-retinal and 11-cis-retinal are measured by HPLC or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to assess the modulation of the visual cycle.
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant RPE cell line (e.g., ARPE-19 or iPSC-derived RPE cells) to confluence.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24-48 hours).
-
-
Cell Lysis and Retinoid Extraction:
-
Wash the cells with PBS and lyse them in a suitable buffer.
-
Perform retinoid extraction as described in the RPE65 Isomerase Activity Assay protocol (Protocol 1, Step 4). For retinaldehyde quantification, derivatization to an oxime may be necessary to improve stability and detection.
-
-
Retinoid Analysis:
-
Analyze the extracted retinoids using reverse-phase HPLC or LC-MS/MS for sensitive and specific quantification of all-trans-retinal and 11-cis-retinal.
-
-
Data Analysis:
-
Quantify the intracellular levels of all-trans-retinal and 11-cis-retinal.
-
Compare the retinoid levels in this compound-treated cells to those in vehicle-treated control cells.
-
| Parameter | Description |
| Cell Line | ARPE-19 or iPSC-derived RPE cells |
| Analytes | All-trans-retinal, 11-cis-retinal |
| Detection Method | HPLC or LC-MS/MS |
| Endpoint | Fold change in intracellular retinoid levels |
Cytoprotection Assay against All-trans-retinal Toxicity
This assay evaluates the ability of this compound to protect RPE cells from the cytotoxic effects of all-trans-retinal.
Principle: By inhibiting RPE65, this compound is expected to reduce the endogenous levels of all-trans-retinal. This assay assesses whether pre-treatment with this compound can mitigate the toxicity induced by exogenously added all-trans-retinal.
Protocol:
-
Cell Culture and Pre-treatment:
-
Seed RPE cells (e.g., ARPE-19) in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of this compound or vehicle for 24 hours.
-
-
Induction of Toxicity:
-
After pre-treatment, expose the cells to a cytotoxic concentration of all-trans-retinal (e.g., 10-50 µM) for a further 24 hours. Include control wells with this compound alone and all-trans-retinal alone.
-
-
Cell Viability Assessment:
-
Measure cell viability using a standard assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), or a lactate dehydrogenase (LDH) release assay.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each condition relative to the untreated control.
-
Determine the protective effect of this compound against all-trans-retinal-induced cytotoxicity.
-
| Parameter | Description |
| Cell Line | ARPE-19 or other RPE cell lines |
| Toxin | All-trans-retinal |
| Assay | MTT, MTS, or LDH assay |
| Endpoint | Percentage of cell viability |
Apoptosis Assay
This assay determines if this compound can protect RPE cells from apoptosis induced by factors related to retinal degeneration, such as oxidative stress or the accumulation of toxic byproducts.
Principle: Apoptosis, or programmed cell death, is a key event in retinal degenerative diseases. This assay measures the extent of apoptosis in RPE cells under stress conditions and evaluates the anti-apoptotic potential of this compound.
Protocol:
-
Cell Culture and Treatment:
-
Culture RPE cells in a suitable format (e.g., 24-well plates or chamber slides).
-
Pre-treat the cells with this compound or vehicle control for 24 hours.
-
Induce apoptosis by treating the cells with an apoptotic stimulus, such as hydrogen peroxide (H₂O₂), blue light exposure, or A2E.
-
-
Apoptosis Detection:
-
Assess apoptosis using one or more of the following methods:
-
Annexin V/Propidium Iodide (PI) Staining: Differentiate between viable, early apoptotic, and late apoptotic/necrotic cells using flow cytometry or fluorescence microscopy.
-
Caspase Activity Assay: Measure the activity of key executioner caspases (e.g., caspase-3/7) using a luminogenic or fluorogenic substrate.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: Detect DNA fragmentation in apoptotic cells by fluorescence microscopy or flow cytometry.
-
-
-
Data Analysis:
-
Quantify the percentage of apoptotic cells or the level of caspase activity for each treatment condition.
-
Evaluate the ability of this compound to reduce the apoptotic response compared to the stress-induced control.
-
| Parameter | Description |
| Cell Line | ARPE-19 or other RPE cell lines |
| Apoptotic Stimulus | H₂O₂, blue light, or A2E |
| Detection Method | Annexin V/PI staining, caspase activity assay, or TUNEL assay |
| Endpoint | Percentage of apoptotic cells or caspase activity |
Summary of Quantitative Data
| Assay | Key Parameter | Expected Effect of this compound |
| RPE65 Isomerase Activity | IC50 | Low nanomolar range |
| Cellular Retinoid Levels | Intracellular 11-cis-retinal and all-trans-retinal | Dose-dependent reduction |
| Cytoprotection | Cell Viability | Increased viability in the presence of all-trans-retinal |
| Apoptosis | Percentage of Apoptotic Cells | Reduction in apoptosis under stress conditions |
Conclusion
The described cell culture assays provide a robust framework for characterizing the cellular effects of this compound. These protocols enable researchers to investigate its mechanism of action, evaluate its potency, and assess its potential therapeutic benefits in a controlled in vitro environment. The data generated from these assays are crucial for the preclinical evaluation of this compound and other visual cycle modulators.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Visual Cycle Modulation: A Novel Therapeutic Approach for the Treatment of GA in Dry AMD | Retinal Physician [retinalphysician.com]
- 4. This compound for Stargardt Disease | Kubota Pharmaceutical Holdings Co., Ltd. [kubotaholdings.co.jp]
Application Notes and Protocols: In Vitro Models for Studying Emixustat's Impact on RPE Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Emixustat is a non-retinoid small molecule that acts as a visual cycle modulator by inhibiting the retinal pigment epithelium-specific 65 kDa protein (RPE65).[1][2] RPE65 is a critical enzyme in the visual cycle, responsible for the conversion of all-trans-retinyl esters to 11-cis-retinol, a precursor for the visual chromophore 11-cis-retinal. By inhibiting RPE65, this compound slows down the visual cycle, which can reduce the accumulation of toxic byproducts like A2E, a component of lipofuscin implicated in the pathogenesis of diseases like age-related macular degeneration (AMD) and Stargardt disease.[1][2][3]
These application notes provide detailed protocols for utilizing in vitro models of human retinal pigment epithelium (RPE) cells, specifically the ARPE-19 cell line, to investigate the cellular and molecular effects of this compound. The provided methodologies will enable researchers to assess the impact of this compound on RPE cell viability, gene expression, and key functions.
Key Signaling Pathway: The Visual Cycle and this compound's Point of Intervention
The following diagram illustrates the canonical visual cycle pathway and highlights the inhibitory action of this compound on the RPE65 enzyme.
Experimental Protocols
ARPE-19 Cell Culture
The human ARPE-19 cell line is a spontaneously immortalized cell line that retains many characteristics of native RPE cells and is a widely used model for in vitro studies.
Materials:
-
ARPE-19 cells (ATCC® CRL-2302™)
-
DMEM/F12 medium (e.g., ATCC® 30-2006™)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-25 or T-75)
-
Multi-well plates (6, 24, 96-well)
-
Transwell® permeable supports (for specific assays)
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Rapidly thaw a cryovial of ARPE-19 cells in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 150 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Cell Seeding: Transfer the cell suspension to a T-75 flask. Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Maintenance: Change the medium every 2-3 days.
-
Cell Passaging: When cells reach 80-90% confluency, wash with PBS, and add 1-2 mL of Trypsin-EDTA. Incubate for 5-10 minutes at 37°C until cells detach. Neutralize the trypsin with complete growth medium, centrifuge, and resuspend cells in fresh medium for seeding into new flasks or experimental plates.
Assessment of Cell Viability
A. MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
ARPE-19 cells cultured in a 96-well plate
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed ARPE-19 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.
-
Incubate for 24, 48, or 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
B. LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
ARPE-19 cells cultured in a 96-well plate
-
This compound stock solution
-
Serum-free culture medium
-
LDH Cytotoxicity Assay Kit
Protocol:
-
Follow steps 1-3 from the MTT assay protocol, using serum-free medium for the this compound dilutions.
-
Incubate for the desired time period (e.g., 24 hours).
-
Collect the supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.
-
Calculate cytotoxicity as a percentage of the maximum LDH release control.
Gene Expression Analysis by qRT-PCR
Protocol Workflow:
Materials:
-
ARPE-19 cells cultured in a 6-well plate
-
This compound
-
RNA isolation kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR primers (see table below)
-
qPCR instrument
Protocol:
-
Seed ARPE-19 cells in 6-well plates and grow to confluency.
-
Treat cells with the desired concentrations of this compound for 24 hours.
-
Isolate total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's protocol.
-
Synthesize cDNA from the isolated RNA using a cDNA synthesis kit.
-
Perform qPCR using SYBR Green master mix and primers for the target genes and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
Table 1: Human qPCR Primer Sequences
| Gene Symbol | Forward Primer (5'-3') | Reverse Primer (5'-3') | Source |
| RPE65 | GAGTGGCCACAGCTACTACAA | AGGTAGTTGGCATCCAGATAGG | |
| CRALBP (RLBP1) | GCTGCTGGCTTTTGCTGAAG | TCTTCCTTGTCGGTGTTGCT | |
| BEST1 | CCTGGAGGAGTTCAACACCAT | GGTGAAGCTGTAGAAGTCGGT | |
| ZO-1 (TJP1) | GTCCAGAATCTCGGAAAAGTGCC | CTTTCAGCGCACCATACCAACC | |
| GAPDH | GGTGGTCTCCTCTGACTTCAACA | GTTGCTGTAGCCAAATTCGTTGT |
Data Presentation
The following tables present illustrative data for the potential effects of this compound on ARPE-19 cells. Note: This data is hypothetical and for demonstration purposes only.
Table 2: Effect of this compound on ARPE-19 Cell Viability (MTT Assay)
| This compound Conc. (µM) | % Viability (24h) | % Viability (48h) |
| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.1 |
| 0.1 | 98.2 ± 3.9 | 97.5 ± 4.8 |
| 1 | 96.5 ± 4.2 | 94.3 ± 5.5 |
| 10 | 92.1 ± 5.1 | 88.7 ± 6.2 |
| 50 | 85.3 ± 6.8 | 79.4 ± 7.1 |
Table 3: Effect of this compound on RPE-Specific Gene Expression (qRT-PCR, 24h treatment)
| Gene | Fold Change (1 µM this compound) | Fold Change (10 µM this compound) |
| RPE65 | 0.45 ± 0.05 | 0.21 ± 0.03 |
| CRALBP | 0.95 ± 0.08 | 0.88 ± 0.07 |
| BEST1 | 1.02 ± 0.06 | 0.97 ± 0.09 |
| ZO-1 | 0.98 ± 0.05 | 0.95 ± 0.06 |
Functional Assays
Phagocytosis Assay
This assay measures the ability of RPE cells to phagocytose photoreceptor outer segments (POS), a key function for retinal health.
Protocol Workflow:
Materials:
-
ARPE-19 cells
-
This compound
-
Isolated photoreceptor outer segments (POS) labeled with a fluorescent dye (e.g., FITC)
-
Trypan blue solution (to quench extracellular fluorescence)
-
Flow cytometer or fluorescence microscope
Protocol:
-
Culture ARPE-19 cells to confluency.
-
Pre-treat the cells with different concentrations of this compound for 24 hours.
-
Add FITC-labeled POS to the cells and incubate for 2-4 hours to allow for phagocytosis.
-
Wash the cells to remove unbound POS.
-
Add trypan blue to quench the fluorescence of any remaining extracellular POS.
-
Quantify the internalized, fluorescent POS using a flow cytometer or by imaging and counting fluorescent puncta within the cells using a fluorescence microscope.
Transepithelial Electrical Resistance (TEER) Measurement
TEER measurement is used to assess the integrity of the RPE cell monolayer, which forms the outer blood-retinal barrier.
Materials:
-
ARPE-19 cells cultured on Transwell® permeable supports
-
This compound
-
Epithelial voltohmmeter (EVOM) with "chopstick" electrodes
Protocol:
-
Seed ARPE-19 cells on Transwell® inserts and culture until a stable TEER reading is achieved (typically >20-30 Ω·cm²).
-
Treat the cells with this compound by adding it to the apical and/or basolateral compartments.
-
Measure the TEER at various time points (e.g., 24, 48, 72 hours) using an EVOM.
-
Subtract the resistance of a blank Transwell® insert (without cells) from the measured values and multiply by the surface area of the insert to obtain the TEER in Ω·cm².
Illustrative Data for Functional Assays
Table 4: Effect of this compound on ARPE-19 Phagocytosis
| This compound Conc. (µM) | Relative Phagocytic Activity (%) |
| 0 (Vehicle) | 100 ± 8.2 |
| 1 | 97.1 ± 7.5 |
| 10 | 91.5 ± 9.1 |
| 50 | 82.3 ± 10.4 |
Table 5: Effect of this compound on ARPE-19 TEER
| This compound Conc. (µM) | TEER (Ω·cm²) at 48h |
| 0 (Vehicle) | 45.2 ± 3.1 |
| 1 | 44.8 ± 2.9 |
| 10 | 43.1 ± 3.5 |
| 50 | 40.5 ± 4.2 |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for investigating the in vitro effects of this compound on RPE cells. By utilizing these standardized methods, researchers can generate reproducible data on the impact of this visual cycle modulator on RPE cell health, gene expression, and function. This information is crucial for furthering our understanding of this compound's mechanism of action and its therapeutic potential for retinal diseases.
References
Application Notes and Protocols: Quantifying A2E Levels in Response to Emixustat Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-retinylidene-N-retinylethanolamine (A2E) is a toxic bis-retinoid byproduct of the visual cycle that accumulates in retinal pigment epithelial (RPE) cells.[1][2] This accumulation is implicated in the pathogenesis of various retinal degenerative diseases, including Stargardt disease and age-related macular degeneration (AMD).[2][3] Emixustat hydrochloride is a novel, orally administered, non-retinoid small molecule that modulates the visual cycle by inhibiting the RPE-specific 65 kDa protein (RPE65), an essential enzyme in the regeneration of 11-cis-retinal. By slowing the visual cycle, this compound is designed to reduce the formation of toxic byproducts like A2E.
These application notes provide a comprehensive overview and detailed protocols for quantifying the reduction of A2E levels in response to this compound treatment, a critical step in evaluating its therapeutic efficacy.
Mechanism of Action of this compound
This compound hydrochloride acts as a visual cycle modulator by specifically inhibiting the RPE65 isomerase. This enzyme is responsible for converting all-trans-retinyl esters to 11-cis-retinol, a crucial step in the regeneration of the visual chromophore, 11-cis-retinal. By inhibiting RPE65, this compound slows down the visual cycle, leading to a decrease in the availability of 11-cis-retinal and its precursor, all-trans-retinal. This reduction in retinoid flux consequently limits the formation of A2E, which is synthesized from two molecules of all-trans-retinal and one molecule of phosphatidylethanolamine.
Quantitative Data on A2E Reduction by this compound
Studies in animal models of Stargardt disease (Abca4-/- mice) have demonstrated a dose-dependent reduction in A2E levels following treatment with this compound. The following table summarizes the quantitative findings from a key study.
| Treatment Group | Dosage (mg/kg/day) | Duration | Mean A2E Level (pmol/eye) | Percent Reduction vs. Vehicle | Statistical Significance (p-value) |
| Day 0 (Baseline) | N/A | N/A | ~5 | N/A | N/A |
| Vehicle | 0 | 3 months | ~20 | 0% | N/A |
| This compound | 0.03 | 3 months | Not specified | Not specified | <0.001 |
| This compound | 0.1 | 3 months | Not specified | Not specified | Not specified |
| This compound | 0.30 | 3 months | Not specified | Statistically significant | <0.05 |
| This compound | 1.0 | 3 months | Not specified | Statistically significant | Not specified |
| This compound | 3.0 | 3 months | Not specified | Statistically significant | Not specified |
Data adapted from a study on Abca4-/- mice. The ED50 for the effect of this compound on reducing A2E accumulation was reported to be 0.47 mg/kg/day.
Experimental Protocols
Protocol 1: A2E Extraction from Retinal Tissue
This protocol is adapted from established methods for the extraction of A2E and its isomers from RPE/choroid samples.
Materials:
-
Chloroform
-
Methanol
-
0.01 M Phosphate-Buffered Saline (PBS)
-
Mini Bead Beater
-
Bath sonicator
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
Pool RPE/choroid samples (e.g., from 2-3 pairs of mouse eyes) in a microcentrifuge tube.
-
Add 1 mL of a 1:1 (v/v) mixture of chloroform and methanol.
-
Add 0.25 mL of 0.01 M PBS.
-
Homogenize the tissue using a Mini Bead Beater for 15 seconds.
-
Sonicate the homogenate in an ice bath for 15 minutes.
-
Centrifuge the samples to separate the organic and aqueous phases.
-
Carefully collect the lower organic phase containing the lipid-soluble A2E.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol with 0.1% TFA) for analysis.
Protocol 2: Quantification of A2E by HPLC
This protocol outlines a high-performance liquid chromatography (HPLC) method for the separation and quantification of A2E.
Instrumentation and Columns:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., ZORBAX Extend-C18, 9.4 × 250 mm, 5 µm)
Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Methanol with 0.1% TFA
-
Gradient: A linear gradient from 85% to 96% Methanol over a specified time (e.g., 20 minutes).
Procedure:
-
Prepare a standard curve using synthetic A2E of known concentrations.
-
Inject the reconstituted sample extract onto the HPLC column.
-
Monitor the elution profile at 430 nm.
-
Identify the A2E peak based on its retention time, which should match that of the A2E standard.
-
Quantify the amount of A2E in the sample by comparing the peak area to the standard curve.
Protocol 3: Quantification of A2E by LC-MS/MS
For higher sensitivity and specificity, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended.
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Utilize a similar HPLC setup as described in Protocol 2.
-
The eluent from the HPLC is directed to the ESI source of the mass spectrometer.
-
Operate the mass spectrometer in positive ion mode.
-
For quantification, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM).
-
Monitor the precursor ion for A2E at m/z 592.4.
-
Monitor for a prominent fragment ion, such as m/z 418, for enhanced specificity.
-
-
Generate a standard curve by analyzing known amounts of synthetic A2E.
-
Determine the amount of A2E in the samples by comparing the area under the curve (AUC) of the specific ion chromatogram to the standard curve.
Logical Framework for this compound's Effect on A2E
The therapeutic rationale for using this compound to reduce A2E is based on a clear, cause-and-effect relationship within the visual cycle.
Conclusion
The quantification of A2E levels is a key biomarker for assessing the efficacy of visual cycle modulators like this compound. The protocols outlined in these application notes provide robust and sensitive methods for researchers to accurately measure the impact of this compound treatment on A2E accumulation. The provided data and diagrams offer a clear understanding of the mechanism of action and the expected outcomes of this compound therapy in the context of retinal diseases associated with A2E toxicity.
References
Application Notes and Protocols: Emixustat as a Tool for Studying Visual Cycle Kinetics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Emixustat hydrochloride is a potent, orally bioavailable small molecule that functions as a visual cycle modulator.[1][2] It is a non-retinoid compound that specifically inhibits the all-trans-retinyl ester isomerase RPE65, a critical enzyme in the retinal pigment epithelium (RPE) responsible for the regeneration of 11-cis-retinal, the chromophore essential for vision.[3][4] By reversibly binding to RPE65, this compound slows the rate of the visual cycle, leading to a dose-dependent reduction in the regeneration of rhodopsin and a subsequent decrease in photoreceptor activity.[5] This mechanism of action makes this compound a valuable tool for studying the kinetics of the visual cycle and its role in various retinal diseases. These application notes provide an overview of this compound's mechanism, quantitative data from key experiments, and detailed protocols for its use in research settings.
Mechanism of Action
The visual cycle is a series of enzymatic reactions that regenerate 11-cis-retinal after its photoisomerization to all-trans-retinal. This process is crucial for sustaining vision in both bright and dim light. This compound targets RPE65, the isomerase that converts all-trans-retinyl esters to 11-cis-retinol, a key step in the visual cycle. By inhibiting RPE65, this compound reduces the supply of 11-cis-retinal to photoreceptors, thereby slowing the regeneration of visual pigments. This modulation of the visual cycle has been shown to reduce the accumulation of toxic byproducts like A2E, which are implicated in the pathophysiology of diseases such as Stargardt disease and age-related macular degeneration (AMD).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Visual Cycle Modulation as an Approach toward Preservation of Retinal Integrity | PLOS One [journals.plos.org]
- 3. This compound for Stargardt Disease | Kubota Pharmaceutical Holdings Co., Ltd. [kubotaholdings.co.jp]
- 4. Tuning the metabolic stability of visual cycle modulators through modification of an RPE65 recognition motif - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Visual Cycle Modulation: A Novel Therapeutic Approach for the Treatment of GA in Dry AMD | Retinal Physician [retinalphysician.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Emixustat Solubility Issues for In Vitro Experiments
Welcome to the technical support center for Emixustat. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges that may be encountered during in vitro experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common questions and issues related to the solubility of this compound and its hydrochloride salt.
Q1: What are the recommended solvents for dissolving this compound and this compound Hydrochloride?
A1: this compound and its hydrochloride salt are sparingly soluble in aqueous solutions but show good solubility in organic solvents. For in vitro experiments, Dimethyl Sulfoxide (DMSO) and Ethanol are the recommended primary solvents for preparing stock solutions.[1][2][3]
Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. What is causing this and how can I prevent it?
A2: Precipitation upon dilution into aqueous buffers or media is a common issue for hydrophobic compounds like this compound. This occurs because the compound's solubility limit is exceeded in the aqueous environment.
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally at or below 0.1%, to minimize cytotoxicity.[4] Some retinal cell lines can tolerate higher concentrations, but it is crucial to determine the specific tolerance of your cell line.[5]
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of your aqueous medium. Instead, perform a stepwise dilution. For example, first, dilute the stock solution into a smaller volume of medium and then add this intermediate dilution to the final volume.
-
Proper Mixing Technique: Add the this compound stock solution dropwise into the vortexing or stirring aqueous buffer. This rapid dispersion helps prevent localized high concentrations that can lead to immediate precipitation.
-
Temperature: Ensure that both your stock solution and the aqueous medium are at the same temperature before mixing. Preparing the working solution at the experimental temperature can also help.
-
Consider Co-solvents: For particularly challenging situations, the use of co-solvents in the final formulation might be necessary, although this requires careful optimization to ensure cell health. Formulations containing PEG300 and Tween-80 have been used for in vivo studies and could be adapted for in vitro use with caution.
Q3: What is the maximum concentration of DMSO that is safe for my retinal pigment epithelium (RPE) cells?
A3: The tolerance of RPE cells to DMSO can vary. Studies have shown that for ARPE-19 cells, a human RPE cell line, the minimal toxic concentration of DMSO is 0.8%. However, primary rabbit RPE cells showed toxicity at concentrations of 0.2% and higher. It is strongly recommended to perform a dose-response curve with DMSO alone on your specific cell line to determine the maximum non-toxic concentration before beginning your experiments with this compound. A general recommendation for most cell lines is to keep the final DMSO concentration at or below 0.1%.
Q4: Can I heat or sonicate my this compound solution to improve solubility?
A4: Yes, for this compound hydrochloride, warming the solution and using sonication are recommended to aid dissolution in DMSO. For this compound (free base), sonication is also recommended. However, always ensure that the temperature is not excessively high to avoid degradation of the compound. A gentle warming to 37°C is often sufficient.
Data Presentation
This compound and this compound Hydrochloride Solubility Data
| Compound | Solvent | Solubility | Molar Concentration (mM) | Notes |
| This compound | DMSO | ≥ 43 mg/mL | ≥ 163.26 | Sonication is recommended. Use newly opened (hygroscopic) DMSO. |
| This compound | Ethanol | 100 mg/mL | 379.68 | Ultrasonic treatment is needed. |
| This compound Hydrochloride | DMSO | 44 mg/mL | 146.74 | Ultrasonic treatment and warming are needed. Use newly opened (hygroscopic) DMSO. |
| This compound Hydrochloride | Water | Not Soluble | - |
Maximum Tolerated DMSO Concentrations for Ocular Cells In Vitro
| Cell Line | Minimal Toxic Concentration of DMSO |
| ARPE-19 (Human RPE) | 0.8% |
| Primary Rabbit RPE | 0.2% |
| HUVEC (Human Umbilical Vein Endothelial Cells) | 0.1% |
| MIO-M1 (Human Müller Cells) | >1.6% |
| HLEC (Human Lens Epithelial Cells) | >1.6% |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions for In Vitro Cell Culture Experiments
This protocol is a general guideline. Researchers should optimize the concentrations and final solvent percentages based on their specific cell line and experimental design.
Materials:
-
This compound or this compound Hydrochloride powder
-
High-purity, sterile DMSO (newly opened)
-
Sterile cell culture medium appropriate for your cells
-
Sterile microcentrifuge tubes and pipette tips
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Sonicator (optional)
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO (e.g., 10 mM):
-
Aseptically weigh the required amount of this compound or this compound Hydrochloride powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
-
If necessary, gently warm the solution to 37°C and/or sonicate for a few minutes to ensure complete dissolution. Visually inspect the solution to confirm there are no visible particles.
-
This concentrated stock solution can be aliquoted into single-use volumes and stored at -20°C or -80°C for long-term stability.
-
-
Prepare the Final Working Solution in Cell Culture Medium:
-
Thaw an aliquot of the concentrated this compound stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
To minimize precipitation, perform a serial dilution. For example, to prepare a 10 µM working solution with a final DMSO concentration of 0.1%, you can first prepare an intermediate dilution.
-
Intermediate Dilution (Optional but Recommended): Add a small volume of the 10 mM stock solution to a larger volume of pre-warmed medium. For instance, add 1 µL of 10 mM stock to 99 µL of medium to get a 100 µM intermediate solution. Vortex gently.
-
Final Dilution: Add the required volume of the intermediate solution (or the stock solution if not performing an intermediate dilution) to the final volume of pre-warmed cell culture medium while gently vortexing. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of medium to get a final 10 µM working solution.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
-
Vehicle Control:
-
It is critical to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your experimental samples. Prepare this by adding the same volume of DMSO to the cell culture medium without this compound.
-
Mandatory Visualizations
This compound's Mechanism of Action: Inhibition of the Visual Cycle
This compound is a visual cycle modulator that acts by inhibiting the enzyme RPE65 (Retinal Pigment Epithelium-specific 65 kDa protein). RPE65 is a crucial enzyme in the visual cycle, responsible for the conversion of all-trans-retinyl esters to 11-cis-retinol. By blocking this step, this compound slows down the regeneration of 11-cis-retinal, the chromophore essential for vision. This modulation of the visual cycle is being investigated as a therapeutic approach for diseases like age-related macular degeneration.
References
Interpreting unexpected ERG results after Emixustat administration
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Emixustat and interpreting its effects on the electroretinogram (ERG).
Frequently Asked Questions (FAQs)
Q1: What is the expected and primary effect of this compound on the electroretinogram (ERG)?
A1: The primary and expected effect of this compound is a dose-dependent and reversible suppression of the rod-mediated ERG response, specifically the rod b-wave amplitude.[1][2][3][4][5] This effect serves as a pharmacodynamic biomarker for this compound's activity in the eye. The suppression of the rod b-wave indicates a reduction in rhodopsin levels, which is a direct consequence of this compound's inhibition of RPE65, a key enzyme in the visual cycle.
Q2: We observed a significant reduction in the rod b-wave, but the cone-mediated ERG responses are largely unchanged. Is this an unexpected result?
A2: This is a consistent and well-documented finding, and not considered an unexpected adverse result. While RPE65 is part of the canonical visual cycle supplying chromophore to both rods and cones, compelling evidence suggests that cones may not rely primarily on RPE65 for chromophore regeneration. It is hypothesized that an alternative, intraretinal visual cycle may be more critical for supplying 11-cis-retinal to cones, thus explaining the minimal impact of this compound on cone ERG.
Q3: Our ERG results show significant inter-subject variability in the degree of rod b-wave suppression, even at the same dose of this compound. Why might this be?
A3: Inter-subject variability is not uncommon in clinical and preclinical studies. Several factors could contribute to this:
-
Pharmacokinetic Differences: Individual differences in drug absorption, distribution, metabolism, and excretion can lead to varying concentrations of this compound at the target site (the RPE).
-
Baseline Retinal Health: The underlying health of the retina and RPE can influence the response to this compound.
-
Genetic Factors: Genetic variations in the visual cycle and other retinal pathways may play a role.
-
Experimental Variability: Minor inconsistencies in ERG recording procedures can contribute to variability. Refer to the Troubleshooting Guide below for more details.
Q4: What are the common ocular adverse events associated with this compound, and how do they relate to the ERG findings?
A4: The most common ocular adverse events are directly related to the mechanism of action of this compound and its effect on the rod-driven visual cycle. These include delayed dark adaptation, chromatopsia (abnormal color vision, often described as a dark or colored tint), and erythropsia (a reddish tint to vision). These symptoms are the clinical manifestation of the suppressed rod function that is measured objectively by the reduction in the ERG rod b-wave.
Q5: Is the suppression of the ERG by this compound reversible?
A5: Yes, the suppression of the rod b-wave amplitude by this compound has been shown to be reversible. Following cessation of the drug, rod function typically returns to baseline levels within 7 to 14 days.
Troubleshooting Unexpected ERG Results
If your ERG results deviate from the expected dose-dependent suppression of the rod b-wave with sparing of the cone response, consider the following troubleshooting steps.
Issue 1: No significant suppression of rod b-wave at expected effective doses.
| Possible Cause | Troubleshooting Steps |
| Incorrect Dosing or Administration | Verify the dose, formulation, and administration route of this compound. Ensure proper animal handling and dosing techniques to confirm the subject received the intended dose. |
| Pharmacokinetic Issues | Consider performing pharmacokinetic analysis to determine the plasma and ocular tissue concentrations of this compound. |
| Insufficient Dark Adaptation | Ensure that the subject has undergone a sufficient period of dark adaptation prior to scotopic ERG recording. Inadequate dark adaptation will result in a reduced rod response, potentially masking the suppressive effect of this compound. |
| Suboptimal ERG Protocol | Review your ERG protocol. Ensure the flash intensity is appropriate for eliciting a robust rod response and that the inter-stimulus interval is sufficient to prevent rod saturation. |
| Electrode Placement and Impedance | Check the placement of the recording and reference electrodes. High electrode impedance can lead to a noisy and attenuated signal. |
Issue 2: Significant suppression of cone b-wave or flicker ERG.
| Possible Cause | Troubleshooting Steps |
| High Dose of this compound | While typically selective for the rod pathway, very high doses of this compound may have off-target effects or a more pronounced impact on the visual cycle that could affect cone function. Review the dose being used in the context of published studies. |
| Underlying Retinal Pathology | In subjects with pre-existing retinal conditions, the cone photoreceptors may be more susceptible to metabolic stress, and the administration of this compound could potentially unmask or exacerbate this. |
| Anesthetic/Sedative Effects | Some anesthetics and sedatives can have a depressive effect on ERG recordings. If possible, use a consistent and minimally depressive anesthetic protocol, or perform recordings in awake and trained subjects. |
| Inadequate Light Adaptation | For photopic ERG, ensure a sufficient period of light adaptation to saturate the rods and isolate the cone response. |
Issue 3: High variability or "noisy" ERG recordings.
| Possible Cause | Troubleshooting Steps |
| Electrical Interference | Ensure the recording environment is free from electrical noise. Check for proper grounding of all equipment. |
| Subject Movement | Minimize subject movement during recording through proper restraint or anesthesia. Blinking and eye movements can introduce significant artifacts. |
| Poor Electrode Contact | Ensure good contact between the electrodes and the cornea/skin. Use appropriate conductive gels and check electrode integrity. |
| Inconsistent Pupil Dilation | Maintain consistent and maximal pupil dilation throughout the experiment, as pupil size can significantly affect the amount of light reaching the retina. |
Data Presentation
Table 1: Dose-Dependent Suppression of Rod b-Wave Amplitude Recovery Rate in Humans with Stargardt Disease
| This compound Daily Dose | Mean Suppression (%) | Median Suppression (%) |
| 2.5 mg | -3.31 | -12.23 |
| 5 mg | 52.2 | 68.0 |
| 10 mg | 91.86 | 96.69 |
Data from a study in patients with macular atrophy secondary to Stargardt disease after one month of treatment.
Table 2: Dose-Dependent Suppression of Rod b-Wave Amplitude Recovery in a Phase II Study in Patients with Geographic Atrophy
| This compound Daily Dose | Suppression of Recovery Slope (%) |
| 2 mg | 26 |
| 5 mg (AM) | Similar to 5mg PM |
| 5 mg (PM) | Similar to 5mg AM |
| 10 mg | 89 |
Suppression of the slope of recovery of the rod b-wave amplitude relative to baseline after 14 days of administration.
Experimental Protocols
Representative Clinical ERG Protocol for this compound Studies
This protocol is a generalized summary based on methodologies reported in clinical trials of this compound.
-
Pupil Dilation: Maximally dilate the subject's pupils using a mydriatic agent (e.g., tropicamide).
-
Dark Adaptation: Dark-adapt the subject for a minimum of 30 minutes.
-
Electrode Placement: Under dim red light, place a corneal ERG electrode (e.g., DTL fiber electrode) on each eye. Place reference and ground electrodes on the skin according to standard procedures.
-
Scotopic ERG (Rod Response):
-
Record a baseline dark-adapted rod response using a low-intensity flash stimulus.
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Record a maximal mixed rod-cone response using a high-intensity flash stimulus.
-
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Light Adaptation: Light-adapt the subject for 10 minutes to a standard background luminance.
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Photopic ERG (Cone Response):
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Record a single-flash cone response.
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Record a 30 Hz flicker response to assess cone function under sustained stimulation.
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Photobleaching: Expose the subject to a bright, diffuse light for a defined period (e.g., 3 minutes) to bleach a significant portion of the photopigment.
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Post-Bleach Recovery: Immediately after photobleaching, and at regular intervals (e.g., every 2-10 minutes) for a set duration (e.g., 30-50 minutes), record the scotopic rod response to measure the rate of recovery.
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Data Analysis: The primary endpoint is often the suppression of the rod b-wave amplitude recovery rate post-photobleaching, compared to baseline.
Mandatory Visualizations
Caption: this compound's mechanism of action in the visual cycle.
References
- 1. Phase II, Randomized, Placebo-controlled, 90-day Study of this compound HCL in Geographic Atrophy Associated with Dry Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Randomised study evaluating the pharmacodynamics of this compound hydrochloride in subjects with macular atrophy secondary to Stargardt disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Phase ii, randomized, placebo-controlled, 90-day study of this compound hydrochloride in geographic atrophy associated with dry age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Emixustat dosage to minimize ocular adverse events
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Emixustat dosage to minimize ocular adverse events during pre-clinical and clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound hydrochloride is an orally available small molecule that modulates the visual cycle.[1][2] It is a non-retinoid compound that specifically inhibits the retinal pigment epithelium-specific 65 kDa protein (RPE65), a critical enzyme in the visual cycle.[2][3] By inhibiting RPE65, this compound slows down the regeneration of 11-cis-retinal, the chromophore essential for vision.[2] This modulation is intended to reduce the accumulation of toxic byproducts of the visual cycle, such as A2E, which are implicated in the pathology of diseases like age-related macular degeneration (AMD) and Stargardt disease.
Q2: What are the most common ocular adverse events associated with this compound?
The most frequently reported ocular adverse events are a direct consequence of this compound's mechanism of action—the modulation of the visual cycle. These events are generally considered mild to moderate and are reversible upon discontinuation of the drug. Common ocular adverse events include:
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Chromatopsia: A condition where vision is tinted with a different color, often described as a dark or colored tint.
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Delayed Dark Adaptation: A slower adjustment of vision when moving from a bright to a dark environment.
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Blurred Vision
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Visual Impairment
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Erythropsia: A reddish tint in vision.
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Reduced Visual Acuity
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Visual Field Defects
Q3: How does this compound dosage relate to the incidence of ocular adverse events?
Clinical studies have demonstrated a dose-dependent relationship between this compound administration and the occurrence of ocular adverse events. Higher doses are generally associated with a higher frequency and severity of these events. The following tables summarize the incidence of key ocular adverse events at different daily oral dosages of this compound from various clinical trials.
Data Presentation: Ocular Adverse Events by this compound Dosage
Table 1: Ocular Adverse Events in a 90-Day Study in Subjects with Geographic Atrophy
| Adverse Event | Placebo (n=18) | 2 mg this compound (n=12) | 5 mg this compound (n=12) | 7 mg this compound (n=12) | 10 mg this compound (n=12) |
| Chromatopsia | 17% | 33% | 58% | 58% | 83% |
| Delayed Dark Adaptation | 6% | 25% | 50% | 50% | 83% |
| Visual Impairment | 6% | 17% | 33% | 33% | 17% |
| Blurred Vision | 6% | 8% | 17% | 25% | 8% |
| Visual Field Defect | 0% | 8% | 17% | 17% | 17% |
| Reduced Visual Acuity | 0% | 8% | 8% | 8% | 17% |
Table 2: Ocular Adverse Events in a 24-Month Study in Subjects with Geographic Atrophy
| Adverse Event | Placebo | 2.5 mg this compound | 5 mg this compound | 10 mg this compound |
| Delayed Dark Adaptation | - | 55% (pooled) | 55% (pooled) | 55% (pooled) |
| Chromatopsia | - | 18% (pooled) | 18% (pooled) | 18% (pooled) |
| Visual Impairment | - | 15% (pooled) | 15% (pooled) | 15% (pooled) |
| Erythropsia | - | 15% (pooled) | 15% (pooled) | 15% (pooled) |
Table 3: Ocular Adverse Events in a 1-Month Study in Subjects with Stargardt Disease
| Adverse Event | 2.5 mg this compound (n=7) | 5 mg this compound (n=9) | 10 mg this compound (n=7) |
| Delayed Dark Adaptation | Lower Incidence | 47.8% (pooled) | 47.8% (pooled) |
| Erythropsia | - | 21.7% (pooled) | 21.7% (pooled) |
| Vision Blurred | - | 17.4% (pooled) | 17.4% (pooled) |
| Photophobia | - | 13.0% (pooled) | 13.0% (pooled) |
| Visual Impairment | - | 13.0% (pooled) | 13.0% (pooled) |
Troubleshooting Guide
Issue: High incidence of chromatopsia and delayed dark adaptation observed in study subjects.
Possible Cause: The administered dose of this compound may be too high for the specific patient population or individual sensitivity.
Troubleshooting Steps:
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Confirm Dosage: Verify that the correct dosage was administered as per the experimental protocol.
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Review Subject Characteristics: Analyze if there are any specific subject characteristics (e.g., genetic factors, baseline retinal health) that might predispose them to increased sensitivity.
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Consider Dose Reduction: If the adverse events are widespread and impacting subject compliance or data quality, a dose reduction should be considered for subsequent cohorts. Clinical trials have evaluated doses as low as 2.5 mg.
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Evaluate Evening Dosing: One study noted that for a 5 mg dose, evening administration substantially reduced the number of ocular adverse events compared to morning dosing, although the proportion of subjects experiencing at least one event remained the same.
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Monitor Reversibility: Discontinuation of this compound has been shown to resolve ocular adverse events, typically within 7 to 14 days. Monitor subjects post-treatment to confirm the resolution of symptoms.
Experimental Protocols
Assessment of this compound's Pharmacodynamic Effect and Ocular Adverse Events using Electroretinography (ERG)
Electroretinography is a key method for objectively measuring the pharmacodynamic effect of this compound on retinal function. It assesses the electrical response of the eye's light-sensitive cells.
Methodology:
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Baseline ERG: Prior to this compound administration, a baseline full-field ERG is performed to record the rod and cone responses.
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Dark Adaptation: The subject is placed in a dark room for a standardized period (e.g., 30 minutes) to allow for maximal rhodopsin regeneration.
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Rod-Specific ERG: A dim flash of light is presented to elicit a rod-specific response. The amplitude of the b-wave is a key parameter, as it is proportional to rhodopsin levels.
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Photobleaching: The subject's eyes are exposed to a bright light for a defined duration to bleach a significant portion of the rhodopsin.
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Post-Bleach ERG: Immediately after photobleaching and at set intervals (e.g., 10, 20, 30 minutes) in the dark, ERG recordings are repeated to measure the rate of rod b-wave amplitude recovery. This recovery rate is an indirect measure of RPE65 activity.
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This compound Administration: Subjects are administered their assigned daily oral dose of this compound.
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Follow-up ERG: The ERG protocol (steps 2-5) is repeated at various time points during the treatment period (e.g., day 14, day 30, day 90) to assess the dose-dependent suppression of the rod b-wave recovery rate.
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Post-Treatment ERG: ERG is also performed after discontinuation of the drug to confirm the reversibility of the effects.
Visualizations
Caption: The Visual Cycle and the Site of this compound Action.
Caption: Experimental Workflow for an this compound Clinical Trial.
Caption: Troubleshooting High Incidence of Ocular Adverse Events.
References
- 1. Phase II, Randomized, Placebo-controlled, 90-day Study of this compound HCL in Geographic Atrophy Associated with Dry Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound for Stargardt Disease | Kubota Pharmaceutical Holdings Co., Ltd. [kubotaholdings.co.jp]
Troubleshooting Emixustat instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Emixustat. The information is designed to address common challenges related to the stability of this compound in solution during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Solution Preparation and Handling
Q1: My this compound solution appears cloudy or shows precipitation. What should I do?
A1: this compound hydrochloride can be challenging to dissolve in aqueous solutions.
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Co-solvents are often necessary: For in vivo studies, a common practice is to first dissolve this compound in an organic solvent like DMSO or ethanol before diluting it with other co-solvents such as PEG300 and Tween-80, and finally with saline or a buffer.
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Use fresh, high-quality solvents: Hygroscopic solvents like DMSO can absorb moisture, which may affect the solubility of this compound. It is recommended to use newly opened DMSO.
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Gentle warming and sonication can help: If precipitation occurs during preparation, gentle warming and sonication can aid in dissolution.
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Prepare fresh solutions: It is best practice to prepare this compound solutions fresh for each experiment to minimize the risk of precipitation and degradation over time.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Proper storage is crucial to maintain the integrity of your this compound stock solutions. The following table summarizes recommended storage conditions based on vendor datasheets.
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
2. Stability and Degradation
Q3: What are the known degradation pathways for this compound in solution?
A3: While specific forced degradation studies for this compound are not extensively published, based on its chemical structure which includes a primary amine, a secondary alcohol, and an ether linkage, several degradation pathways can be inferred. The primary routes of degradation are likely to be oxidation and reactions related to its primary amine. In vivo, this compound is known to be metabolized through deamination.
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Oxidative Degradation: The primary amine and the ether group can be susceptible to oxidation. Oxidation of primary amines can lead to the formation of various products, including aldehydes and carboxylic acids.
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Deamination: In vivo studies have shown that this compound can be deaminated by the enzyme VAP-1, leading to the formation of a dehydrated aldehyde product (ACU-5201)[1]. This suggests a potential pathway for degradation in biological systems.
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Schiff Base Formation: this compound's primary amine can react with aldehydes, such as all-trans-retinal (atRAL), to form a stable Schiff base. This is a key part of its therapeutic mechanism but also represents a chemical transformation in the presence of retinaldehydes[2].
Below is a diagram illustrating the potential degradation and reaction pathways of this compound.
References
Emixustat Technical Support Center: Managing Delayed Dark Adaptation in Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating and managing delayed dark adaptation associated with the use of Emixustat in experimental settings.
Troubleshooting Guides
This section offers solutions to specific issues that may arise during preclinical and clinical research involving this compound.
Issue 1: Subject Discomfort or Poor Compliance Due to Impaired Night Vision
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Question: How can we minimize subject discomfort and ensure compliance in our studies, given that this compound induces temporary night blindness?
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Answer:
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Thorough Subject Education: Clearly communicate the expected visual side effects, including the nature and duration of delayed dark adaptation, before enrollment.
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Controlled Lighting Environments: Conduct all experimental procedures in well-lit environments. If temporary exposure to dim light is necessary, ensure subjects are adequately guided and supported.
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Modified "Dark" Phases: For protocols requiring a dark-adapted state, consider shortening the duration of the dark phase or using a mesopic (dimly lit) instead of a scotopic (dark) environment if the experimental endpoints allow.
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Scheduling of Dosing: Administer this compound at a time that minimizes the impact of delayed dark adaptation on a subject's daily activities. For example, evening administration has been used in some clinical trials.[1]
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Issue 2: Difficulty in Obtaining Reliable Dark-Adapted Electrophysiological or Psychophysical Data
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Question: We are unable to obtain a stable dark-adapted baseline in our subjects treated with this compound. How can we adjust our experimental protocol?
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Answer:
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Prolonged Dark Adaptation Period: Account for the delayed recovery of rod function by significantly extending the dark adaptation period prior to data collection. The exact duration will depend on the this compound dose and may need to be determined empirically in a pilot study.
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Pharmacodynamic-Guided Timing: Schedule data collection to coincide with the known pharmacokinetics and pharmacodynamics of this compound. Peak plasma concentrations are reached around 4 hours post-administration, and the effect on rod photoreceptor activity is sustained for at least 24 hours.[2]
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Focus on Cone-Mediated Function: If the primary research question does not solely depend on rod function, consider designing experiments that primarily assess cone-mediated vision, which is less affected by this compound.[3][4]
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Dose-Response Evaluation: If feasible within the study design, titrate the this compound dose to the lowest effective level to minimize the extent of dark adaptation delay. Clinical studies have shown a clear dose-dependent effect on rod recovery.[4]
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Issue 3: Confounding Effects of Delayed Dark Adaptation on Visual Function Readouts
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Question: How do we differentiate the intended therapeutic effects of this compound from the side effect of delayed dark adaptation in our visual function assessments?
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Answer:
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Multi-modal Assessment: Employ a battery of visual function tests that assess different aspects of vision. For example, combine electroretinography (ERG) to measure photoreceptor function with tests of visual acuity under photopic (well-lit) conditions, which should be less affected by this compound.
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Control for Bleaching Light Exposure: Standardize the intensity and duration of any light exposure prior to visual function testing across all subjects and sessions to ensure a consistent level of photopigment bleaching.
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Measure the Rate of Adaptation: Instead of a single time-point measurement, track the recovery of visual sensitivity over time in the dark. This will characterize the delay in dark adaptation and can be used as a covariate in the analysis of other visual endpoints.
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Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which this compound causes delayed dark adaptation?
A1: this compound is an inhibitor of the enzyme RPE65 (Retinal Pigment Epithelium-specific 65 kDa protein). RPE65 is a critical component of the visual cycle, responsible for converting all-trans-retinyl esters to 11-cis-retinol, a precursor of the visual chromophore 11-cis-retinal. By inhibiting RPE65, this compound slows down the regeneration of 11-cis-retinal. This reduction in available chromophore leads to a slower regeneration of rhodopsin in rod photoreceptors after photobleaching (exposure to light), resulting in a delay in the recovery of visual sensitivity in the dark, a phenomenon known as delayed dark adaptation.
Q2: Is the delayed dark adaptation caused by this compound permanent?
A2: No, the effect is reversible. Clinical studies have demonstrated that the suppression of rod function and the associated delay in dark adaptation resolve after the cessation of this compound treatment. The recovery period can range from 7 to 14 days after discontinuing the drug.
Q3: Does this compound affect both rod and cone function?
A3: this compound preferentially affects rod function. This is because the canonical visual cycle involving RPE65 is the primary pathway for rhodopsin regeneration in rods. While cones also utilize this pathway, there is evidence for an alternative, RPE65-independent intraretinal visual cycle that contributes to cone pigment regeneration. As a result, cone-mediated vision, such as visual acuity in well-lit conditions, is not significantly affected by this compound.
Q4: What other visual side effects are associated with this compound use?
A4: Besides delayed dark adaptation, other reported ocular adverse events include chromatopsia (color vision disturbances), erythropsia (a reddish tint to vision), and visual impairment. These effects are also considered to be related to the drug's mechanism of action and are generally mild to moderate and reversible.
Q5: Are there any strategies in drug development to reduce this side effect?
A5: Yes, current research is exploring the development of "short-acting" RPE65 inhibitors. These are analogues of this compound designed to be cleared from the body more quickly. The rationale is that a shorter duration of RPE65 inhibition could provide the therapeutic benefits of modulating the visual cycle while minimizing the problematic visual side effects, such as delayed dark adaptation, by allowing for periods of normal visual cycle activity.
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Rod b-wave Amplitude Recovery
| This compound Daily Dose | Mean Suppression of Rod b-wave Amplitude Recovery (%) | Median Suppression of Rod b-wave Amplitude Recovery (%) |
| 2.5 mg | -3.31 | -12.23 |
| 5 mg | 52.2 | 68.0 |
| 10 mg | 91.86 | 96.69 |
Data from a study in patients with macular atrophy secondary to Stargardt disease after one month of daily treatment.
Table 2: Common Ocular Adverse Events Reported in this compound Clinical Trials
| Adverse Event | Frequency in this compound Groups (%) | Frequency in Placebo Group (%) |
| Delayed Dark Adaptation | 48 - 55 | 6 |
| Chromatopsia | 18 - 57 | 17 |
| Visual Impairment | 15 | - |
| Erythropsia | 15 | - |
Data compiled from studies in patients with geographic atrophy associated with dry age-related macular degeneration.
Experimental Protocols
Protocol 1: Assessment of Dark Adaptation Using Electroretinography (ERG)
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Subject Preparation: After obtaining informed consent, dilate the subject's pupils with a mydriatic agent (e.g., 1% tropicamide).
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Light Adaptation: Expose the subject to a standardized light source (e.g., a Ganzfeld dome) of a defined intensity and duration to bleach a significant portion of the photopigments.
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Dark Adaptation: Place the subject in complete darkness for a predetermined period. For subjects on this compound, this period should be extended compared to controls.
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ERG Recording:
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Place a recording electrode on the cornea, a reference electrode on the temple, and a ground electrode on the earlobe.
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Present brief flashes of light of varying intensities to the dark-adapted eye.
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Record the electrical responses of the retina. The scotopic ERG, particularly the b-wave amplitude, reflects rod pathway function.
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Data Analysis: Measure the amplitude of the scotopic b-wave at various time points during the dark adaptation period. Plot the recovery of the b-wave amplitude over time to determine the rate of dark adaptation. Compare the recovery curves between this compound-treated and control groups.
Protocol 2: Psychophysical Measurement of Dark Adaptation
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Subject Preparation: Following informed consent, ensure the subject is in a comfortable and stable position.
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Light Adaptation (Photobleaching): Expose the subject's eye to a bright, uniform light for a set duration to bleach a substantial amount of photopigments.
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Dark Adaptation and Threshold Testing:
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Immediately after the cessation of the bleaching light, place the subject in complete darkness.
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Present brief, small spots of light at a specific retinal location.
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Using a psychophysical procedure (e.g., method of ascending limits), determine the minimum light intensity (threshold) at which the subject can detect the stimulus.
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Repeat this threshold measurement at regular intervals over a prolonged period (e.g., 30-40 minutes or longer for this compound subjects).
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Data Analysis: Plot the log of the detection threshold as a function of time in the dark. The resulting curve will show two distinct phases: an initial rapid cone-mediated recovery followed by a slower, more sensitive rod-mediated recovery. The key parameters to analyze are the time of the rod-cone break and the final rod threshold.
Visualizations
Caption: Mechanism of this compound action on the visual cycle.
Caption: Workflow for managing delayed dark adaptation in research.
References
- 1. Acucela Initiates Phase 2a Study of this compound Hydrochloride Addressing Patients with Stargardt Disease — Foundation Fighting Blindness [fightingblindness.org]
- 2. Visual Cycle Modulation: A Novel Therapeutic Approach for the Treatment of GA in Dry AMD | Retinal Physician [retinalphysician.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Randomised study evaluating the pharmacodynamics of this compound hydrochloride in subjects with macular atrophy secondary to Stargardt disease - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in animal model response to Emixustat
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Emixustat in animal models. Variability in animal model response is a common challenge, and this resource aims to provide solutions to specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a visual cycle modulator.[1][2][3] It acts by inhibiting the RPE65 isomerase, an essential enzyme in the retinal pigment epithelium (RPE) that converts all-trans-retinyl esters to 11-cis-retinol.[4][5] This inhibition slows down the regeneration of the visual chromophore, 11-cis-retinal, which is crucial for vision. By slowing the visual cycle, this compound reduces the metabolic stress on photoreceptor cells and is thought to prevent the accumulation of toxic byproducts like A2E, which are implicated in retinal diseases.
Q2: In which animal models has this compound been studied?
This compound has been evaluated in a variety of animal models, including mice (wild-type, Abca4-/-, and albino strains), rats (Brown Norway and Long Evans), beagle dogs, and cynomolgus monkeys. These models are used to study various retinal conditions, including age-related macular degeneration (AMD), Stargardt disease, diabetic retinopathy, and light-induced retinal damage.
Q3: What are the expected effects of this compound on electroretinography (ERG)?
A primary and expected effect of this compound is a dose-dependent suppression of the rod b-wave amplitude recovery following photobleaching. This indicates a slowing of dark adaptation and serves as a pharmacodynamic marker of this compound's activity in the eye. Cone ERG is generally not significantly affected. The suppression of the rod response is reversible after cessation of the drug.
Q4: How is this compound typically administered in animal studies?
In most preclinical studies, this compound is administered orally (e.g., via oral gavage). The specific vehicle and formulation can vary, so it is crucial to ensure proper solubility and stability. For information on appropriate vehicles and administration techniques, refer to resources on laboratory animal drug administration.
Troubleshooting Guide
This guide addresses common issues that can lead to variability in animal model responses to this compound.
Issue 1: Inconsistent or unexpected ERG results.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Improper dark adaptation | Ensure a consistent and adequate dark adaptation period for all animals before ERG recording (typically overnight or at least 12 hours). Any light exposure during this period can significantly affect rod responses. |
| Anesthesia variability | The type and depth of anesthesia can influence ERG recordings. Use a consistent anesthetic regimen and monitor the depth of anesthesia throughout the procedure. |
| Electrode placement and contact | Ensure proper placement of corneal, reference, and ground electrodes. Poor contact can lead to a weak or noisy signal. Use appropriate topical anesthetics and mydriatics. |
| Inconsistent light stimulus | Calibrate the light source regularly to ensure consistent flash intensity and duration. Variability in the light stimulus will directly impact ERG amplitudes. |
| Animal health status | Underlying health issues in the animals can affect retinal function. Monitor animal health closely and exclude any animals showing signs of illness. |
Issue 2: High variability in the extent of light-induced retinal damage.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent light exposure | Ensure all animals receive a uniform and consistent light exposure. This includes the intensity, duration, and wavelength of the light. The position of the animal within the light exposure chamber can also be a factor. |
| Strain and age differences | Different animal strains (e.g., albino vs. pigmented) and ages can have varying susceptibility to light damage. Use animals of the same strain and a narrow age range for each experimental group. |
| Pupil dilation | Inconsistent pupil dilation will lead to variable amounts of light reaching the retina. Ensure complete and consistent mydriasis in all animals before light exposure. |
| Time of day for light exposure | The timing of light exposure during the animal's light/dark cycle can influence the extent of damage. Perform light exposure at the same time each day. |
Issue 3: Variable drug exposure and pharmacokinetics.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incorrect drug administration | For oral gavage, ensure the dose is delivered directly to the stomach and not into the lungs. Improper administration can lead to significant variability in absorption. |
| Formulation issues | This compound's solubility and stability in the chosen vehicle can affect its bioavailability. Prepare fresh formulations as needed and ensure the drug is fully dissolved or uniformly suspended. |
| Fasting state of animals | The presence or absence of food in the stomach can alter drug absorption. Standardize the fasting period for all animals before drug administration. |
| Metabolic differences | Be aware of potential metabolic differences between species and even strains. For example, this compound is extensively metabolized, and the metabolic profile can differ between rats, dogs, and monkeys. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: this compound Dose-Response in Mouse Models
| Animal Model | Endpoint | Dose (mg/kg) | Effect | Reference |
| Wild-type mice | 11-cis retinal production | ED50 = 0.18 | Reduction in visual chromophore | |
| Wild-type mice | Rod photoreceptor recovery (ERG) | ED50 = 0.21 | Dose-dependent slowing | |
| Albino mice | Light-induced photoreceptor cell loss | 0.3 | ~50% protection | |
| Albino mice | Light-induced photoreceptor cell loss | 1-3 | Nearly 100% protection | |
| Abca4-/- mice | A2E levels (3-month treatment) | ED50 = 0.47 | ~60% reduction | |
| C57BL6J mice | 11-cis-retinal recovery (6h post-bleach) | 8 | 35 ± 1.7 pmol/eye (vs. 540 ± 45 in control) |
Table 2: Pharmacokinetic Parameters of this compound in Different Species
| Species | Dose | Key Findings | Reference |
| Rats (Pigmented & Albino) | 1 mg/kg (single oral) | Preferential distribution to iris-ciliary body, choroid, and RPE. Parent compound was the largest component in ocular tissues. | |
| Beagle Dogs | 0.3 mg/kg (single oral) | Higher concentration of parent compound in ocular tissues compared to plasma. | |
| Cynomolgus Monkeys | 0.9 mg/kg/day (oral) | This compound exposure markedly higher in the eye relative to plasma. |
Experimental Protocols
Protocol 1: Electroretinography (ERG) in Mice Treated with this compound
1. Animal Preparation:
- Dark-adapt mice overnight (minimum 12 hours) before the experiment.
- All subsequent procedures until ERG recording must be performed under dim red light.
- Anesthetize the mouse using a consistent and approved protocol (e.g., ketamine/xylazine intraperitoneal injection).
- Place the anesthetized mouse on a heating pad to maintain body temperature.
- Dilate the pupils with a mydriatic agent (e.g., 1% tropicamide).
- Apply a topical anesthetic to the cornea.
2. Electrode Placement:
- Place a corneal electrode (e.g., a small loop of platinum wire) gently on the center of the cornea, ensuring good contact with a layer of methylcellulose.
- Insert a reference electrode subcutaneously in the head region (e.g., between the eyes).
- Insert a ground electrode subcutaneously in the tail or a hind leg.
3. ERG Recording:
- Place the mouse inside a Ganzfeld dome for uniform retinal illumination.
- Record a baseline dark-adapted (scotopic) ERG. A series of increasing flash intensities should be used.
- For photopic ERG, light-adapt the mouse for a defined period (e.g., 10 minutes) to a background light to saturate the rods, then record responses to a series of light flashes.
4. Data Analysis:
- Measure the amplitude of the a-wave (from baseline to the trough of the negative deflection) and the b-wave (from the trough of the a-wave to the peak of the positive deflection).
- Analyze the implicit time for both a- and b-waves.
Protocol 2: Measurement of A2E Levels in Mouse Retina
1. Tissue Collection and Preparation:
- Euthanize the mouse and enucleate the eyes.
- Dissect the retina from the RPE/choroid/sclera in the dark or under dim red light.
- Homogenize the retinal tissue in a suitable solvent (e.g., chloroform/methanol mixture).
2. A2E Extraction:
- Perform a lipid extraction using a method such as the Bligh-Dyer technique.
- Dry the organic phase containing the lipids under a stream of nitrogen.
3. A2E Quantification:
- Resuspend the dried lipid extract in a mobile phase compatible with High-Performance Liquid Chromatography (HPLC).
- Inject the sample into an HPLC system equipped with a C18 column.
- Detect A2E using a UV-Vis detector at its characteristic absorbance maximum (around 430-440 nm) and a fluorescence detector.
- Quantify the A2E levels by comparing the peak area to a standard curve generated with synthetic A2E.
- The identity of the A2E peak can be confirmed using mass spectrometry (MS).
Visualizations
Caption: Mechanism of action of this compound in the visual cycle.
Caption: A logical workflow for troubleshooting variability.
Caption: A typical experimental workflow for this compound studies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound for Proliferative Diabetic Retinopathy | Kubota Pharmaceutical Holdings Co., Ltd. [kubotaholdings.co.jp]
- 3. This compound for Stargardt Disease | Kubota Pharmaceutical Holdings Co., Ltd. [kubotaholdings.co.jp]
- 4. Molecular pharmacodynamics of this compound in protection against retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Best practices for long-term Emixustat administration in studies
Emixustat Technical Support Center
Welcome to the technical support center for the long-term administration of this compound in research studies. This resource provides essential information for researchers, scientists, and drug development professionals to ensure the successful implementation of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a visual cycle modulator. Its primary mechanism is the inhibition of the retinal pigment epithelium-specific 65 kDa protein (RPE65), an essential enzyme in the visual cycle.[1][2][3] By blocking RPE65, this compound slows the conversion of all-trans-retinol to 11-cis-retinal.[3][4] This action reduces the metabolic demands of the retina and limits the formation of toxic byproducts, such as A2E, which are implicated in retinal diseases. Additionally, this compound can act as a scavenger of all-trans-retinal (atRAL) by forming a stable Schiff base, which helps mitigate atRAL-induced cytotoxicity.
Q2: How should this compound be stored for long-term studies?
A2: Proper storage is critical to maintain the stability and efficacy of this compound. For long-term studies, adhere to the following guidelines:
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Solid Form: The powdered form of this compound is stable and can be stored at -20°C for more than three years.
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Stock Solutions: Prepare stock solutions using a suitable solvent like DMSO. These solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for at least 6 months or at -20°C for up to one month.
Q3: What are the best practices for preparing this compound solutions for in vivo administration?
A3: this compound hydrochloride is soluble in DMSO. For animal experiments, a common method involves first dissolving the compound in a minimal amount of DMSO and then diluting it with other vehicles to create a stable and biocompatible solution. A recommended general formula is: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline/PBS. Solvents should be added sequentially, ensuring the compound is fully dissolved at each step. For oral gavage, preparing a homogeneous suspension with 0.5% CMC-Na is also an effective method. It is advisable to prepare working solutions fresh on the day of use.
Q4: What are the expected and manageable side effects of long-term this compound administration in study subjects?
A4: The most commonly reported adverse events are ocular in nature and directly related to this compound's mechanism of action—the inhibition of the visual cycle. These effects are typically dose-dependent and reversible upon cessation of the drug. Common side effects include:
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Delayed Dark Adaptation: A slower adjustment of vision when moving from a bright to a dark environment.
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Chromatopsia (changes in color vision): Subjects may report altered color perception, such as erythropsia (red-tinted vision).
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Blurred Vision or Visual Impairment: A temporary decrease in visual acuity.
These effects are expected pharmacodynamic responses and typically resolve within 7 to 14 days after stopping administration.
Troubleshooting Guides
Issue 1: Variability in Experimental Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Drug Preparation | Ensure this compound is fully dissolved. Use sonication or gentle warming if precipitation occurs. Always use high-purity, newly opened solvents, as hygroscopic DMSO can impact solubility. Prepare fresh working solutions for each experiment. |
| Improper Dosing | Verify dose calculations and administration routes. For oral gavage, ensure consistent delivery and minimal stress to the animal. For long-term studies, monitor animal weight and adjust dosage accordingly. |
| Instability of Stored Aliquots | Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots. Confirm that storage temperatures have been consistently maintained. |
Issue 2: Unexpected Adverse Events in Animal Models
| Potential Cause | Troubleshooting Step |
| High Dosage | The primary side effects (e.g., delayed dark adaptation) are dose-dependent. If severe adverse events occur, consider reducing the dose. Review literature for established dose-response relationships in your specific animal model. |
| Vehicle Toxicity | The final concentration of DMSO in the working solution should be kept low (preferably under 10% for normal mice) to avoid toxicity. Run a vehicle-only control group to distinguish between vehicle effects and compound effects. |
| Off-Target Effects | While this compound is selective for RPE65, unexpected physiological changes should be documented. Conduct baseline health assessments (e.g., weight, behavior, blood work) and monitor throughout the study to identify any systemic effects. |
Data Presentation: Dosing and Efficacy
The following tables summarize key quantitative data from preclinical and clinical studies.
Table 1: this compound Dosing in Research Studies
| Study Type | Species | Dose Range | Administration Route | Study Duration | Reference |
| Preclinical | Mouse | 0.3 - 3 mg/kg | Oral | Single dose | |
| Preclinical | Mouse | 0.18 mg/kg (ED50) | Oral | Single dose | |
| Preclinical | Mouse | 8 mg/kg | Oral Gavage | 7 days | |
| Preclinical | Rat | 1 - 10 mg/kg | Oral / IP | Up to 6 days | |
| Clinical | Human | 2.5, 5, 10 mg | Oral | 1 month | |
| Clinical | Human | 2.5, 5, 10 mg | Oral | 24 months |
Table 2: Summary of Efficacy and Pharmacodynamic Endpoints
| Endpoint | Model/Species | Dose | Result | Reference |
| RPE65 Inhibition (IC50) | In Vitro (Bovine RPE) | 4.4 nM | Potent inhibition of isomerase activity | |
| A2E Reduction | Abca4-/- Mouse | 0.47 mg/kg (ED50) | ~60% reduction in A2E levels after 3 months | |
| Rod b-wave Suppression | Human (Stargardt) | 5 mg (daily) | Moderate suppression (~52%) | |
| Rod b-wave Suppression | Human (Stargardt) | 10 mg (daily) | Near-complete suppression (~92%) | |
| GA Growth Rate | Human (AMD) | 2.5 - 10 mg (daily) | No significant reduction compared to placebo |
Experimental Protocols
Protocol 1: Assessment of RPE65 Inhibition via Electroretinography (ERG)
This protocol describes a method to measure the pharmacodynamic effect of this compound on retinal function, specifically the recovery of rod photoreceptor activity after photobleaching.
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Animal/Subject Preparation: Dark-adapt the subject for a minimum of 3 hours (for animals) or overnight (for humans) prior to the procedure. All subsequent steps should be performed under dim red light.
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Anesthesia and Pupillary Dilation: Anesthetize the animal subject as per institutional guidelines. For human subjects, apply a topical anesthetic and a mydriatic agent to achieve maximum pupillary dilation.
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Electrode Placement: Place a recording electrode (e.g., DTL fiber or contact lens electrode) on the cornea, a reference electrode on the forehead or sclera, and a ground electrode on the ear or tail.
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Baseline ERG Recording: Record a baseline scotopic (rod-mediated) ERG response by presenting a flash of light in the dark-adapted state. The rod b-wave amplitude is the key measurement.
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Photobleaching: Expose the eye to a bright, diffuse light source sufficient to bleach a significant portion (>95%) of the available rhodopsin.
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Post-Bleach Recovery Monitoring: Immediately after photobleaching, begin recording ERG responses at set intervals (e.g., every 2-5 minutes) for 30-60 minutes.
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Data Analysis: Plot the recovery of the rod b-wave amplitude over time. The rate of recovery reflects the regeneration of rhodopsin, which is dependent on RPE65 activity. Compare the recovery rates between this compound-treated and control groups. A slower recovery rate in the treated group indicates successful inhibition of RPE65.
Protocol 2: Sample Preparation for LC-MS/MS Analysis of this compound in Eye Tissue
This protocol outlines the extraction of this compound and its metabolites from ocular tissue for quantification.
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Tissue Collection: Following euthanasia, enucleate the eyes from the animal subject.
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Homogenization: Homogenize the whole eyes in 1 mL of a 50% methanol solution in 10 mM sodium phosphate buffer (pH 7.4).
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Solvent Extraction: Add 4 mL of ethyl acetate (EtOAc) to the homogenate. Vortex vigorously for 1-2 minutes to ensure thorough mixing.
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Phase Separation: Centrifuge the mixture to separate the aqueous and organic phases.
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Collection and Drying: Carefully collect the upper organic layer (EtOAc), which contains this compound and its derivatives. Dry the extract completely under a stream of nitrogen gas or using a vacuum concentrator.
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Reconstitution and Analysis: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis. The analysis can be used to quantify free this compound as well as its acylated forms (amides) and Schiff base conjugates with all-trans-retinal.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Randomised study evaluating the pharmacodynamics of this compound hydrochloride in subjects with macular atrophy secondary to Stargardt disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Emixustat. The information is designed to help identify and understand potential artifacts and unexpected results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule inhibitor of the retinal pigment epithelium-specific 65 kDa protein (RPE65), a critical enzyme in the visual cycle.[1][2] RPE65 is responsible for the conversion of all-trans-retinyl esters to 11-cis-retinol, a key step in the regeneration of the visual chromophore 11-cis-retinal.[1][2] By inhibiting RPE65, this compound slows down the visual cycle, which is intended to reduce the accumulation of toxic byproducts like A2E (N-retinylidene-N-retinylethanolamine) that are implicated in retinal diseases such as age-related macular degeneration (AMD) and Stargardt disease.[2]
Q2: Are there any other mechanisms of action for this compound that could affect my experimental results?
Yes, a crucial secondary mechanism of action for this compound is its ability to act as a scavenger of all-trans-retinal (atRAL). This compound can form a Schiff base conjugate with atRAL, effectively sequestering this cytotoxic molecule. This atRAL scavenging is a significant contributor to the protective effects of this compound against retinal phototoxicity and may be an important consideration in your experimental design and interpretation of results.
Q3: We are observing delayed dark adaptation and changes in color perception in our animal models treated with this compound. Is this a sign of toxicity or an experimental artifact?
These are expected pharmacodynamic effects of this compound and are directly related to its mechanism of action, rather than being unexpected toxicity or a procedural artifact. By inhibiting RPE65 and slowing the visual cycle, this compound reduces the rate of rhodopsin regeneration, which is necessary for vision in low light conditions (dark adaptation). The observed effects on color perception (chromatopsia) are also a known, dose-related ocular adverse event seen in clinical trials. Therefore, these findings are consistent with the intended biological activity of the compound.
Q4: Can this compound affect electroretinography (ERG) readings?
Absolutely. ERG is a key pharmacodynamic biomarker used to measure the in vivo activity of this compound. Specifically, this compound causes a dose-dependent suppression of the rod b-wave amplitude recovery after photobleaching. This reflects the reduced regeneration of rhodopsin and is a direct measure of RPE65 inhibition in the eye. Researchers should anticipate these changes in ERG recordings when conducting experiments with this compound. No significant effects on cone ERG have been consistently reported.
Q5: Are there known off-target effects of this compound that I should be aware of?
Current research indicates that this compound is a selective inhibitor of RPE65. It is a non-retinoid compound and does not bind to retinoic acid receptors (RAR/RXR). While the primary and secondary mechanisms of action are well-defined, as with any small molecule inhibitor, the possibility of unforeseen off-target effects cannot be entirely ruled out. However, the majority of observed in vivo effects are attributable to its intended modulation of the visual cycle.
Troubleshooting Guide
Issue 1: Unexpectedly high level of retinal protection against phototoxicity.
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Potential Cause: You may be observing the combined effect of both RPE65 inhibition and all-trans-retinal (atRAL) scavenging. The sequestration of cytotoxic atRAL by this compound provides a significant protective effect independent of visual cycle modulation.
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Troubleshooting Steps:
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Acknowledge the Dual Mechanism: When interpreting your data, consider both mechanisms of action. The protective effect may not be solely due to the slowing of the visual cycle.
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Control for atRAL Scavenging: If your experimental design allows, consider using a control compound that inhibits RPE65 but lacks the atRAL scavenging moiety, or a compound that only scavenges atRAL without inhibiting RPE65, to dissect the contribution of each mechanism.
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Issue 2: Variability in ERG results between subjects.
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Potential Cause: Intersubject and intrasubject variability in ERG measurements can be significant. Additionally, the timing of this compound administration relative to the ERG measurement is critical due to its pharmacokinetic profile.
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Troubleshooting Steps:
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Standardize Protocols: Ensure strict adherence to standardized ERG protocols, including consistent dark adaptation times and light stimuli across all subjects.
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Control for Pharmacokinetics: Administer this compound at the same time relative to the ERG recordings for all subjects to ensure consistent drug exposure. This compound is rapidly absorbed, with maximal plasma concentrations achieved around 3-5 hours post-administration, and has a half-life of approximately 4.6-7.9 hours.
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Increase Sample Size: A larger sample size can help to mitigate the effects of inherent biological variability.
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Issue 3: Observed ocular effects appear to resolve after drug cessation.
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Potential Cause: The effects of this compound on the visual cycle are reversible.
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Troubleshooting Steps:
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Incorporate Washout Periods: If your study design requires the assessment of retinal function in the absence of the drug's acute effects, include a sufficient washout period. Clinical studies have shown that dose-dependent effects on rod function are reversible within 7 to 14 days after stopping the drug.
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Longitudinal Monitoring: Conduct longitudinal measurements to track the recovery of visual function (e.g., via ERG) after the cessation of this compound treatment.
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Quantitative Data Summary
The following tables summarize the incidence of common ocular adverse events observed in human clinical trials of this compound. This data can help researchers anticipate the expected frequency of these pharmacodynamic effects in their own studies.
Table 1: Incidence of Dose-Related Ocular Adverse Events in a 90-Day Study in Patients with Geographic Atrophy
| Adverse Event | This compound (All Doses) | Placebo |
| Chromatopsia | 57% | 17% |
| Delayed Dark Adaptation | 48% | 6% |
Table 2: Common Treatment-Emergent Adverse Events (TEAEs) in a 1-Month Study in Patients with Stargardt Disease (N=23)
| Adverse Event | Frequency (n/23) | Percentage |
| Delayed Dark Adaptation | 11 | 47.8% |
| Erythropsia (red-tinted vision) | 5 | 21.7% |
| Vision Blurred | 4 | 17.4% |
| Photophobia | 3 | 13.0% |
| Visual Impairment | 3 | 13.0% |
Table 3: Suppression of Rod b-wave Amplitude Recovery Rate Post-Photobleaching in Stargardt Disease Patients (1-Month Treatment)
| This compound Daily Dose | Mean Suppression | Median Suppression |
| 2.5 mg | -3.31% | -12.23% |
| 5 mg | 52.2% | 68.0% |
| 10 mg | 91.86% | 96.69% |
Experimental Protocols
1. RPE65 Retinoid Isomerase Activity Assay (In Vitro)
This protocol is a generalized procedure based on methodologies described in the literature.
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Objective: To measure the inhibitory effect of this compound on the enzymatic activity of RPE65.
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Materials:
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Bovine RPE microsomes (as a source of RPE65)
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This compound (and other test compounds)
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all-trans-retinol (substrate)
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Bovine serum albumin (BSA)
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Reaction buffer (e.g., 10 mM BTP buffer)
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Methanol (for quenching the reaction)
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HPLC system for analysis
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-
Procedure:
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Prepare a suspension of bovine RPE microsomes in the reaction buffer containing BSA.
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Pre-incubate the RPE microsome suspension with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 5 minutes) at room temperature.
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Initiate the enzymatic reaction by adding the substrate, all-trans-retinol.
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Incubate the mixture at 37°C for a defined period (e.g., 1 hour).
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Stop the reaction by adding methanol.
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Extract the retinoids from the reaction mixture.
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Analyze the production of 11-cis-retinol using HPLC.
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Calculate the percentage of inhibition of RPE65 activity by comparing the amount of 11-cis-retinol produced in the presence of this compound to the vehicle control.
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2. Electroretinography (ERG) for Pharmacodynamic Assessment (In Vivo)
This protocol is a generalized procedure based on methodologies described in clinical and preclinical studies.
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Objective: To measure the effect of this compound on rod photoreceptor function.
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Procedure:
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Dark Adaptation: Dark-adapt the subject for a standardized period (e.g., 30 minutes).
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Baseline ERG: Record baseline scotopic (rod-mediated) ERG responses to flashes of light of varying intensity.
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Photobleaching: Expose the subject's eyes to a bright, bleaching light to deplete a significant portion of the rhodopsin.
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Post-Bleach ERG Recovery: Immediately after the photobleach, begin recording scotopic ERG responses at regular intervals over a set period (e.g., 30 minutes) to measure the recovery of the rod b-wave amplitude.
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Data Analysis: The rate of recovery of the rod b-wave amplitude (slope of the recovery curve) is the primary endpoint. A reduction in this rate in this compound-treated subjects compared to controls indicates inhibition of the visual cycle.
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Visualizations
Caption: The visual cycle pathway and the site of this compound inhibition.
Caption: A typical experimental workflow for in vivo studies with this compound.
Caption: Dual mechanism of action of this compound and its consequences.
References
Navigating Emixustat's Half-Life: A Technical Guide for Researchers
For researchers and drug development professionals working with Emixustat, a potent visual cycle modulator, understanding its pharmacokinetic profile is paramount to designing robust and effective experiments. This technical support guide provides detailed troubleshooting advice and experimental protocols in a user-friendly question-and-answer format to address common challenges related to this compound's half-life.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the reported half-life of this compound and how should this influence my in vivo study design?
A1: The mean elimination half-life of this compound in humans is reported to be between 4.6 and 7.9 hours.[1][2][3] This relatively short half-life necessitates careful consideration of the dosing regimen to maintain therapeutic concentrations. For preclinical studies, a daily oral dosing schedule is often employed to ensure consistent target engagement.[1] However, the exact half-life in preclinical models such as mice, rats, or rabbits is not well-documented in publicly available literature and may need to be determined empirically within your specific animal model.
Q2: We are not observing the expected pharmacodynamic effect (e.g., suppression of rod b-wave in electroretinography) in our mouse model. Could this be related to the half-life?
A2: Yes, a lack of efficacy could be linked to sub-optimal dosing frequency relative to this compound's half-life in your model. If the dosing interval is too long, the drug concentration may fall below the therapeutic threshold between doses.
Troubleshooting Steps:
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Pharmacokinetic Analysis: Conduct a pilot pharmacokinetic study in your specific mouse strain to determine the actual half-life, peak concentration (Cmax), and time to peak concentration (Tmax).
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Dosing Regimen Adjustment: Based on the pharmacokinetic data, consider increasing the dosing frequency (e.g., from once to twice daily) to maintain more stable plasma and retinal concentrations.
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Dose Escalation: If increasing the frequency is not feasible, a carefully planned dose escalation study may be warranted to determine if a higher dose can achieve a sustained effect. Be mindful of potential dose-related adverse events.[1]
Q3: How long of a washout period is required for crossover studies involving this compound?
A3: In human clinical trials, the effects of this compound on rod photoreceptor sensitivity were reversible within 7 to 14 days after cessation of the drug. For preclinical crossover studies, a washout period of at least 14 days is a conservative starting point. However, the optimal washout period should ideally be determined by monitoring the return of the pharmacodynamic response (e.g., ERG rod b-wave amplitude) to baseline levels in your specific animal model. A crossover study design with a 21-28 day washout period has been used in clinical settings.
Q4: We are observing significant variability in our in vitro RPE65 inhibition assays. What are the potential causes and solutions?
A4: Variability in in vitro assays can stem from several factors.
Troubleshooting In Vitro Assay Variability:
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Reagent Quality: Ensure the purity and stability of your this compound stock solution. This compound is typically stored at -20°C or -80°C.
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Assay Conditions: Standardize all assay parameters, including incubation times, temperature, and the concentration of substrates and co-factors.
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Microsome Preparation: The quality and consistency of the RPE microsome preparation are critical for reproducible results. Ensure a standardized protocol for their isolation and storage.
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Competitive Inhibition: Be aware that certain components in your assay, if not properly controlled, could potentially compete with this compound for binding to RPE65.
Quantitative Data Summary
| Parameter | Species | Value | Reference(s) |
| Mean Elimination Half-life (t½) | Human | 4.6 - 7.9 hours | |
| Time to Peak Plasma Concentration (Tmax) | Human | 3.0 - 5.0 hours | |
| In Vitro IC50 (RPE65 Inhibition) | Bovine RPE microsomes | 4.4 nM | |
| Reversibility of Pharmacodynamic Effect | Human | 7 - 14 days | |
| Recommended Clinical Dosing Frequency | Human | Once daily |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of this compound in Mice
Objective: To determine the pharmacokinetic profile, including the half-life, of this compound in mice following oral administration.
Methodology:
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Animal Model: Utilize the desired mouse strain for your efficacy studies. House animals in accordance with institutional guidelines.
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Drug Formulation: Prepare this compound in a suitable vehicle for oral gavage. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
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Dosing: Administer a single oral dose of this compound to a cohort of mice.
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Blood Sampling: Collect blood samples via a suitable method (e.g., tail vein, retro-orbital sinus) at multiple time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).
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Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
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Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
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Data Analysis: Plot the plasma concentration of this compound versus time. Calculate key pharmacokinetic parameters, including half-life (t½), Cmax, Tmax, and the area under the curve (AUC), using appropriate pharmacokinetic modeling software.
Protocol 2: In Vitro RPE65 Inhibition Assay
Objective: To determine the inhibitory activity (IC50) of this compound on RPE65 isomerase.
Methodology:
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RPE Microsome Preparation: Isolate RPE microsomes from a suitable source (e.g., bovine eyes) using established protocols.
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Inhibitor Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).
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Reaction Mixture: In a microplate, combine the RPE microsomes, a suitable buffer, and the this compound dilutions.
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Substrate Addition: Initiate the enzymatic reaction by adding the substrate, all-trans-retinol.
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Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour).
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Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., methanol).
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Product Analysis: Extract the retinoids and analyze the production of 11-cis-retinol using High-Performance Liquid Chromatography (HPLC).
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Data Analysis: Plot the percentage of RPE65 inhibition against the concentration of this compound. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the RPE65 activity, by fitting the data to a dose-response curve.
Visualizations
Caption: The visual cycle and the inhibitory action of this compound on RPE65.
Caption: Workflow for troubleshooting in vivo efficacy issues related to this compound's half-life.
References
- 1. Phase II, Randomized, Placebo-controlled, 90-day Study of this compound HCL in Geographic Atrophy Associated with Dry Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1, dose-ranging study of this compound hydrochloride (ACU-4429), a novel visual cycle modulator, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
Validating Emixustat's Mechanism of Action Through Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of Emixustat with the phenotype of genetic models to validate its primary mechanism of action. Experimental data and detailed protocols are presented to support the analysis.
Introduction to this compound and the Visual Cycle
This compound is a first-in-class, orally administered, non-retinoid small molecule that modulates the visual cycle.[1][2] It is being investigated for the treatment of retinal diseases such as Stargardt disease and geographic atrophy (GA) associated with dry age-related macular degeneration (AMD).[1] The primary therapeutic hypothesis is that by slowing the visual cycle, this compound reduces the accumulation of toxic byproducts, such as A2E, which are implicated in the pathophysiology of these diseases.[1][3]
The visual cycle is a critical enzymatic pathway in the retina responsible for regenerating 11-cis-retinal, the chromophore essential for vision. This process involves a series of reactions within the retinal pigment epithelium (RPE) and photoreceptor cells. A key, rate-limiting enzyme in this pathway is the RPE-specific 65 kDa protein (RPE65), an isomerohydrolase that converts all-trans-retinyl esters into 11-cis-retinol. This compound is designed to specifically inhibit RPE65, thereby slowing down the entire visual cycle.
Caption: The visual cycle pathway and the inhibitory action of this compound on the RPE65 enzyme.
Genetic Validation: The Rpe65 Knockout Model
To validate that this compound's primary in vivo effect is the inhibition of RPE65, its pharmacological profile can be directly compared to the phenotype of a genetic model in which the Rpe65 gene is non-functional. The Rpe65 knockout (KO) mouse is the ideal model for this purpose.
Rpe65 KO mice lack the ability to produce 11-cis-retinal due to the absence of the RPE65 enzyme. This leads to a distinct and measurable phenotype:
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Biochemical Deficit: A complete lack of 11-cis-retinoids in the retina and a corresponding massive accumulation of the substrate, all-trans-retinyl esters, in the RPE.
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Functional Blindness: The absence of 11-cis-retinal means rhodopsin cannot be formed, leading to nearly undetectable electroretinogram (ERG) responses, which measure the electrical activity of the retina in response to light.
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Progressive Degeneration: Over time, the lack of a functional visual cycle leads to the slow, progressive degeneration of photoreceptor cells.
The phenotype of the Rpe65 KO mouse serves as a genetic benchmark for 100% inhibition of the visual cycle at the RPE65 step.
Comparative Analysis: this compound vs. Genetic Knockout
By administering this compound to wild-type animals, researchers can observe pharmacological effects that closely mimic the genetic knockout model, thereby validating its on-target mechanism.
| Feature | This compound Treatment (in Wild-Type Mice) | Rpe65 Knockout (KO) Mouse Phenotype | Validation of Mechanism |
| 11-cis-retinal Levels | Dose-dependent reduction in 11-cis-retinal production. | Absent or undetectable levels of 11-cis-retinal. | Strong: Pharmacological inhibition mirrors the effect of genetic deletion. |
| all-trans-retinyl Esters | Not typically measured as a primary endpoint, but inhibition of RPE65 is expected to cause accumulation. | Massive accumulation in the RPE. | Strong: The substrate for the inhibited enzyme accumulates in the genetic model. |
| Retinal Function (ERG) | Dose-dependent, reversible suppression of rod photoreceptor b-wave amplitude. | Severely attenuated to non-recordable ERG signals. | Strong: this compound titrates the functional deficit seen in the complete knockout. |
| Rhodopsin Levels | Reduced regeneration of rhodopsin post-bleach. | Undetectable levels of functional rhodopsin; opsin apoprotein is present. | Strong: Both interventions prevent the formation of functional visual pigment. |
| Photoreceptor Protection | Pre-treatment provides significant protection against light-induced photoreceptor cell death. | Resistant to acute light-induced retinal damage due to the absence of the visual cycle. | Strong: Both pharmacological and genetic inhibition of the visual cycle prevent the toxic effects of excessive light exposure. |
Table 1: Comparison of this compound's pharmacological effects with the phenotype of the Rpe65 knockout mouse model.
Quantitative Data on this compound's Inhibitory Potency
The inhibitory activity of this compound on the RPE65 isomerase has been quantified in vitro, demonstrating high potency and selectivity.
| Preparation | Species | IC₅₀ Value |
| RPE Microsomes | Human | 4.4 ± 0.59 nM |
| RPE Microsomes | Bovine | 232 ± 3 nM |
Table 2: In vitro IC₅₀ values for this compound against RPE65 isomerase activity.
A Secondary Mechanism: All-Trans-Retinal Sequestration
Recent studies have revealed a dual mechanism of action for this compound. In addition to inhibiting RPE65, this compound, as a primary amine, can directly sequester cytotoxic all-trans-retinal (atRAL) by forming a Schiff base conjugate. This scavenging of excess atRAL, a reactive aldehyde, may contribute to the protective effects observed against retinal phototoxicity.
This dual action was validated by comparing this compound to alternative compounds:
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QEA-B-001-NH2: A compound that sequesters atRAL but does not inhibit RPE65. This agent conferred protection against phototoxicity, highlighting the importance of atRAL scavenging.
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This compound Derivative (incapable of sequestration): A modified version of this compound that still inhibited RPE65 but could not form a Schiff base with atRAL was only minimally protective.
This indicates that while RPE65 inhibition is the primary mechanism for modulating the visual cycle, atRAL sequestration is a key contributor to its retinoprotective effects in acute light-damage models.
Caption: Logical relationship of this compound's dual mechanisms of action and their outcomes.
Experimental Protocols
Electroretinography (ERG) for Retinal Function Assessment
Objective: To measure the electrical responses of retinal cells (photoreceptors, bipolar cells) to a light stimulus, providing a non-invasive assessment of retinal function.
Methodology:
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Animal Preparation: Mice are dark-adapted overnight (12+ hours) to maximize retinal sensitivity. All subsequent procedures are performed under dim red light. Animals are anesthetized via intraperitoneal injection of a ketamine/xylazine cocktail.
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Pupil Dilation: Pupils are dilated using a topical mydriatic agent (e.g., 1% tropicamide).
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Electrode Placement: A gold- or silver-wire loop recording electrode is placed on the corneal surface, kept moist with a viscous artificial tear solution. Reference and ground electrodes (subdermal needles) are placed in the cheek and the tail, respectively.
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Stimulation & Recording: The animal is placed inside a Ganzfeld dome for uniform retinal illumination. A series of light flashes of increasing intensity are presented.
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Scotopic (Rod-Mediated) Response: Measured in the dark-adapted state. The a-wave (originating from photoreceptors) and b-wave (originating from bipolar cells) are recorded.
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Photopic (Cone-Mediated) Response: After a period of light adaptation (e.g., 10 minutes of a steady background light) to saturate rod responses, flashes are presented to isolate the cone pathway response.
-
-
Data Analysis: The amplitude (in microvolts, µV) and implicit time (in milliseconds, ms) of the a- and b-waves are measured and plotted against flash intensity. The effect of this compound is seen as a dose-dependent reduction in the scotopic b-wave amplitude.
Quantification of Retinoids by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the different isomers of retinoids (e.g., 11-cis-retinal, all-trans-retinal, 11-cis-retinol, all-trans-retinol, and retinyl esters) from ocular tissue.
Methodology:
-
Tissue Collection: Following euthanasia, eyes are enucleated promptly under dim red light. The RPE/choroid/sclera cup and the retina are separated.
-
Homogenization: Tissues are immediately homogenized in a solvent mixture (e.g., methanol or ethanol containing hydroxylamine to convert retinaldehydes to stable oximes) on ice.
-
Lipid Extraction: Retinoids are extracted from the homogenate using an organic solvent like hexane. The mixture is vortexed and centrifuged to separate the organic and aqueous phases. The upper organic phase containing the retinoids is carefully collected. This step is repeated to ensure complete extraction.
-
Drying and Reconstitution: The collected organic phase is dried under a stream of nitrogen gas. The dried retinoid residue is then reconstituted in a small, precise volume of the HPLC mobile phase.
-
HPLC Analysis:
-
Column: A normal-phase silica column is typically used.
-
Mobile Phase: An isocratic mobile phase, such as a mixture of hexane and a polar solvent (e.g., ethyl acetate, dioxane), is used to separate the retinoid isomers.
-
Detection: Retinoids are detected using a UV-Vis detector, as they absorb light at specific wavelengths (typically ~325 nm for retinols and ~360 nm for retinal oximes).
-
-
Quantification: The area under each peak is integrated. Concentrations are calculated by comparing these areas to a standard curve generated from known amounts of pure retinoid standards.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Modern Medicines: Drugs in Clinical Pipeline: this compound | Modulator of Retinal Pigment Epithelium 65 (RPE65) | Treatment of Age-related Macular Degeneration (AMD) [ayurpooja.blogspot.com]
- 3. Visual Cycle Modulation: A Novel Therapeutic Approach for the Treatment of GA in Dry AMD | Retinal Physician [retinalphysician.com]
A Comparative Analysis of Emixustat and Fenretinide for the Treatment of Geographic Atrophy
An objective guide for researchers, scientists, and drug development professionals evaluating two distinct therapeutic approaches for geographic atrophy (GA) secondary to age-related macular degeneration (AMD).
Geographic atrophy, an advanced form of dry age-related macular degeneration, is characterized by the progressive and irreversible loss of retinal pigment epithelium (RPE) cells, photoreceptors, and the underlying choriocapillaris, leading to severe vision loss. The pathophysiology of GA is complex and involves multiple factors, including the accumulation of toxic byproducts of the visual cycle. This guide provides a detailed comparison of two investigational oral therapies, Emixustat and Fenretinide, which target the visual cycle through different mechanisms.
Mechanism of Action
This compound , a non-retinoid small molecule, is a visual cycle modulator that specifically inhibits the enzyme RPE65 (retinal pigment epithelium-specific 65 kDa protein).[1][2][3] RPE65 is crucial for the conversion of all-trans-retinyl esters to 11-cis-retinol, a key step in the regeneration of the visual chromophore, 11-cis-retinal.[2] By inhibiting RPE65, this compound is designed to slow down the visual cycle, thereby reducing the metabolic stress on RPE cells and decreasing the formation of toxic bis-retinoid compounds like N-retinylidene-N-retinylethanolamine (A2E), a major component of lipofuscin.[4] The accumulation of A2E is believed to be cytotoxic to RPE cells and contribute to the pathogenesis of GA.
Fenretinide , a synthetic derivative of vitamin A, works by a different mechanism to modulate the visual cycle. It competes with retinol for binding to serum retinol-binding protein (RBP), the primary transport protein for retinol in the blood. This competition leads to a dose-dependent reduction in circulating retinol levels and consequently, a decrease in the uptake of retinol by the RPE. The intended therapeutic effect is to limit the substrate available for the visual cycle, thereby reducing the formation and accumulation of cytotoxic retinoid byproducts, including A2E.
Signaling Pathway Diagrams
Clinical Trial Data Comparison
A summary of the key quantitative data from clinical trials of this compound and Fenretinide for geographic atrophy is presented below.
Table 1: Efficacy Data from Clinical Trials
| Parameter | This compound (Phase 2b/3) | Fenretinide (Phase II) |
| Primary Endpoint | Mean annual growth rate of total GA area | Mean annual growth rate of GA lesion |
| GA Growth Rate (Treated) | 1.69 to 1.84 mm²/year | 1.70 mm/year (in patients with serum retinol ≤ 1 µM) |
| GA Growth Rate (Placebo) | 1.69 mm²/year | 2.03 mm/year |
| Difference vs. Placebo | Not statistically significant (P ≥ 0.81) | 0.33 mm/year reduction (P = 0.1848) |
| Secondary Efficacy | No significant difference in Normal Luminance Best-Corrected Visual Acuity (NL-BCVA) change from baseline. | ~45% reduction in the incidence of choroidal neovascularization (CNV) (P = 0.0606). |
Table 2: Safety and Tolerability Data
| Adverse Event | This compound (Phase 2b/3) | Fenretinide (Phase II) |
| Delayed Dark Adaptation | 55% | Night blindness reported |
| Chromatopsia (color vision changes) | 18% | Not specified as a primary adverse event |
| Visual Impairment | 15% | Not specified as a primary adverse event |
| Erythropsia (red-tinted vision) | 15% | Not specified as a primary adverse event |
| Dry Eye | Not specified as a primary adverse event | Reported |
| Anemia | Not specified as a primary adverse event | Reported |
| Rash/Pruritus | Not specified as a primary adverse event | Reported |
| Diarrhea | Not specified as a primary adverse event | Reported |
| Elevated Liver Enzymes | Not specified as a primary adverse event | Reported |
Experimental Protocols
Detailed methodologies for the key clinical trials cited are outlined below.
This compound Phase 2b/3 Clinical Trial (NCT01802866)
-
Study Design: A multicenter, randomized, double-masked, placebo-controlled phase 2b/3 clinical trial.
-
Participants: 508 subjects with GA secondary to AMD, a visual acuity score of at least 35 letters, and a total GA area of 1.25 to 18 mm².
-
Intervention: Subjects were randomized in a 1:1:1:1 ratio to receive oral this compound at doses of 2.5 mg, 5 mg, 10 mg, or placebo, once daily for 24 months.
-
Primary Efficacy Endpoint: The mean annual growth rate of the total GA area in the study eye, measured by a central reading center using fundus autofluorescence (FAF) images.
-
Secondary Efficacy Endpoint: The change from baseline in normal luminance best-corrected visual acuity (NL-BCVA).
-
Safety Assessments: Analysis of adverse events, ophthalmic examinations, vital signs, and laboratory tests.
Fenretinide Phase II Clinical Trial (NCT00429936)
-
Study Design: A 2-year, placebo-controlled, double-masked trial.
-
Participants: 246 patients with GA from AMD, aged 50 to 89 years, with a total atrophic area of 2.54 mm² to 20.32 mm² in one or both eyes.
-
Intervention: Subjects were randomized to receive oral Fenretinide at doses of 100 mg or 300 mg, or placebo, once daily.
-
Primary Efficacy Endpoint: The growth rate of the aggregate GA lesion area.
-
Secondary Endpoints: The relationship between serum RBP levels and the change in GA area.
-
Assessments: Included fundus autofluorescence, fundus photography, fluorescein angiography, visual acuity, reading rate, contrast sensitivity, microperimetry, night vision, and serum RBP levels.
Experimental Workflow Diagram
Conclusion
Both this compound and Fenretinide were developed to target the visual cycle as a therapeutic strategy for geographic atrophy, albeit through distinct mechanisms. Clinical trial results for this compound did not demonstrate a reduction in the rate of GA progression compared to placebo. Fenretinide showed a trend towards reducing lesion growth, particularly in a sub-group of patients, and a potential benefit in reducing the incidence of CNV, though these findings were not statistically significant for the primary endpoint. A Cochrane review of visual cycle modulators concluded that there is limited evidence to support the use of either this compound or Fenretinide for the treatment of established geographic atrophy. The most common adverse events for both drugs were ocular and related to their mechanisms of action. These findings underscore the challenges in developing effective treatments for GA and provide valuable data for future research and drug development in this area.
References
Cross-Validation of Emixustat's Ocular Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Emixustat's performance in various animal models of retinal diseases, alongside alternative therapeutic approaches. The data presented is collated from preclinical studies to offer a clear, objective overview of the current research landscape.
This compound, a novel, orally administered, non-retinoid small molecule, functions as a visual cycle modulator by inhibiting the retinal pigment epithelium-specific 65 kDa protein (RPE65). This enzyme is critical for the regeneration of 11-cis-retinal, a key component of the visual cycle. By slowing this cycle, this compound aims to reduce the accumulation of toxic byproducts, such as N-retinylidene-N-retinylethanolamine (A2E), and decrease the metabolic stress on the retina, offering a promising therapeutic strategy for diseases like Stargardt disease and diabetic retinopathy.
Mechanism of Action: A Dual Approach
This compound's primary mechanism of action is the potent inhibition of RPE65, which curtails the production of 11-cis-retinal. This, in turn, is thought to limit the formation of cytotoxic bisretinoid compounds like A2E, which are implicated in the pathophysiology of Stargardt disease and age-related macular degeneration.[1][2] Furthermore, by reducing the metabolic demands of the photoreceptors in dark conditions, this compound may alleviate hypoxia in ischemic retinal diseases such as diabetic retinopathy.[3] Some studies also suggest a secondary mechanism involving the sequestration of all-trans-retinal (atRAL), further reducing its toxic potential.[4]
Diagram of the Visual Cycle and this compound's Site of Action
Caption: Visual cycle pathway and the inhibitory action of this compound on the RPE65 enzyme.
Comparative Efficacy in Animal Models
The preclinical efficacy of this compound has been evaluated in various animal models, primarily focusing on Stargardt disease and diabetic retinopathy.
Stargardt Disease Models (Mouse)
The Abca4 knockout (Abca4-/-) mouse is a widely used model for Stargardt disease, as it mimics the accumulation of A2E in the RPE.
Table 1: Effects of this compound in Abca4-/- Mouse Models of Stargardt Disease
| Parameter | Animal Model | Treatment | Dosage | Duration | Key Findings |
| A2E Accumulation | Abca4-/- mice | This compound | 0.3 - 3.0 mg/kg/day (oral) | 3 months | Dose-dependent reduction in A2E levels; ~60% reduction at the highest dose.[5] |
| Lipofuscin Autofluorescence | Abca4-/- mice | This compound | 0.3 and 3.0 mg/kg (oral) | 3 months | Markedly reduced lipofuscin autofluorescence. |
| Retinal Function | Abca4-/- mice | This compound | Not specified | 3 months | Significantly reduces A2E accumulation, a key pathogenic factor. |
Light-Induced Retinal Degeneration Models (Mouse)
These models are used to assess the protective effects of compounds against acute photoreceptor damage.
Table 2: Effects of this compound in Light-Induced Retinal Degeneration Mouse Models
| Parameter | Animal Model | Treatment | Dosage | Key Findings |
| Photoreceptor Protection | Albino mice | This compound | 0.3 mg/kg (single oral dose) | ~50% protective effect against photoreceptor cell loss. |
| Photoreceptor Protection | Albino mice | This compound | 1.0 - 3.0 mg/kg (single oral dose) | Nearly 100% effective in preventing photoreceptor cell loss. |
| ONL Thickness | Albino mice | This compound | 1.0 and 3.0 mg/kg | Statistically significant preservation of Outer Nuclear Layer (ONL) thickness. |
Diabetic Retinopathy Models (Rat)
Streptozotocin (STZ)-induced diabetic rats are a common model for studying the vascular and neuronal complications of diabetic retinopathy.
Table 3: Effects of this compound in Rat Models of Diabetic Retinopathy
| Parameter | Animal Model | Treatment | Dosage | Key Findings |
| Retinal Cation Influx | Brown Norway rats | This compound | 1 and 10 mg/kg (single oral dose) | Dose-dependent reduction in cation channel activity, indicative of reduced dark current. |
| Retinal Oxygen Consumption | Long Evans rats | This compound | 1 mg/kg (IV) | Prevented the decrease in oxygen pressure after photobleach, suggesting reduced oxygen consumption. |
| Electroretinogram (ERG) | Long Evans rats | This compound | 1 mg/kg (IV) | ERGs remained fully suppressed for 2.5 hours after photobleaching, indicating delayed dark adaptation. |
Comparison with Alternative Therapies
Stargardt Disease: this compound vs. ALK-001
ALK-001 (gildeuretinol) is a deuterated form of vitamin A designed to slow the formation of toxic vitamin A dimers without inhibiting the visual cycle.
Table 4: Preclinical Comparison of this compound and ALK-001 in Stargardt Disease Mouse Models
| Parameter | This compound | ALK-001 | Animal Model |
| Mechanism of Action | RPE65 inhibitor | Slows vitamin A dimerization | N/A |
| A2E Reduction | ~60% reduction with 3 mg/kg/day for 3 months | ~8-fold increase in untreated Abca4-/- mice vs. wild-type; ALK-001 reduced this to wild-type levels over 9 months. | Abca4-/- mice |
| Retinal Function (ERG) | Delayed dark adaptation observed. | No negative impact on ERG recordings. | Abca4-/- mice |
Diabetic Retinopathy: this compound vs. Fenofibrate
Fenofibrate is a PPARα agonist used to treat hyperlipidemia, which has shown protective effects in diabetic retinopathy.
Table 5: Preclinical Comparison of this compound and Fenofibrate in Diabetic Retinopathy Rodent Models
| Parameter | This compound | Fenofibrate | Animal Model |
| Mechanism of Action | Visual cycle modulator, reduces retinal oxygen demand | PPARα agonist, anti-inflammatory, anti-angiogenic | N/A |
| Retinal Vascular Leakage | Not directly assessed in available preclinical studies | Significantly reduced in STZ-induced diabetic rats. | STZ-induced diabetic rats |
| Retinal Inflammation | Not directly assessed in available preclinical studies | Attenuated in STZ-induced diabetic rats. | STZ-induced diabetic rats |
| Retinal Neurodegeneration | Not directly assessed in available preclinical studies | Prevented in a mouse model of type 2 diabetes. | db/db mice |
| Retinal Function (ERG) | Delayed dark adaptation. | Improvement of ERG parameters in a mouse model of type 2 diabetes. | db/db mice |
Experimental Protocols
This compound in Abca4-/- Mice (Stargardt Disease)
-
Animals: Abca4-/- mice.
-
Treatment: this compound administered orally via gavage at doses of 0.03, 0.1, 0.3, 1.0, and 3.0 mg/kg/day for 3 months. A vehicle-treated group served as control.
-
A2E Quantification: Following treatment, mice were euthanized, and eyes were enucleated. The RPE-choroid-sclera complex was isolated, and A2E was extracted and quantified by HPLC.
-
Lipofuscin Autofluorescence: Histological sections of the retina were prepared and examined for lipofuscin autofluorescence using fluorescence microscopy.
Experimental Workflow for this compound in Abca4-/- Mice
Caption: Workflow of the preclinical study of this compound in the Abca4-/- mouse model.
This compound in Light-Induced Retinal Degeneration (Mice)
-
Animals: Albino mice.
-
Treatment: A single oral dose of this compound (0.3, 1.0, or 3.0 mg/kg) or vehicle was administered prior to light exposure.
-
Light Exposure: Mice were exposed to bright white light (e.g., 8000 lux) for a specified duration (e.g., 1 hour).
-
Assessment of Photoreceptor Protection: After a recovery period (e.g., 2 weeks), mice were euthanized, and retinal cross-sections were prepared. The thickness of the outer nuclear layer (ONL) was measured to quantify photoreceptor cell loss.
This compound in Diabetic Rats
-
Animals: Brown Norway and Long Evans rats.
-
Induction of Diabetes (for some studies): Typically induced by a single intraperitoneal injection of streptozotocin (STZ).
-
Measurement of Cation Influx: Brown Norway rats received a single oral dose of this compound (1 or 10 mg/kg) or vehicle. Two hours later, pupils were dilated, and retinas were photobleached. MnCl2 was administered, and Mn2+-enhanced MRI (MEMRI) was used to measure cation channel activity.
-
Measurement of Retinal Oxygen: Urethane-anesthetized Long Evans rats were treated with this compound (1 mg/kg IV) or left untreated. After photobleaching, retinal PO2 profiles and ERGs were recorded using microelectrodes.
Cross-Species Pharmacokinetics
A study on the ocular distribution of 14C-labeled this compound was conducted in rats, beagle dogs, and cynomolgus monkeys. The results indicated that orally administered this compound was preferentially distributed to the iris-ciliary body, choroid, and RPE, the intended sites of action. Despite extensive systemic metabolism, the parent compound was the major component in these ocular tissues across all three species, with exposure being markedly higher in the eye relative to plasma.
Logical Relationship of this compound's Action and Effects
Caption: Logical flow from this compound administration to its potential therapeutic outcomes.
Conclusion
Preclinical studies in rodent models have demonstrated the potential of this compound to mitigate key pathological features of Stargardt disease and diabetic retinopathy. In mouse models of Stargardt disease, this compound effectively reduces the accumulation of the toxic bisretinoid A2E. In rat models relevant to diabetic retinopathy, it has been shown to decrease the metabolic demands of the retina. While direct comparative efficacy studies are limited, this compound presents a unique mechanism of action compared to alternatives like ALK-001 and fenofibrate. Further research, particularly in non-rodent species and in head-to-head comparative trials, will be crucial to fully elucidate the therapeutic potential of this compound and its position in the evolving landscape of treatments for retinal diseases. The pharmacokinetic data from dogs and monkeys, showing preferential ocular distribution, provides a strong rationale for its clinical development.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. longdom.org [longdom.org]
- 3. This compound for Proliferative Diabetic Retinopathy | Kubota Pharmaceutical Holdings Co., Ltd. [kubotaholdings.co.jp]
- 4. Molecular pharmacodynamics of this compound in protection against retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Emixustat in Retinal Diseases: A Comparative Analysis of Clinical Efficacy and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Emixustat, a novel, orally administered visual cycle modulator, has been the subject of extensive clinical investigation for its potential therapeutic effects across a spectrum of retinal diseases. This guide provides a comparative analysis of this compound's impact on Stargardt disease, age-related macular degeneration (AMD), and diabetic retinopathy, presenting key quantitative data from clinical trials, detailing experimental protocols, and illustrating the underlying signaling pathways.
Mechanism of Action: Modulating the Visual Cycle
This compound hydrochloride is a non-retinoid small molecule that acts as a potent inhibitor of the retinal pigment epithelium-specific 65 kDa protein (RPE65).[1][2][3][4][5] RPE65 is a critical enzyme in the visual cycle, responsible for the conversion of all-trans-retinyl esters to 11-cis-retinol, a crucial step in the regeneration of the visual chromophore 11-cis-retinal. By inhibiting RPE65, this compound slows down the visual cycle, leading to a reduction in the levels of 11-cis-retinal and its photoproduct, all-trans-retinal.
This modulation of the visual cycle is hypothesized to confer therapeutic benefits through two primary mechanisms:
-
Reduction of Toxic Byproducts: In diseases like Stargardt disease and AMD, the accumulation of toxic bis-retinoid compounds, such as N-retinylidene-N-retinylethanolamine (A2E), in the retinal pigment epithelium (RPE) is a key pathological feature. These byproducts are formed from the condensation of retinaldehyde. By reducing the availability of all-trans-retinal, this compound is thought to decrease the formation and accumulation of these toxic metabolites, thereby protecting RPE cells and photoreceptors from damage.
-
Decreased Metabolic Stress: The visual cycle is an energy-intensive process, particularly in dark conditions. In ischemic retinal diseases like diabetic retinopathy, the compromised vasculature may struggle to meet the high metabolic demands of the retina. By slowing the visual cycle, this compound is proposed to reduce the retina's oxygen consumption, alleviating hypoxic stress and potentially mitigating the progression of neovascularization.
The diagram below illustrates the canonical visual cycle and the point of intervention for this compound.
Caption: The Visual Cycle and this compound's Point of Inhibition.
Comparative Clinical Trial Data
The following tables summarize the quantitative outcomes from clinical trials of this compound across different retinal diseases.
Table 1: Stargardt Disease
| Endpoint | Phase 3 (N=194) | Post-Hoc Analysis (Smaller Lesions) |
| Primary Endpoint: Macular Atrophy Progression Rate (mm²/year) | ||
| This compound (10 mg) | 1.280 | - |
| Placebo | 1.309 | - |
| p-value | 0.8091 | - |
| Reduction in Lesion Progression vs. Placebo (Month 24) | Not achieved | 40.8% |
| p-value | - | 0.0206 |
| Key Secondary Endpoints | Not achieved | - |
Table 2: Age-Related Macular Degeneration (Geographic Atrophy)
| Endpoint | Phase 2b/3 (SEATTLE Study, N=508) |
| Primary Endpoint: Mean Annual Growth Rate of GA Area (mm²/year) | |
| This compound (2.5 mg) | 1.69 |
| This compound (5 mg) | 1.83 |
| This compound (10 mg) | 1.84 |
| Placebo | 1.69 |
| p-value | ≥ 0.81 |
| Secondary Endpoint: Change from Baseline in NL-BCVA | Comparable between groups |
Table 3: Diabetic Retinopathy (Proliferative)
| Endpoint | Phase 2 (N=24) |
| Change in Central Subfield Thickness (CST) from Baseline (Day 85) | |
| This compound (up to 40 mg) | Reduction of 11.9 µm (post-hoc) |
| Placebo | Increase of 36.2 µm (post-hoc) |
| Difference in Means | 48.1 µm favoring this compound |
| p-value | 0.0764 |
| Change in Total Macular Volume (TMV) from Baseline (Day 85) | |
| This compound (up to 40 mg) | Reduction of 0.13 mm³ (post-hoc) |
| Placebo | Increase of 0.23 mm³ (post-hoc) |
| Difference in Means | 0.361 mm³ favoring this compound |
| p-value | 0.0263 |
| Change in Aqueous Humor VEGF Levels | Slight reduction (-11.8%) |
| Placebo | Increase (+6.7%) |
| p-value | Not statistically significant |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are the protocols for key experiments cited in the this compound clinical trials.
Measurement of Macular Atrophy Progression (Stargardt Disease and AMD)
The primary efficacy endpoint in the Stargardt disease and AMD trials was the rate of macular atrophy or geographic atrophy enlargement. This was assessed using fundus autofluorescence (FAF) imaging.
-
Imaging Protocol: FAF images were captured at baseline and at regular intervals throughout the study (e.g., every 6 months).
-
Image Analysis: A central reading center, masked to treatment assignment, analyzed the FAF images to delineate the area of atrophy.
-
Quantification: The total area of geographic atrophy was measured in mm². The growth rate was then calculated as the change in area over time.
Electroretinography (ERG) for Pharmacodynamic Assessment
ERG was employed to measure the biological activity of this compound by assessing rod photoreceptor function.
-
Procedure: Subjects underwent ERG testing at baseline and at various time points during treatment. This involved placing an electrode on the cornea to measure the electrical response of the retina to light stimulation.
-
Photobleaching: To assess the recovery of rod function, a photobleach (a bright flash of light) was used to temporarily deplete the visual pigment in the rods.
-
Measurement: The recovery of the rod b-wave amplitude was measured over time after the photobleach. The suppression of this recovery rate served as a pharmacodynamic marker of RPE65 inhibition by this compound.
The following diagram illustrates the general workflow for assessing the pharmacodynamic effects of this compound using ERG.
Caption: Experimental Workflow for ERG Assessment in this compound Trials.
Optical Coherence Tomography (OCT) for Retinal Thickness (Diabetic Retinopathy)
In the diabetic retinopathy trial, spectral-domain optical coherence tomography (SD-OCT) was used to measure changes in retinal thickness.
-
Imaging Protocol: High-resolution cross-sectional images of the retina were obtained using SD-OCT at baseline and at the end of the treatment period.
-
Analysis: The central subfield thickness (CST) and total macular volume (TMV) were automatically calculated by the OCT software.
-
Outcome: The change from baseline in these parameters was compared between the this compound and placebo groups.
Comparative Summary and Future Directions
This compound has demonstrated a clear biological effect on the visual cycle, as evidenced by the dose-dependent suppression of rod function in ERG studies across different patient populations. However, its clinical efficacy has varied depending on the retinal disease and the specific patient population studied.
-
In Stargardt disease , while the primary endpoint of reducing macular atrophy progression was not met in the overall Phase 3 trial population, a post-hoc analysis of patients with smaller atrophic lesions at baseline suggested a potential treatment benefit. This finding warrants further investigation in earlier-stage disease.
-
For geographic atrophy secondary to AMD , the Phase 2b/3 SEATTLE study did not show a reduction in the growth rate of GA with this compound treatment compared to placebo.
-
In proliferative diabetic retinopathy , a Phase 2 study indicated that this compound may have a beneficial effect on reducing retinal thickness and macular volume. These findings are encouraging and suggest a potential role for visual cycle modulation in managing diabetic eye disease, although further larger-scale trials are needed for confirmation.
The safety profile of this compound has been generally consistent across studies, with the most common adverse events being related to its mechanism of action, including delayed dark adaptation and chromatopsia (altered color vision).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Kubota Vision Announced End of Phase 3 Clinical Trial of this compound in Patients with Stargardt Disease - BioSpace [biospace.com]
- 3. Acucela Initiates Phase 2a Study of this compound Hydrochloride Addressing Patients with Stargardt Disease — Foundation Fighting Blindness [fightingblindness.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Acucela Announces Publication Assessing the Role of this compound Hydrochloride in Retinal Degeneration Treatment [businesswire.com]
Reproducibility of Emixustat's Effects on Visual Function: A Comparative Analysis
A critical examination of the clinical trial data for Emixustat hydrochloride reveals a reproducible lack of efficacy in slowing the progression of geographic atrophy (GA) secondary to age-related macular degeneration (AMD) and Stargardt disease in broad patient populations. This guide provides a comprehensive comparison of this compound's performance with that of approved and emerging alternative therapies, supported by detailed experimental data and methodologies.
This compound, a visual cycle modulator, was developed to reduce the accumulation of toxic byproducts in the retina by inhibiting the RPE65 enzyme.[1] However, extensive clinical trials have not demonstrated a consistent, statistically significant benefit on visual function across the intended patient groups. This comparative guide delves into the key clinical trial results for this compound and contrasts them with the outcomes of alternative treatments, offering researchers, scientists, and drug development professionals a clear perspective on the current therapeutic landscape.
This compound for Geographic Atrophy (GA)
The pivotal Phase 2b/3 SEATTLE study (NCT01802866) evaluated the safety and efficacy of various doses of this compound hydrochloride in patients with GA secondary to AMD. The study ultimately failed to meet its primary endpoint, showing no significant difference in the rate of GA lesion growth between the this compound-treated groups and the placebo group over 24 months.[2][3][4]
Table 1: Comparison of Efficacy Outcomes for Geographic Atrophy Therapies
| Therapeutic Agent | Trial(s) | Primary Endpoint | Key Efficacy Results | p-value |
| This compound hydrochloride | SEATTLE (Phase 2b/3) | Mean annual growth rate of total GA area | No significant difference from placebo. Growth rates: 1.84 mm²/year (10mg), 1.83 mm²/year (5mg), 1.69 mm²/year (2.5mg), vs. 1.69 mm²/year (placebo).[2] | ≥ 0.81 |
| Pegcetacoplan (Syfovre) | OAKS & DERBY (Phase 3) | Change from baseline in total area of GA lesions at 12 months | OAKS: 22% reduction (monthly), 16% reduction (every other month) vs. sham. DERBY: 12% reduction (monthly), 11% reduction (every other month) vs. sham. | OAKS: p=0.0003 (monthly), p=0.0052 (EOM). DERBY: p=0.0528 (monthly), p=0.0750 (EOM). |
| Avacincaptad pegol (Izervay) | GATHER1 & GATHER2 (Phase 3) | Mean rate of change in GA area from baseline to 12 months | GATHER1: 35% reduction vs. sham. GATHER2: 18% reduction vs. sham. | GATHER2: p=0.0064 |
This compound for Stargardt Disease
Similarly, the Phase 3 clinical trial of this compound in patients with Stargardt disease (NCT03772665) did not meet its primary or secondary endpoints. The study aimed to determine if this compound could reduce the rate of macular atrophy progression compared to placebo. While the overall results were negative, a post-hoc analysis of a subgroup of patients with smaller atrophic lesions at baseline suggested a potential treatment effect.
Table 2: Comparison of Efficacy Outcomes for Stargardt Disease Therapies
| Therapeutic Agent | Trial | Primary Endpoint | Key Efficacy Results | p-value |
| This compound hydrochloride | Phase 3 (NCT03772665) | Rate of macular atrophy progression | No significant difference from placebo in the overall population. | Not significant |
| Post-hoc subgroup analysis (smaller lesions) | Rate of macular atrophy progression | 40.8% reduction in lesion progression compared to placebo at 24 months. | p=0.0206 | |
| Tinlarebant | Phase 2 | DDAF lesion growth | Sustained lower DDAF lesion growth compared to historical controls over 24 months. 42% of subjects remained free of new atrophic lesions. | p<0.001 (vs. historical controls) |
Experimental Protocols
A detailed understanding of the experimental design is crucial for interpreting the clinical trial outcomes.
This compound SEATTLE Study (Geographic Atrophy)
-
Design: A multicenter, randomized, double-masked, placebo-controlled Phase 2b/3 clinical trial.
-
Participants: 508 patients with GA secondary to AMD, with a visual acuity score of at least 35 letters and a total GA area of 1.25 to 18 mm².
-
Intervention: Oral this compound (2.5 mg, 5 mg, or 10 mg) or placebo once daily for 24 months.
-
Primary Outcome: Mean annual growth rate of the total GA area, measured by fundus autofluorescence (FAF).
-
Secondary Outcome: Change from baseline in normal luminance best-corrected visual acuity (NL-BCVA).
This compound Phase 3 Study (Stargardt Disease)
-
Design: A multicenter, randomized, double-masked, placebo-controlled Phase 3 clinical study.
-
Participants: 194 subjects with macular atrophy secondary to Stargardt disease.
-
Intervention: Oral this compound (10 mg) or placebo (2:1 ratio) once daily for 24 months.
-
Primary Outcome: Rate of macular atrophy progression, measured by FAF.
-
Secondary Outcomes: Changes in visual function parameters such as best-corrected visual acuity (BCVA) letter score and reading speed.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and study designs, the following diagrams are provided.
Caption: this compound's mechanism of action in the visual cycle.
Caption: Generalized workflow of the this compound clinical trials.
Conclusion
The collective evidence from major clinical trials demonstrates that this compound's effect on visual function is not reproducibly superior to placebo in unselected patient populations with Geographic Atrophy or Stargardt disease. While a subgroup analysis in the Stargardt trial offered a glimmer of potential, these findings require prospective validation. In contrast, alternative therapies such as Pegcetacoplan and Avacincaptad pegol have shown statistically significant, albeit modest, effects in slowing GA progression. For Stargardt disease, emerging treatments like Tinlarebant present a promising alternative avenue of investigation. This comparative guide underscores the importance of robust, reproducible clinical trial data in guiding future research and development in the treatment of these debilitating retinal diseases.
References
- 1. Visual Cycle Modulation: A Novel Therapeutic Approach for the Treatment of GA in Dry AMD | Retinal Physician [retinalphysician.com]
- 2. | BioWorld [bioworld.com]
- 3. This compound for Geographic Atrophy Secondary to AMD - American Academy of Ophthalmology [aao.org]
- 4. This compound Hydrochloride for Geographic Atrophy Secondary to Age-Related Macular Degeneration: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Long-Term Preclinical Safety of Emixustat: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the long-term preclinical safety profile of Emixustat, a visual cycle modulator, against other therapeutic alternatives for retinal diseases such as Stargardt disease and geographic atrophy. The information is compiled from publicly available preclinical data to assist researchers in evaluating the safety and toxicological profiles of these compounds.
Executive Summary
This compound is a novel, orally administered agent that modulates the visual cycle by inhibiting RPE65 and scavenging all-trans-retinal (atRAL). While extensive clinical data on its safety profile is available, this guide focuses on the long-term preclinical safety data that forms the basis for clinical development. Direct comparisons with emerging oral therapies for similar indications, such as gildeuretinol (ALK-001) and tinlarebant (LBS-008), are challenging due to the limited public availability of detailed preclinical toxicology data for these compounds. This guide summarizes the available information and provides a framework for understanding the preclinical safety evaluation of such therapies.
Mechanism of Action: this compound
This compound's primary mechanism of action involves the inhibition of the retinal pigment epithelium-specific 65 kDa protein (RPE65), an essential enzyme in the visual cycle responsible for the regeneration of 11-cis-retinal. By slowing this process, this compound reduces the metabolic demands of photoreceptors and limits the formation of toxic byproducts, such as N-retinylidene-N-retinylethanolamine (A2E), which contribute to retinal degeneration. Additionally, this compound has been shown to act as a scavenger of all-trans-retinal (atRAL), further mitigating its cytotoxic effects[1].
Figure 1: this compound's dual mechanism of action within the visual cycle.
Comparative Preclinical Safety Data
The following tables summarize the available long-term preclinical toxicology data for this compound and its comparators. It is important to note that detailed preclinical safety data, particularly No-Observed-Adverse-Effect Levels (NOAELs) from chronic toxicity studies, are often not publicly disclosed for compounds in development.
Table 1: Summary of Long-Term Oral Toxicity Studies
| Compound | Species | Duration | Key Findings | NOAEL | Publicly Available Data Source |
| This compound | Rat, Dog, Monkey | 7-day (repeated dose) | Preferential distribution to ocular tissues (iris-ciliary body, choroid, RPE) with extensive systemic metabolism. | Not Publicly Available | Investigative Ophthalmology & Visual Science |
| Rat, Monkey | Chronic (duration not specified) | Specific findings from long-term studies are not publicly detailed. | Not Publicly Available | Inferred from clinical trial progression | |
| Gildeuretinol (ALK-001) | Animal models (species not specified) | Not specified | Described as having a "favorable safety and tolerability profile" and preventing retinal degeneration and vision loss in animal models. | Not Publicly Available | Company Press Releases, Clinical Trial Information[2][3][4][5] |
| Tinlarebant (LBS-008) | Animal models (species not specified) | Not specified | Stated to be "safe and well-tolerated" in preclinical studies. | Not Publicly Available | Company Information, Clinical Trial Information |
Note: The absence of publicly available NOAELs and detailed findings for this compound, Gildeuretinol, and Tinlarebant from long-term toxicology studies is a significant data gap. This information is proprietary and typically submitted to regulatory agencies as part of Investigational New Drug (IND) applications.
Experimental Protocols
Detailed protocols for preclinical safety studies are highly specific to the compound and the testing facility. However, they generally follow established international guidelines from bodies like the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
General Protocol for a Chronic Oral Toxicity Study in a Non-Rodent Species (e.g., Beagle Dog or Cynomolgus Monkey)
This protocol is a generalized representation based on ICH and OECD guidelines.
-
Test System:
-
Species: Beagle dog or Cynomolgus monkey. The species is selected based on its metabolic and physiological similarity to humans for the drug class.
-
Number of Animals: Typically, 4 animals per sex per group.
-
Acclimation: Animals are acclimated to the laboratory conditions for a minimum of two weeks before the start of the study.
-
-
Study Design:
-
Dose Groups: At least three dose levels (low, mid, high) and a concurrent control group (vehicle only). The high dose is intended to produce some evidence of toxicity, while the low dose should ideally be a No-Observed-Adverse-Effect Level (NOAEL).
-
Route of Administration: Oral (e.g., gavage or capsule), reflecting the intended clinical route.
-
Dosing Frequency: Once daily.
-
Duration: For small molecules intended for chronic use, studies are typically 9 months in non-rodents to support global marketing applications.
-
Recovery Groups: A subset of animals from the high-dose and control groups may be included for a treatment-free recovery period to assess the reversibility of any findings.
-
-
In-Life Observations and Examinations:
-
Mortality and Morbidity: Checked at least twice daily.
-
Clinical Observations: Detailed examinations are performed daily to check for signs of toxicity.
-
Body Weight and Food Consumption: Recorded weekly.
-
Ophthalmology: Detailed eye examinations, including slit-lamp biomicroscopy and indirect ophthalmoscopy, are performed by a veterinary ophthalmologist at baseline and at specified intervals during the study.
-
Electroretinography (ERG): To assess retinal function, ERGs are conducted at baseline and at the end of the study. This is particularly critical for drugs targeting the eye.
-
Cardiovascular and Respiratory Assessments: Telemetry or other methods may be used to monitor these parameters.
-
Clinical Pathology: Blood and urine samples are collected at baseline and at multiple time points for hematology, clinical chemistry, and urinalysis.
-
-
Terminal Procedures:
-
Necropsy: All animals are subjected to a full gross necropsy at the end of the study.
-
Organ Weights: Key organs are weighed.
-
Histopathology: A comprehensive set of tissues from all animals is collected, processed, and examined microscopically by a veterinary pathologist. Special attention is given to the eyes and optic nerves.
-
References
- 1. researchgate.net [researchgate.net]
- 2. glance.eyesoneyecare.com [glance.eyesoneyecare.com]
- 3. ophthalmologytimes.com [ophthalmologytimes.com]
- 4. Alkeus Pharmaceuticals Announces New Positive Interim TEASE-3 Study Results Showing Gildeuretinol Prevented Disease Progression in Early-Stage Stargardt Patients - BioSpace [biospace.com]
- 5. alkeuspharma.com [alkeuspharma.com]
Validating the Therapeutic Window of Emixustat: A Comparative Analysis for Geographic Atrophy, Stargardt Disease, and Proliferative Diabetic Retinopathy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Emixustat's performance with alternative therapies for three significant retinal conditions: Geographic Atrophy (GA) secondary to Age-Related Macular Degeneration (AMD), Stargardt Disease, and Proliferative Diabetic Retinopathy (PDR). The information presented is collated from clinical trial data to assist in the evaluation of this compound's therapeutic window.
Mechanism of Action: The Visual Cycle Modulation
This compound is a novel, orally administered small molecule that modulates the visual cycle by inhibiting the all-trans-retinyl-ester isomerase (RPE65), an enzyme critical for the regeneration of 11-cis-retinal, the light-sensitive chromophore in photoreceptor cells. By slowing down this cycle, this compound aims to reduce the accumulation of toxic byproducts, such as A2E (N-retinylidene-N-retinylethanolamine), and decrease the metabolic stress on the retina. This mechanism is thought to be beneficial in conditions where such toxicity contributes to disease progression.
Caption: this compound inhibits RPE65, reducing the production of 11-cis-retinal and subsequent toxic byproducts like A2E.
Geographic Atrophy (GA) Secondary to AMD
Geographic Atrophy is an advanced form of dry AMD characterized by the progressive and irreversible loss of retinal pigment epithelium (RPE) cells, photoreceptors, and choriocapillaris.
This compound Performance
A phase 2b/3 clinical trial (SEATTLE study) evaluated the efficacy and safety of this compound in patients with GA. The study did not meet its primary endpoint of reducing the rate of GA lesion enlargement compared to placebo over 24 months.[1][2]
Comparative Analysis
The current standard of care for GA has evolved with the recent FDA approval of two complement inhibitors: Pegcetacoplan (Syfovre®) and Avacincaptad Pegol (Izervay™).
| Feature | This compound | Pegcetacoplan (Syfovre®) | Avacincaptad Pegol (Izervay™) |
| Mechanism of Action | Visual cycle modulator (RPE65 inhibitor) | Complement C3 inhibitor | Complement C5 inhibitor |
| Administration | Oral, once daily | Intravitreal injection, monthly or every other month | Intravitreal injection, monthly |
| Primary Efficacy Endpoint | Reduction in GA lesion growth rate | Reduction in GA lesion growth rate | Reduction in GA lesion growth rate |
| Efficacy Results | No significant reduction vs. placebo[3] | OAKS Trial (24 months): 22% reduction (monthly), 18% (every other month) vs. sham. DERBY Trial (24 months): 19% reduction (monthly), 16% (every other month) vs. sham. | GATHER2 Trial (12 months): 14% reduction vs. sham. |
| Key Adverse Events | Delayed dark adaptation (55%), chromatopsia (18%), visual impairment (15%), erythropsia (15%) | New-onset exudative AMD (11-13% monthly), retinal vasculitis (rare) | New-onset exudative AMD (7%), conjunctival hemorrhage (13%) |
Stargardt Disease
Stargardt disease is an inherited retinal disorder caused by mutations in the ABCA4 gene, leading to the accumulation of lipofuscin in the RPE and subsequent vision loss, typically starting in childhood or adolescence. There are currently no FDA-approved treatments for Stargardt disease.
This compound Performance
A phase 3 clinical trial of this compound in patients with Stargardt disease did not meet its primary endpoint of reducing the rate of macular atrophy progression compared to placebo. However, a post-hoc analysis of a subgroup of patients with smaller atrophic lesions at baseline suggested a potential treatment benefit, with a 40.8% reduction in lesion progression compared to placebo.
Comparative Analysis
The comparison for Stargardt disease is made against placebo and other investigational therapies in late-stage development.
| Feature | This compound | Gildeuretinol (ALK-001) | Tinlarebant (LBS-008) |
| Mechanism of Action | Visual cycle modulator (RPE65 inhibitor) | Deuterated vitamin A (slows dimerization and A2E formation) | RBP4 antagonist (reduces retinol transport to the eye) |
| Administration | Oral, once daily | Oral, once daily | Oral, once daily |
| Efficacy Results | Phase 3: No significant reduction in overall population. Post-hoc analysis of early-stage patients showed a 40.8% reduction in lesion progression. | Phase 2: Slowed retinal damage by over 20% vs. no treatment. Stabilized vision in early-stage patients for up to 7 years. Phase 2 (TEASE-1): 21.6% reduction in lesion growth rate. | Phase 2: 60% reduction in lesion expansion in a subgroup with stabilized visual acuity. 5 of 12 subjects remained free of new atrophic lesions after 24 months. |
| Key Adverse Events | Delayed dark adaptation, chromatopsia, visual impairment | Well-tolerated with no serious side effects reported in trials. | Xanthopsia/chromatopsia (76.9%), delayed dark adaptation (69.2%) |
Proliferative Diabetic Retinopathy (PDR)
PDR is an advanced stage of diabetic retinopathy characterized by the growth of new, abnormal blood vessels (neovascularization) on the surface of the retina, which can lead to severe vision loss.
This compound Performance
A phase 2 clinical trial of this compound in patients with PDR demonstrated a statistically significant reduction in central subfield retinal thickness compared to placebo. This suggests a potential therapeutic effect in reducing macular edema associated with PDR.
Comparative Analysis
The standard of care for PDR includes panretinal photocoagulation (PRP) and intravitreal anti-VEGF injections.
| Feature | This compound | Panretinal Photocoagulation (PRP) | Anti-VEGF Therapy (e.g., Ranibizumab, Aflibercept) |
| Mechanism of Action | Visual cycle modulator (reduces retinal oxygen demand) | Laser-induced destruction of peripheral retina to reduce oxygen demand and VEGF production. | Binds to and inhibits Vascular Endothelial Growth Factor (VEGF). |
| Administration | Oral, once daily | Laser procedure, typically in multiple sessions. | Intravitreal injection, frequency varies. |
| Efficacy Results | Phase 2: Statistically significant reduction in central subfield thickness vs. placebo. | Reduces risk of severe vision loss by over 50%. | Non-inferior or superior visual acuity outcomes compared to PRP over 2-5 years. Higher rates of neovascularization regression. |
| Key Adverse Events | Delayed dark adaptation, visual impairment | Peripheral visual field loss, decreased night vision, potential for macular edema. | Endophthalmitis (rare), increased intraocular pressure, thromboembolic events (rare). |
Experimental Protocols
This compound Clinical Trial Methodologies
-
Design: Multicenter, randomized, double-masked, placebo-controlled.
-
Participants: 194 subjects with a clinical diagnosis of macular atrophy secondary to Stargardt disease and confirmed ABCA4 mutations.
-
Intervention: this compound 10 mg or placebo (2:1 ratio) administered orally once daily for 24 months.
-
Primary Outcome: Rate of macular atrophy progression measured by fundus autofluorescence (FAF).
-
Secondary Outcomes: Changes in best-corrected visual acuity (BCVA) and reading speed.
-
Design: Multicenter, randomized, double-masked, placebo-controlled.
-
Participants: 508 patients with GA secondary to AMD, with a total GA area of 1.25 to 18 mm².
-
Intervention: this compound (2.5 mg, 5 mg, or 10 mg) or placebo administered orally once daily for 24 months.
-
Primary Outcome: Mean annual growth rate of total GA area measured by FAF.
-
Secondary Outcome: Change from baseline in normal luminance BCVA.
-
Design: Multicenter, randomized, double-masked, placebo-controlled.
-
Participants: 24 subjects with PDR, with or without diabetic macular edema.
-
Intervention: this compound (titrated up to 40 mg) or placebo administered orally once daily for 85 days.
-
Primary Outcome: Change in aqueous humor concentrations of specific biomarkers.
-
Key Secondary Outcome: Change in central subfield retinal thickness measured by spectral domain optical coherence tomography (SD-OCT).
Visualizations
Caption: Comparison of therapeutic approaches for Geographic Atrophy.
Caption: Workflow of the Phase 3 this compound trial for Stargardt Disease.
References
Emixustat's Efficacy: A Comparative Guide Correlating In Vitro and In Vivo Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Emixustat's performance with alternative therapies for Stargardt disease and geographic atrophy (GA) secondary to age-related macular degeneration (AMD). The following sections detail the mechanism of action, experimental data from in vitro and in vivo studies, and a comparative analysis with other therapeutic approaches.
Mechanism of Action: Modulating the Visual Cycle
This compound hydrochloride is a first-in-class, orally administered, small molecule that modulates the visual cycle by inhibiting the all-trans-retinyl-ester isomerase (RPE65), a critical enzyme in the retinal pigment epithelium (RPE).[1] By reversibly binding to RPE65, this compound reduces the rate of regeneration of 11-cis-retinal, the chromophore essential for vision.[2] This reduction in visual cycle activity is intended to decrease the formation of toxic bisretinoid adducts, such as N-retinylidene-N-retinylethanolamine (A2E), which are implicated in the pathophysiology of Stargardt disease and dry AMD.[3][4]
dot digraph "Emixustat_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=7.5, height=3.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [arrowsize=0.7];
// Nodes all_trans_retinol [label="All-trans-retinol\n(from blood)", fillcolor="#F1F3F4", fontcolor="#202124"]; all_trans_retinyl_ester [label="All-trans-retinyl ester", fillcolor="#F1F3F4", fontcolor="#202124"]; RPE65 [label="RPE65\n(Isomerase)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", shape=diamond, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; eleven_cis_retinol [label="11-cis-retinol", fillcolor="#F1F3F4", fontcolor="#202124"]; eleven_cis_retinal [label="11-cis-retinal", fillcolor="#F1F3F4", fontcolor="#202124"]; rhodopsin [label="Rhodopsin\n(in Photoreceptors)", fillcolor="#F1F3F4", fontcolor="#202124"]; all_trans_retinal [label="All-trans-retinal", fillcolor="#F1F3F4", fontcolor="#202124"]; A2E [label="Toxic Bisretinoids\n(e.g., A2E)", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges all_trans_retinol -> all_trans_retinyl_ester [label="LRAT"]; all_trans_retinyl_ester -> RPE65; RPE65 -> eleven_cis_retinol; this compound -> RPE65 [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibition"]; eleven_cis_retinol -> eleven_cis_retinal; eleven_cis_retinal -> rhodopsin; rhodopsin -> all_trans_retinal [label="Light"]; all_trans_retinal -> A2E [color="#EA4335"]; all_trans_retinal -> all_trans_retinol; } Caption: this compound inhibits RPE65, a key enzyme in the visual cycle.
In Vitro Efficacy
This compound's potency as an RPE65 inhibitor has been quantified in vitro. The primary measure of its activity is the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the RPE65 enzyme activity.
| Parameter | Value | Assay Method |
| IC50 for RPE65 Inhibition | 4.4 nM[5] | Cell homogenate-based assay measuring 11-cis-retinol production by HPLC. |
In Vivo Preclinical and Clinical Data
In vivo studies in animal models and human clinical trials have been conducted to assess the pharmacodynamics and clinical efficacy of this compound.
Preclinical Data (Animal Models)
| Finding | Model | Key Result |
| Reduction of A2E | Abca4-/- mice (Stargardt disease model) | Statistically significant reduction in A2E accumulation. |
| Photoreceptor Protection | Light-induced retinal degeneration model | Dose-dependent protection against photoreceptor cell death. |
Clinical Data (Human Trials)
The primary pharmacodynamic marker for this compound's activity in humans is the suppression of the rod b-wave of the electroretinogram (ERG) after photobleaching, which reflects the regeneration rate of rhodopsin.
| Study Population | Dosage | Pharmacodynamic Effect (Rod b-wave suppression) | Clinical Outcome |
| Stargardt Disease | 10 mg daily | Near-complete suppression (mean 91.9%) | Phase 3 trial did not meet primary endpoint of reducing macular atrophy progression. |
| 5 mg daily | Moderate suppression (mean 52.2%) | ||
| 2.5 mg daily | No significant effect | ||
| Geographic Atrophy (AMD) | 2.5, 5, 10 mg daily | Dose-dependent suppression of rod photoreceptor sensitivity. | No significant reduction in the growth rate of GA compared to placebo. No significant improvement in best-corrected visual acuity (BCVA). |
dot digraph "Emixustat_Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, width=7.5, height=5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [arrowsize=0.7];
// Nodes vitro [label="In Vitro Studies", fillcolor="#F1F3F4", fontcolor="#202124"]; rpe65_assay [label="RPE65 Inhibition Assay\n(IC50 determination)", fillcolor="#FFFFFF", fontcolor="#202124", shape=box, style="filled,rounded"]; a2e_assay [label="A2E Reduction Assay\n(in cell culture)", fillcolor="#FFFFFF", fontcolor="#202124", shape=box, style="filled,rounded"]; preclinical [label="Preclinical In Vivo Studies", fillcolor="#F1F3F4", fontcolor="#202124"]; animal_models [label="Animal Models\n(Stargardt, Light-damage)", fillcolor="#FFFFFF", fontcolor="#202124", shape=box, style="filled,rounded"]; clinical [label="Clinical Trials (Human)", fillcolor="#F1F3F4", fontcolor="#202124"]; phase1 [label="Phase I\n(Safety & Pharmacokinetics)", fillcolor="#FFFFFF", fontcolor="#202124", shape=box, style="filled,rounded"]; phase2 [label="Phase II\n(Pharmacodynamics - ERG)", fillcolor="#FFFFFF", fontcolor="#202124", shape=box, style="filled,rounded"]; phase3 [label="Phase III\n(Efficacy - FAF, BCVA)", fillcolor="#FFFFFF", fontcolor="#202124", shape=box, style="filled,rounded"];
// Edges vitro -> rpe65_assay; vitro -> a2e_assay; rpe65_assay -> preclinical; a2e_assay -> preclinical; preclinical -> animal_models; animal_models -> clinical; clinical -> phase1; phase1 -> phase2; phase2 -> phase3; } Caption: Typical experimental workflow for evaluating this compound's efficacy.
Comparison with Alternative Therapies
Stargardt Disease
Currently, there are no FDA-approved treatments for Stargardt disease. Several investigational therapies are in development with different mechanisms of action.
| Therapy | Mechanism of Action | Reported Efficacy/Status |
| This compound | RPE65 inhibitor (Visual cycle modulator) | Did not meet primary endpoint in Phase 3 trial for slowing macular atrophy. |
| ALK-001 (Gildeuretinol) | Deuterated Vitamin A (slows dimerization) | Phase 2 data showed a 21% slower growth rate of atrophic lesions. |
| Tinlarebant (LBS-008) | Retinol-binding protein 4 (RBP4) antagonist (reduces retinol uptake) | Phase 2 data showed halted lesion growth into the macula after 16 months in some patients. |
| Gene Therapy | AAV-mediated ABCA4 gene replacement | Various preclinical and early-phase clinical trials are ongoing. |
| Stem Cell Therapy | RPE cell replacement | Early-phase clinical trials investigating safety and preliminary efficacy. |
Geographic Atrophy (AMD)
In contrast to Stargardt disease, two therapies have been approved by the FDA for the treatment of geographic atrophy. These therapies target a different pathway than this compound.
| Therapy | Mechanism of Action | Reported Efficacy (Reduction in GA Lesion Growth Rate) |
| This compound | RPE65 inhibitor (Visual cycle modulator) | No significant reduction compared to placebo in clinical trials. |
| Syfovre (pegcetacoplan) | Complement C3 inhibitor | Monthly: Showed a reduction in GA lesion growth. Every-other-month: Showed a reduction in GA lesion growth. |
| Izervay (avacincaptad pegol) | Complement C5 inhibitor | Monthly: Showed a 14% reduction at 2 years vs. sham. Every-other-month: Showed a 19% reduction at 2 years vs. sham (after a year of monthly dosing). |
dot digraph "Therapeutic_Approaches_Comparison" { graph [rankdir="TB", splines=ortho, nodesep=0.4, width=7.5, height=5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [arrowsize=0.7];
// Nodes stargardt [label="Stargardt Disease", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ga [label="Geographic Atrophy (AMD)", fillcolor="#34A853", fontcolor="#FFFFFF"]; emixustat_stargardt [label="this compound\n(Visual Cycle Modulation)", fillcolor="#F1F3F4", fontcolor="#202124"]; alk001 [label="ALK-001\n(Vitamin A Modification)", fillcolor="#F1F3F4", fontcolor="#202124"]; tinlarebant [label="Tinlarebant\n(Retinol Transport Inhibition)", fillcolor="#F1F3F4", fontcolor="#202124"]; gene_therapy [label="Gene Therapy\n(ABCA4 Replacement)", fillcolor="#F1F3F4", fontcolor="#202124"]; emixustat_ga [label="this compound\n(Visual Cycle Modulation)", fillcolor="#F1F3F4", fontcolor="#202124"]; complement_inhibitors [label="Syfovre & Izervay\n(Complement Inhibition)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges stargardt -> emixustat_stargardt; stargardt -> alk001; stargardt -> tinlarebant; stargardt -> gene_therapy; ga -> emixustat_ga; ga -> complement_inhibitors; } Caption: Comparison of therapeutic approaches for Stargardt Disease and GA.
Experimental Protocols
In Vitro RPE65 Inhibition Assay
-
Preparation of RPE Microsomes: Bovine RPE microsomes are prepared as a source of RPE65 enzyme.
-
Incubation: The RPE microsomes are pre-incubated with varying concentrations of this compound for 5 minutes at room temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by adding all-trans-retinol. The mixture is then incubated at 37°C for 1 hour.
-
Quenching: The reaction is stopped by the addition of methanol.
-
Analysis: The production of 11-cis-retinol is measured by high-performance liquid chromatography (HPLC). The percentage of inhibition is calculated relative to a control without the inhibitor. The IC50 value is determined from the dose-response curve.
In Vivo A2E Measurement
-
Animal Model: Abca4-/- mice, which naturally accumulate A2E, are used.
-
Treatment: Mice are treated with this compound or a vehicle control over a specified period.
-
Tissue Extraction: Following treatment, the eyes are enucleated, and the RPE-choroid complex is isolated.
-
A2E Extraction: A2E is extracted from the tissue using an organic solvent-based protocol.
-
Quantification: The amount of A2E is quantified using HPLC with detection at 430 nm.
Electroretinography (ERG) in Human Clinical Trials
-
Dark Adaptation: Subjects are dark-adapted for a standardized period.
-
Baseline ERG: A baseline scotopic (rod-mediated) ERG is recorded in response to a flash of light.
-
Photobleaching: The retina is exposed to a bright light to bleach a significant portion of the rhodopsin.
-
Post-Bleach ERG: Scotopic ERGs are recorded at multiple time points following the photobleach to measure the recovery of the rod b-wave amplitude.
-
Analysis: The rate of rod b-wave recovery is calculated and compared between the this compound and placebo groups to determine the percentage of suppression.
Fundus Autofluorescence (FAF) for Geographic Atrophy Measurement
-
Image Acquisition: High-resolution FAF images of the macula are captured using a scanning laser ophthalmoscope.
-
GA Delineation: The area of geographic atrophy, which appears as a well-demarcated region of hypoautofluorescence, is manually or semi-automatically outlined by trained graders.
-
Area Calculation: The software calculates the total area of the GA lesion in square millimeters.
-
Progression Analysis: FAF imaging is performed at baseline and at subsequent follow-up visits (e.g., annually) to measure the change in the GA area over time, which is reported as the growth rate (mm²/year).
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Molecular pharmacodynamics of this compound in protection against retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapy Approaches for Stargardt Disease [mdpi.com]
- 4. Randomised study evaluating the pharmacodynamics of this compound hydrochloride in subjects with macular atrophy secondary to Stargardt disease | British Journal of Ophthalmology [bjo.bmj.com]
- 5. medchemexpress.com [medchemexpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
